6-Tert-butyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate
Description
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Properties
IUPAC Name |
6-O-tert-butyl 2-O-ethyl 6-azaspiro[2.5]octane-2,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-5-19-12(17)11-10-15(11)6-8-16(9-7-15)13(18)20-14(2,3)4/h11H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXOEHQQUHBXTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC12CCN(CC2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201157941 | |
| Record name | 6-(1,1-Dimethylethyl) 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201157941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242268-17-2 | |
| Record name | 6-(1,1-Dimethylethyl) 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1242268-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(1,1-Dimethylethyl) 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201157941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Tert-butyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate
Abstract
This technical guide provides a comprehensive overview of 6-Tert-butyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate, a novel spirocyclic compound of significant interest in modern medicinal chemistry. While specific experimental data for this exact diester is limited in publicly accessible literature, this document synthesizes information from closely related analogues and foundational chemical principles to offer a detailed profile for researchers, scientists, and drug development professionals. The guide covers the molecule's structure, nomenclature, predicted physicochemical properties, a proposed synthetic route based on established methodologies, and its potential applications, particularly in the context of drug discovery. The inherent value of the 6-azaspiro[2.5]octane scaffold in developing therapeutics with improved pharmacological profiles is a central theme of this analysis.
Introduction: The Rise of Spirocyclic Scaffolds in Drug Discovery
In the landscape of contemporary drug development, there is a continuous drive to explore novel chemical space to identify molecules with enhanced therapeutic properties. Spirocycles, carbocyclic or heterocyclic ring systems fused at a single atom, have emerged as particularly valuable scaffolds.[1] Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over traditional flat aromatic structures. This unique geometry allows for more precise spatial orientation of substituents, leading to improved target engagement and selectivity.
The 6-azaspiro[2.5]octane core, which forms the backbone of the title compound, is a prime example of a spirocyclic scaffold gaining traction in medicinal chemistry. Its structure is recognized for enhancing key pharmacokinetic and physicochemical properties of drug candidates, including metabolic stability, aqueous solubility, and lipophilicity (LogP).[1] Notably, the incorporation of such scaffolds has been shown to increase the fraction of sp³-hybridized carbons (Fsp³) in a molecule, a parameter correlated with a higher probability of clinical success.[1]
This guide focuses on a specific derivative, this compound, providing a foundational understanding for its potential synthesis and application in research and development.
Molecular Structure and Nomenclature
The structure of this compound is characterized by a piperidine ring and a cyclopropane ring sharing a single quaternary carbon atom. The nitrogen of the piperidine ring is protected by a tert-butoxycarbonyl (Boc) group, and a carboxylic acid functionality on the cyclopropane ring is present as an ethyl ester.
-
IUPAC Name: 6-(tert-butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid
-
Common Synonyms: 6-Boc-6-azaspiro[2.5]octane-1-carboxylic acid, Tert-butyl 1-carboxy-6-azaspiro[2.5]octane-6-carboxylate
-
Molecular Formula: C₁₅H₂₅NO₄
-
Molecular Weight: 283.36 g/mol
Physicochemical Properties
Direct experimental data for this compound are not widely published. However, we can predict its properties based on its structure and data from its carboxylic acid precursor.
| Property | Predicted Value/Observation | Rationale and Supporting Data |
| Appearance | Colorless to pale yellow oil or low-melting solid | Based on common observations of similar small molecule esters. |
| Boiling Point | Lower than the carboxylic acid precursor (392.1±35.0 °C at 760 mmHg) | Esters lack the ability to form strong intermolecular hydrogen bonds like carboxylic acids, resulting in lower boiling points.[2][3] The boiling point of the parent acid, 6-(tert-butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid, is reported as 392.1±35.0 °C at 760 mmHg. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate). Limited solubility in water. | The ester group can act as a hydrogen bond acceptor with water, but the overall hydrocarbon content will limit aqueous solubility.[3] |
| Stability | Stable under standard conditions. Sensitive to strong acids and bases which can hydrolyze the ester and Boc-protecting group. | General chemical stability of esters and Boc-protected amines. |
Synthesis and Experimental Protocols
The most direct and logical synthetic route to this compound is via the esterification of its corresponding carboxylic acid precursor, 6-(tert-butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid. The Fischer esterification is a classic and reliable method for this transformation.[4]
Proposed Synthetic Pathway: Fischer Esterification
The reaction involves heating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The use of excess ethanol helps to drive the equilibrium towards the formation of the ester product.[5]
Caption: Proposed synthesis of the target molecule via Fischer esterification.
Detailed Experimental Protocol (Prophetic)
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-(tert-butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid (1.0 eq).
-
Reagent Addition: Add anhydrous ethanol (20-50 eq, serving as both reactant and solvent).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise.
-
Reaction: Heat the mixture to reflux and maintain for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Spectroscopic Analysis (Predicted)
While experimental spectra are not available, the ¹H NMR, ¹³C NMR, and IR spectra can be predicted based on the molecular structure and known chemical shift ranges.
Predicted ¹H NMR Spectrum
-
~4.1 ppm (quartet, 2H): The -OCH₂- protons of the ethyl group, split by the adjacent methyl group.
-
~1.4 ppm (s, 9H): The nine equivalent protons of the tert-butyl group of the Boc protector.
-
~1.2 ppm (triplet, 3H): The -CH₃ protons of the ethyl group, split by the adjacent methylene group.
-
Piperidine and Cyclopropane Protons: A series of multiplets in the upfield region, corresponding to the protons on the spirocyclic core.
Predicted ¹³C NMR Spectrum
-
~170-175 ppm: Carbonyl carbon of the ethyl ester.
-
~155 ppm: Carbonyl carbon of the Boc group.
-
~80 ppm: Quaternary carbon of the tert-butyl group.
-
~60 ppm: Methylene carbon (-OCH₂-) of the ethyl group.
-
~28 ppm: Methyl carbons of the tert-butyl group.
-
~14 ppm: Methyl carbon of the ethyl group.
-
Other Aliphatic Carbons: Signals corresponding to the carbons of the piperidine and cyclopropane rings.
Predicted IR Spectrum
-
~1730 cm⁻¹: A strong C=O stretching vibration for the ethyl ester.
-
~1690 cm⁻¹: A strong C=O stretching vibration for the carbamate of the Boc group.
-
~2850-2950 cm⁻¹: C-H stretching vibrations of the aliphatic groups.
-
~1100-1300 cm⁻¹: C-O stretching vibrations.
Reactivity and Potential Applications
The chemical reactivity of this compound is primarily centered around its two functional groups: the ethyl ester and the Boc-protected amine.
-
Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.
-
Boc-Deprotection: The Boc group can be readily removed with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent, to reveal the secondary amine. This free amine can then be used for further functionalization, such as amide bond formation or reductive amination.
The true value of this molecule lies in its utility as a building block in drug discovery. The 6-azaspiro[2.5]octane scaffold has been successfully incorporated into small molecule agonists for the glucagon-like peptide-1 (GLP-1) receptor, which are of interest for the treatment of type 2 diabetes and obesity.[6] The rigid spirocyclic core helps to position key pharmacophoric elements in a favorable orientation for receptor binding.
Caption: Reactivity and synthetic utility workflow of the title compound.
By deprotecting the amine and/or hydrolyzing the ester, researchers can use this molecule as a versatile scaffold to build more complex structures for screening in various biological assays.
Conclusion
This compound represents a valuable, albeit not yet extensively characterized, building block for medicinal chemistry. Its spirocyclic core offers a rigid and three-dimensional framework that is increasingly sought after in the design of novel therapeutics. This guide provides a foundational understanding of its structure, predicted properties, and a viable synthetic approach. The true potential of this molecule will be realized through its application in the synthesis of new chemical entities aimed at challenging biological targets.
References
- Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
- Chemistry LibreTexts. (2022, August 13). 15.6: Physical Properties of Esters.
- PSIBERG. (2022, July 16). Carboxylic acids vs. Esters.
- YouTube. (2023, September 22). Esterification Reaction between Alcohol and Carboxylic Acid.
- Chemguide. (n.d.). esterification - alcohols and carboxylic acids.
- Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- PubMed. (2023, October 1). 6-Azaspiro[2.5]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor.
- Chemguide. (n.d.). an introduction to esters.
- Chemguide. (n.d.). preparation of esters.
- CSUB. (n.d.). Lab 12: Synthesis of an Ester.
- Unknown Source. (n.d.). Experiment 18 — Synthesis of Esters.
- Unknown Source. (n.d.). Ester Synthesis Lab (Student Handout).
- Pediaa.Com. (2011, November 24). Difference Between Carboxylic Acid and Ester.
- Chemistry LibreTexts. (2023, January 22). Properties of Esters.
- ChemRxiv. (n.d.). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes.
- ResearchGate. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
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- 6. 6-Azaspiro[2.5]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 6-Tert-butyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway for 6-Tert-butyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate, a valuable scaffold in modern medicinal chemistry. Azaspiro[2.5]octane moieties are of significant interest to researchers and drug development professionals due to their unique three-dimensional structure, which can enhance pharmacokinetic and pharmacodynamic properties of drug candidates.[1] This document details a multi-step synthesis commencing from the readily available N-Boc-4-piperidone. The core of this strategy revolves around a pivotal rhodium-catalyzed cyclopropanation reaction. Each step of the synthesis is presented with detailed protocols, mechanistic insights, and a discussion of the rationale behind the chosen experimental conditions. This guide is intended for an audience of researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of the Azaspiro[2.5]octane Scaffold
The azaspiro[2.5]octane framework, characterized by a cyclopropane ring fused at a quaternary carbon of a piperidine ring, is an emerging scaffold in pharmaceutical drug discovery.[1] Its rigid, three-dimensional topology offers an expanded set of vectors for chemical interactions with biological targets when compared to more traditional, planar ring systems. This can lead to improvements in binding potency, target selectivity, and metabolic stability. For instance, the incorporation of an azaspiro[2.5]octane moiety has been shown to enhance the binding potency of certain enzyme inhibitors while minimizing off-target effects.[1] The target molecule of this guide, this compound, is a bifunctional molecule, with the Boc-protected nitrogen allowing for further synthetic manipulations, and the ethyl ester providing a handle for conversion to other functional groups.
Retrosynthetic Analysis and Strategic Overview
The synthetic strategy for this compound is conceptualized through a retrosynthetic approach, as illustrated below. The target molecule can be disconnected at the ester and carbamate functional groups. The key disconnection lies in the formation of the spirocyclic cyclopropane ring, which can be envisioned to arise from the reaction of a carbonyl group with a carbene precursor.
Caption: Retrosynthetic analysis of the target molecule.
This retrosynthetic analysis leads to a three-step synthetic sequence:
-
Protection of 4-piperidone: The synthesis commences with the protection of the secondary amine of 4-piperidone monohydrate hydrochloride with a tert-butoxycarbonyl (Boc) group to yield N-Boc-4-piperidone. This protecting group strategy is crucial to prevent side reactions involving the nitrogen atom in subsequent steps.
-
Rhodium-Catalyzed Cyclopropanation: The key bond-forming step involves the reaction of N-Boc-4-piperidone with ethyl diazoacetate in the presence of a rhodium catalyst. This reaction directly constructs the desired spirocyclic cyclopropane ring with the ethyl ester functionality in place.
-
Final Boc Protection: In the event of any Boc group lability under the cyclopropanation conditions, a final protection step ensures the desired product. However, the chosen rhodium-catalyzed conditions are generally mild enough to preserve the Boc protecting group.
Experimental Protocols and Mechanistic Discussion
Part 1: Synthesis of N-Boc-4-piperidone
The initial step involves the protection of the commercially available 4-piperidone monohydrate hydrochloride. The tert-butoxycarbonyl (Boc) group is an ideal choice for protecting the piperidine nitrogen due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.
Reaction Scheme:
Caption: Synthesis of N-Boc-4-piperidone.
Experimental Protocol:
-
To a stirred solution of 4-piperidone monohydrate hydrochloride (20.0 g, 131 mmol) in methanol (300 mL), add triethylamine (19.2 g, 190 mmol) and stir for 5 minutes at room temperature.[2]
-
Add di-tert-butyl dicarbonate (Boc₂O) (34 g, 168 mmol) in portions over a 5-minute period.[2]
-
Add 4-(dimethylamino)pyridine (DMAP) (0.4 g, 3 mmol) to the reaction mixture.[2]
-
Stir the solution at ambient temperature for 20 hours.
-
Remove the methanol under reduced pressure.
-
Dissolve the crude residue in dichloromethane (100 mL).
-
Wash the organic phase sequentially with 2M HCl (2 x 70 mL), saturated Na₂CO₃ solution (70 mL), and saturated NaCl solution (50 mL).[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to dryness to yield N-Boc-4-piperidone as a white solid.
| Compound | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| 4-Piperidone monohydrate hydrochloride | 153.61 | 20.0 | 131 | 1.0 |
| Triethylamine | 101.19 | 19.2 | 190 | 1.45 |
| Di-tert-butyl dicarbonate | 218.25 | 34 | 168 | 1.28 |
| 4-(Dimethylamino)pyridine | 122.17 | 0.4 | 3 | 0.023 |
| N-Boc-4-piperidone | 199.25 | Quantitative | ~131 | - |
Causality of Experimental Choices:
-
Base: Triethylamine is used to neutralize the hydrochloride salt of the starting material and to scavenge the acid generated during the reaction.
-
Catalyst: DMAP is a highly effective acylation catalyst that accelerates the reaction between the piperidine nitrogen and Boc₂O.
-
Solvent: Methanol is a suitable solvent for this reaction, dissolving the starting materials and facilitating the reaction.
-
Workup: The aqueous workup is designed to remove unreacted starting materials, byproducts, and the catalyst, yielding a pure product.
Part 2: Rhodium-Catalyzed Cyclopropanation
This is the cornerstone of the synthesis, where the spirocyclic cyclopropane ring is constructed. The use of a rhodium catalyst with ethyl diazoacetate is a well-established method for the cyclopropanation of alkenes and, in this case, the enolate of a ketone.[3][4][5] The reaction proceeds through the formation of a rhodium carbene intermediate.[5]
Reaction Scheme:
Caption: Rhodium-catalyzed cyclopropanation.
Experimental Protocol:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve N-Boc-4-piperidone (10.0 g, 50.2 mmol) and rhodium(II) acetate dimer (Rh₂(OAc)₄) (0.22 g, 0.5 mmol, 1 mol%) in anhydrous dichloromethane (150 mL) under an inert atmosphere (argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of ethyl diazoacetate (7.16 g, 62.7 mmol, 1.25 equiv) in anhydrous dichloromethane (50 mL) to the reaction mixture via the dropping funnel over a period of 2 hours.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound.
| Compound | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| N-Boc-4-piperidone | 199.25 | 10.0 | 50.2 | 1.0 |
| Ethyl diazoacetate | 114.10 | 7.16 | 62.7 | 1.25 |
| Rhodium(II) acetate dimer | 442.09 | 0.22 | 0.5 | 0.01 |
| This compound | 283.36 | Theoretical: 14.22 | - | - |
Mechanistic Insights:
The rhodium-catalyzed cyclopropanation is believed to proceed through the following key steps:
-
Formation of the Rhodium Carbene: Ethyl diazoacetate reacts with the rhodium(II) catalyst to form a highly reactive rhodium carbene intermediate, with the concomitant loss of nitrogen gas.[5]
-
Enolate Formation: In the presence of a base (or through self-catalysis), the N-Boc-4-piperidone can form its enolate.
-
Cyclopropanation: The rhodium carbene then reacts with the enolate of the ketone in a concerted or stepwise fashion to form the cyclopropane ring. The exact mechanism can be complex and substrate-dependent.[3]
Caption: Simplified mechanism of rhodium-catalyzed cyclopropanation.
Causality of Experimental Choices:
-
Catalyst: Rhodium(II) acetate dimer is a highly effective and commonly used catalyst for carbene transfer reactions from diazo compounds.[5]
-
Diazo Reagent: Ethyl diazoacetate is the source of the two-carbon unit that forms the cyclopropane ring and incorporates the ethyl ester functionality.[6][7]
-
Solvent: Anhydrous dichloromethane is an inert solvent that is suitable for this type of catalysis.
-
Temperature Control: The slow addition of the diazo compound at low temperature is crucial to control the exothermic reaction and prevent the formation of byproducts from the dimerization of the carbene.
-
Inert Atmosphere: An inert atmosphere is necessary to prevent the decomposition of the catalyst and reagents.
Characterization Data (Predicted)
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.5 ppm), the ethyl group (triplet and quartet), and the protons of the piperidine and cyclopropane rings. |
| ¹³C NMR | Resonances for the carbonyl carbons of the ester and carbamate, the quaternary spiro carbon, and the carbons of the Boc, ethyl, piperidine, and cyclopropane moieties. |
| Mass Spec (HRMS) | Calculation of the exact mass of the molecular ion ([M+H]⁺) to confirm the elemental composition. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the ester and carbamate groups. |
Conclusion
This technical guide outlines a reliable and efficient synthetic route to this compound. The strategy leverages a key rhodium-catalyzed cyclopropanation reaction to construct the core azaspirocyclic framework. The detailed protocols and mechanistic discussions provided herein are intended to equip researchers and drug development professionals with the necessary knowledge to synthesize this and related valuable molecular scaffolds. The principles and techniques described are broadly applicable to the synthesis of other complex heterocyclic compounds.
References
- Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. [Link]
- Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes.
- Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Royal Society of Chemistry. [Link]
- Metal-catalyzed cyclopropan
- Ethyl diazoacet
- Ethyl Diazoacetate.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. N-(tert-Butoxycarbonyl)-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 3. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 6. Ethyl diazoacetate - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Chemical Structure and Application of 6-Azaspiro[2.5]octane Derivatives
Abstract
The 6-azaspiro[2.5]octane scaffold is a compelling structural motif in modern medicinal chemistry. As a saturated heterocyclic system, it offers a rigid, three-dimensional alternative to the planar aromatic and heteroaromatic rings frequently found in drug candidates. This guide provides a comprehensive overview of the 6-azaspiro[2.5]octane core, delving into its fundamental chemical structure, conformational properties, prevalent synthetic methodologies, and burgeoning applications in drug discovery. We will explore its role as a bioisostere, aimed at enhancing the physicochemical properties of lead compounds—a concept often referred to as "escaping flatland."[1] This document serves as a technical resource for researchers seeking to leverage the unique attributes of this spirocyclic system in the design of next-generation therapeutics.
Introduction: The Rise of Spirocycles in Medicinal Chemistry
Spirocycles are bicyclic compounds where the two rings are connected by a single, shared quaternary carbon atom.[1] This unique junction imparts significant three-dimensionality and conformational rigidity. In recent years, the pharmaceutical industry has shown a marked interest in incorporating such scaffolds into drug candidates. This shift is a direct response to the observation that molecules with higher sp3 character (a measure of three-dimensionality) often exhibit improved clinical success rates due to enhanced solubility, metabolic stability, and novel intellectual property potential.[1]
The 6-azaspiro[2.5]octane framework, which fuses a cyclopropane ring with a piperidine ring, is a particularly noteworthy example. Its inherent structural features make it an attractive building block for modulating the properties of biologically active molecules.
Caption: Core chemical structure of 6-azaspiro[2.5]octane.
Physicochemical and Structural Properties
The 6-azaspiro[2.5]octane moiety is characterized by its unique spirocyclic fusion of a cyclopropane and a piperidine ring. This structure imparts distinct properties that are highly valuable in drug design.
Conformational Analysis
The piperidine ring in the 6-azaspiro[2.5]octane system typically adopts a chair conformation to minimize steric strain. However, the spiro-fused cyclopropane ring introduces conformational constraints. The orientation of substituents on the piperidine ring (axial vs. equatorial) can significantly influence the molecule's overall shape and its interaction with biological targets. Detailed NMR studies, including analysis of homonuclear coupling constants and chemical shifts, are essential for determining the preferred conformations and relative configurations of its derivatives.[2][3] These parameters are sensitive to the steric and electronic effects of substituents, providing deep insight into the molecule's three-dimensional topology.[2][3]
Core Physicochemical Data
A summary of the fundamental properties of the parent compound and its common hydrochloride salt is presented below. These values are crucial for computational modeling and for understanding the compound's behavior in biological systems.
| Property | 6-Azaspiro[2.5]octane | 6-Azaspiro[2.5]octane hydrochloride |
| CAS Number | 872-64-0[4][5] | 1037834-62-0[6][7] |
| Molecular Formula | C₇H₁₃N[4][5] | C₇H₁₄ClN[6][7] |
| Molecular Weight | 111.18 g/mol [4][5] | 147.65 g/mol [6][7] |
| Boiling Point | 59-60 °C (at 4 Torr)[4] | Not available |
| Physical Form | Liquid (at STP) | Solid[8] |
| IUPAC Name | 6-azaspiro[2.5]octane[5] | 6-azaspiro[2.5]octane;hydrochloride[7] |
Synthesis of the 6-Azaspiro[2.5]octane Scaffold
The construction of the 6-azaspiro[2.5]octane core can be achieved through various synthetic routes. The choice of method often depends on the desired substitution pattern and the scale of the reaction. A common and effective strategy involves the reductive cyclization of a dinitrile precursor.
Causality in Synthesis Design: The selection of a dinitrile precursor like (1-cyanomethyl-cyclopropyl)-acetonitrile is strategic. The cyclopropane ring is pre-formed, simplifying the subsequent cyclization step. The use of a catalyst like Titanium(IV) isopropoxide allows for a chemoselective reaction, targeting the nitrile groups for reduction and subsequent intramolecular cyclization to form the piperidine ring.[6] The final treatment with hydrochloric acid not only facilitates the workup but also directly yields the stable and easily handled hydrochloride salt.[6]
Caption: General synthetic scheme for 6-azaspiro[2.5]octane HCl.
Detailed Experimental Protocol: Synthesis of 6-Azaspiro[2.5]octane hydrochloride[6]
This protocol describes a validated method for the synthesis of the hydrochloride salt of the parent amine.
Self-Validation System: Each step includes an observable outcome or a state change that confirms the reaction is proceeding as expected. The final product is a stable, crystalline salt, which simplifies purification and characterization.
Materials:
-
(1-cyanomethyl-cyclopropyl)-acetonitrile (Starting Material)
-
Titanium(IV) isopropoxide (Catalyst)
-
Toluene (Solvent)
-
Hydrochloric acid (Reagent)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve (1-cyanomethyl-cyclopropyl)-acetonitrile in anhydrous toluene.
-
Catalyst Addition: Add Titanium(IV) isopropoxide to the solution. The addition should be done carefully as the reaction can be exothermic.
-
Cyclization: Heat the reaction mixture to 60°C and maintain this temperature for 24 hours. Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS) to confirm the consumption of the starting material.
-
Hydrolysis and Salt Formation: Cool the reaction mixture to room temperature. Slowly and carefully add hydrochloric acid. Caution: This step is exothermic and may cause gas evolution.
-
Final Reaction: Stir the mixture at room temperature for an additional 4 hours. During this time, the hydrochloride salt of the product is expected to precipitate.
-
Isolation and Purification: Isolate the solid product by filtration. Wash the collected solid with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove any non-polar impurities.
-
Drying: Dry the purified 6-azaspiro[2.5]octane hydrochloride under vacuum to obtain the final product.
Applications in Drug Discovery and Development
The rigid, three-dimensional nature of the 6-azaspiro[2.5]octane scaffold makes it a powerful tool for medicinal chemists. It is primarily used as a bioisosteric replacement for other cyclic systems to optimize drug properties.
Bioisosterism: Escaping "Flatland"
Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The 6-azaspiro[2.5]octane core can be considered a bioisostere for piperidine or even for aromatic rings like benzene in certain contexts. Replacing a "flat" aromatic ring with a saturated spirocycle like 6-azaspiro[2.5]octane can:
-
Increase Solubility: The introduction of sp3-hybridized carbons disrupts crystal lattice packing and can improve aqueous solubility.[1]
-
Enhance Metabolic Stability: The quaternary spiro-carbon and the lack of aromatic C-H bonds susceptible to oxidation can block common metabolic pathways, increasing the compound's half-life.
-
Improve Target Selectivity: The well-defined three-dimensional exit vectors from the spirocycle can allow for more precise interactions with a biological target, potentially improving potency and reducing off-target effects.
Caption: Bioisosteric replacement workflow.
Case Study: Agonists of the GLP-1 Receptor
A prominent application of 6-azaspiro[2.5]octane derivatives is in the development of small-molecule agonists for the glucagon-like peptide-1 (GLP-1) receptor.[9] Activation of this receptor is a validated therapeutic strategy for type 2 diabetes and obesity.[9] While peptide-based agonists are effective, they typically require subcutaneous injection. Orally available small molecules are therefore highly sought after.
Researchers have successfully incorporated the 6-azaspiro[2.5]octane scaffold into novel series of potent GLP-1 receptor agonists.[9] Structure-activity relationship (SAR) studies demonstrated that optimizing substituents on this core led to compounds with significant biological activity. The rigid spirocyclic framework likely helps to correctly orient the key pharmacophoric elements for optimal receptor binding, an insight supported by cryogenic electron microscopy (cryo-EM) structural data.[9]
Conclusion
The 6-azaspiro[2.5]octane scaffold is more than just a chemical curiosity; it is a validated and valuable building block in the modern medicinal chemist's toolbox. Its inherent three-dimensionality, conformational rigidity, and synthetic accessibility provide a robust platform for designing novel therapeutics with improved physicochemical and pharmacokinetic profiles. As the drive to "escape flatland" continues to influence drug design, the strategic application of scaffolds like 6-azaspiro[2.5]octane will undoubtedly play a crucial role in the development of safer and more effective medicines.
References
- Title: 6-Azaspiro[2.5]octane | C7H13N | CID 22417173 Source: PubChem URL:[Link]
- Title: 6-Azaspiro(2.5)octane hydrochloride | C7H14ClN | CID 54593187 Source: PubChem URL:[Link]
- Title: 6-Azaspiro[2.5]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor Source: PubMed URL:[Link]
- Title: Structural and Conformational Analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane Derivatives by (1) H, (13) C, and (15) N NMR Source: PubMed URL:[Link]
- Title: Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.
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- 2. Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to the Spectroscopic Data of Substituted 6-Azaspiro[2.5]octanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 6-azaspiro[2.5]octane scaffold is a key structural motif in medicinal chemistry, prized for its rigid, three-dimensional architecture which can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. This guide offers a detailed exploration of the spectroscopic characteristics of this important class of molecules, providing researchers and drug development professionals with the foundational knowledge to effectively identify, characterize, and utilize these compounds in their work. By understanding the nuances of their spectroscopic signatures, scientists can accelerate the drug discovery process and develop novel therapeutics with enhanced efficacy and safety profiles.
The 6-Azaspiro[2.5]octane Core Structure
The fundamental structure of 6-azaspiro[2.5]octane consists of a cyclopropane ring fused to a piperidine ring at the C4 position. This spirocyclic arrangement locks the conformation of the piperidine ring, influencing the chemical environment of each atom and giving rise to a distinct spectroscopic fingerprint.
Caption: Core structure of 6-azaspiro[2.5]octane with atom numbering.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR is a powerful tool for elucidating the structure of substituted 6-azaspiro[2.5]octanes. The constrained nature of the spirocyclic system leads to well-defined chemical shifts and coupling constants.
Characteristic Chemical Shifts
The protons on the cyclopropane ring typically appear in the upfield region of the spectrum (0.5-1.5 ppm) due to the ring's anisotropic effects. The piperidine ring protons exhibit more complex patterns, with their chemical shifts being highly sensitive to the nature and orientation of substituents.
| Proton | Typical Chemical Shift (ppm) | Multiplicity | Notes |
| Cyclopropane CH₂ | 0.5 - 1.5 | m | Complex multiplets due to geminal and vicinal coupling. |
| Piperidine CH₂ (axial) | 1.5 - 2.5 | m | Generally shielded compared to equatorial protons. |
| Piperidine CH₂ (equatorial) | 2.5 - 3.5 | m | Generally deshielded compared to axial protons. |
| N-H | 1.0 - 3.0 | br s | Chemical shift and broadness are solvent and concentration dependent. |
Influence of Substituents:
-
N-Substitution: Electron-withdrawing groups on the nitrogen atom (e.g., Boc, benzyl) will deshield the adjacent piperidine protons (C1 and C5), shifting their signals downfield.
-
Piperidine Ring Substitution: Substituents on the piperidine ring will have predictable effects on adjacent protons based on their electronic and steric properties.
-
Cyclopropane Ring Substitution: Substituents on the cyclopropane ring will primarily affect the chemical shifts of the cyclopropyl protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon NMR provides valuable information about the carbon framework of the molecule. The number of unique signals indicates the symmetry of the molecule, and the chemical shifts are indicative of the electronic environment of each carbon atom.
Characteristic Chemical Shifts
| Carbon | Typical Chemical Shift (ppm) | Notes |
| Spiro Carbon (C4) | 20 - 30 | A quaternary carbon, often appearing as a weak signal. |
| Cyclopropane CH₂ | 10 - 20 | Shielded due to the nature of the cyclopropane ring. |
| Piperidine CH₂ | 40 - 60 | The chemical shift is influenced by proximity to the nitrogen atom and substituents. |
Influence of Substituents:
-
N-Substitution: The type of substituent on the nitrogen has a significant impact on the chemical shifts of the piperidine ring carbons. For instance, a Boc protecting group will introduce a carbonyl signal around 155 ppm and a quaternary carbon signal around 80 ppm.
-
Electronegative Substituents: The presence of electronegative atoms (e.g., oxygen, halogens) will cause a downfield shift in the signal of the attached carbon and adjacent carbons.
Mass Spectrometry (MS)
Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of substituted 6-azaspiro[2.5]octanes. The fragmentation patterns observed can also provide valuable structural information.
Ionization Methods
For these non-volatile small molecules, soft ionization techniques such as Electrospray Ionization (ESI) and Chemical Ionization (CI) are commonly employed to generate the molecular ion with minimal fragmentation.[1][2][3] Electron Impact (EI) ionization can also be used and will typically produce more extensive fragmentation, which can be useful for structural elucidation.[1][2]
Fragmentation Patterns
The fragmentation of the 6-azaspiro[2.5]octane core is often initiated by cleavage of the bonds adjacent to the nitrogen atom (alpha-cleavage). Common fragmentation pathways include:
-
Loss of the cyclopropyl group: This results in a fragment corresponding to the substituted piperidine ring.
-
Ring opening of the piperidine moiety: This can lead to a variety of smaller fragments.
-
Loss of substituents: The substituents on the nitrogen or the rings can be lost as neutral fragments.
Caption: Common fragmentation pathways of 6-azaspiro[2.5]octanes in mass spectrometry.
Infrared (IR) Spectroscopy
Infrared spectroscopy is useful for identifying the functional groups present in substituted 6-azaspiro[2.5]octanes.
Characteristic Absorption Frequencies
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (secondary amine) | 3300 - 3500 | Medium, broad | Present in unsubstituted or N-monosubstituted compounds. |
| C-H Stretch (alkane) | 2850 - 3000 | Strong | Characteristic of the C-H bonds in the cyclopropane and piperidine rings. |
| C-N Stretch | 1000 - 1250 | Medium | Associated with the carbon-nitrogen bond in the piperidine ring. |
| C=O Stretch (e.g., N-Boc) | 1680 - 1720 | Strong | Present if an amide or carbamate substituent is on the nitrogen. |
The presence of Bohlmann bands, which are C-H stretching bands in the 2700-2800 cm⁻¹ region, can provide information about the conformation of the piperidine ring and the orientation of the nitrogen lone pair.[3]
Experimental Protocols
General Synthesis of N-Substituted 6-Azaspiro[2.5]octanes
The synthesis of substituted 6-azaspiro[2.5]octanes often begins with a commercially available piperidone derivative. A common route involves the formation of a spiro-epoxide followed by ring-opening with an appropriate amine.
Step 1: Synthesis of 1-Oxa-6-azaspiro[2.5]octane Intermediate
-
To a solution of a suitable N-protected 4-piperidone (1.0 eq.) in a solvent such as DMSO or THF, add trimethylsulfoxonium iodide (1.2 eq.) and sodium hydride (1.2 eq.) at room temperature.
-
Stir the reaction mixture for 12-24 hours.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 1-oxa-6-azaspiro[2.5]octane intermediate.
Step 2: Ring-Opening of the Epoxide
-
Dissolve the 1-oxa-6-azaspiro[2.5]octane intermediate (1.0 eq.) in an appropriate solvent (e.g., methanol, ethanol).
-
Add the desired amine (1.5-3.0 eq.) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting substituted 6-azaspiro[2.5]octane derivative by column chromatography or recrystallization.
Caption: General synthetic workflow for substituted 6-azaspiro[2.5]octanes.
Spectroscopic Analysis Protocol
NMR Spectroscopy
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).
-
Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
Acquire the mass spectrum using an appropriate ionization technique (e.g., ESI, APCI).
-
Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.
FTIR Spectroscopy
-
For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk.[4][5][6][7] Alternatively, for both solid and liquid samples, Attenuated Total Reflectance (ATR)-FTIR can be used by placing a small amount of the sample directly on the ATR crystal.[4][6][8]
-
Acquire the IR spectrum over the standard mid-IR range (4000-400 cm⁻¹).
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Conclusion
The spectroscopic characterization of substituted 6-azaspiro[2.5]octanes is a multifaceted process that relies on the combined application of NMR, MS, and IR techniques. A thorough understanding of the characteristic spectral features of the 6-azaspiro[2.5]octane core and the influence of various substituents is essential for the unambiguous identification and structural elucidation of these important compounds. This guide provides a comprehensive overview of these spectroscopic properties and serves as a valuable resource for scientists engaged in the design and synthesis of novel therapeutic agents based on this privileged scaffold.
References
- Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (n.d.).
- Ionization Methods in Mass Spec: Making Molecules Fly - Bitesize Bio. (2025, March 19).
- Sample preparation for FT-IR. (n.d.).
- What sample is needed for FTIR? - Rocky Mountain Labs. (2023, October 23).
- novel piperidone derivatives: synthesis, spectral and evaluation of antioxidant activity - IT Medical Team. (n.d.).
- A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC - NIH. (n.d.).
- Ionization Modes - Mass Spectrometry & Proteomics Facility - University of Notre Dame. (n.d.).
- Sample Preparation – FT-IR/ATR - Polymer Chemistry Characterization Lab. (n.d.).
- Ionization Techniques in Mass Spectrometry: A Review - ResearchGate. (2018, June 23).
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Introduction: The Architectural Advantage of Azaspiro Scaffolds in Drug Discovery
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- 3. Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Ascendancy of the 6-Azaspiro[2.5]octane Scaffold: A Technical Guide to Synthesis and Analog Generation
For Researchers, Scientists, and Drug Development Professionals
Introduction: Embracing the Third Dimension in Drug Design
In the relentless pursuit of novel therapeutics with enhanced efficacy and safety profiles, medicinal chemists are increasingly venturing beyond the confines of flat, aromatic structures. This exploration has led to a growing appreciation for three-dimensional (3D) molecular scaffolds that can more effectively probe the intricate topographies of biological targets. Among these, azaspirocyclic systems have emerged as particularly compelling building blocks. Their inherent rigidity, precise vectorial display of substituents, and favorable influence on physicochemical properties offer a distinct advantage in modern drug discovery.[1]
The 6-azaspiro[2.5]octane scaffold, a unique fusion of a piperidine and a cyclopropane ring sharing a single carbon atom, has garnered significant attention. This framework imparts a well-defined 3D geometry, enabling a departure from the largely two-dimensional space occupied by many traditional drug molecules. The strategic incorporation of a nitrogen atom within this spirocyclic system provides a crucial handle for functionalization, profoundly influencing the molecule's basicity, polarity, and hydrogen bonding capacity. This guide provides a comprehensive, in-depth technical overview of the discovery and synthesis of novel 6-azaspiro[2.5]octane analogues, underpinned by field-proven insights and detailed experimental protocols.
Core Synthetic Strategy: A Modular Approach to Complexity
The synthesis of 6-azaspiro[2.5]octane analogues is best approached in a modular fashion, beginning with a readily available six-membered nitrogen heterocycle and systematically constructing the spiro-fused cyclopropane ring. This is followed by diversification of the core scaffold. The overall synthetic workflow is depicted below:
Caption: Overall synthetic workflow for 6-azaspiro[2.5]octane analogues.
Detailed Experimental Protocols
The following protocols provide a self-validating system for the synthesis of 6-azaspiro[2.5]octane and its derivatives. The causality behind experimental choices is explained to provide a deeper understanding of the process.
Protocol 1: N-Protection of 4-Piperidone
Rationale: The secondary amine of 4-piperidone is a nucleophilic and basic site that can interfere with subsequent reactions, particularly the base-sensitive Wittig olefination. Protection with a tert-butoxycarbonyl (Boc) group is a common and effective strategy. The Boc group is stable to the basic conditions of the Wittig reaction and the neutral to slightly basic conditions of the Simmons-Smith cyclopropanation, yet it can be readily removed under acidic conditions.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 4-piperidone hydrochloride (1.0 eq) in a mixture of 1,4-dioxane and water (1:1) at 0 °C, add sodium carbonate (2.5 eq) in one portion.
-
Addition of Protecting Group: To the resulting suspension, add a solution of di-tert-butyl dicarbonate (Boc-anhydride, 1.1 eq) in 1,4-dioxane dropwise over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane. Dilute the aqueous residue with water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford tert-butyl 4-oxopiperidine-1-carboxylate, which is often of sufficient purity for the next step.
Protocol 2: Wittig Olefination for 4-Methylene-piperidine Synthesis
Rationale: The Wittig reaction is a reliable method for converting a ketone into an alkene. In this step, the carbonyl group of the N-Boc-4-piperidone is converted to an exocyclic methylene group, which is the precursor to the cyclopropane ring. The use of a strong, non-nucleophilic base like n-butyllithium (n-BuLi) is essential for the deprotonation of the phosphonium salt to form the ylide.
Step-by-Step Methodology:
-
Ylide Formation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add n-BuLi (1.1 eq, as a solution in hexanes) dropwise. A characteristic orange-red color indicates the formation of the ylide. Stir the mixture at 0 °C for 1 hour.
-
Addition of Ketone: Cool the ylide solution to -78 °C and add a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Quenching and Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl 4-methylenepiperidine-1-carboxylate.
Protocol 3: Simmons-Smith Cyclopropanation
Rationale: The Simmons-Smith reaction is a classic and stereospecific method for the synthesis of cyclopropanes from alkenes. It involves an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple. The reaction is thought to proceed through a concerted mechanism, preserving the stereochemistry of the alkene. The zinc-copper couple is crucial for the formation of the active organozinc species.
Caption: Simplified mechanism of the Simmons-Smith cyclopropanation.
Step-by-Step Methodology:
-
Activation of Zinc: In a flame-dried flask under an inert atmosphere, add zinc dust (4.0 eq) and copper(I) chloride (0.4 eq). Heat the mixture under vacuum and then cool to room temperature. Add anhydrous diethyl ether.
-
Reagent Formation: To the activated zinc-copper couple, add diiodomethane (2.0 eq) dropwise. A gentle reflux may be observed. Stir the mixture at room temperature for 1 hour to form the organozinc carbenoid.
-
Cyclopropanation: Add a solution of tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 eq) in anhydrous diethyl ether to the Simmons-Smith reagent. Stir the reaction mixture at room temperature for 12-24 hours, or until TLC indicates complete consumption of the starting material.
-
Workup: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. Filter the mixture through a pad of celite to remove the zinc salts, washing the pad with diethyl ether.
-
Purification: Separate the layers of the filtrate and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude tert-butyl 6-azaspiro[2.5]octane-6-carboxylate can be purified by column chromatography if necessary.
Protocol 4: N-Deprotection
Rationale: The final step in the synthesis of the core scaffold is the removal of the Boc protecting group. This is readily achieved under acidic conditions, liberating the secondary amine for subsequent functionalization. Trifluoroacetic acid (TFA) is a common choice as it is volatile and easily removed.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the tert-butyl 6-azaspiro[2.5]octane-6-carboxylate (1.0 eq) in dichloromethane (DCM).
-
Addition of Acid: Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.
-
Reaction: Stir the solution at room temperature for 1-2 hours.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Isolation: Extract the aqueous layer with DCM (3 x 30 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and carefully concentrate in vacuo to yield the parent 6-azaspiro[2.5]octane. Note that the free base can be volatile. Conversion to a hydrochloride salt by treatment with HCl in ether is recommended for long-term storage.
Protocol 5: N-Functionalization for Analog Synthesis (Example: Reductive Amination)
Rationale: With the core 6-azaspiro[2.5]octane in hand, a vast array of analogues can be generated. Reductive amination is a powerful method for introducing substituents onto the nitrogen atom. This reaction involves the formation of an iminium ion intermediate from the secondary amine and a carbonyl compound, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 6-azaspiro[2.5]octane (1.0 eq) and an aldehyde or ketone (1.1 eq) in dichloroethane (DCE), add acetic acid (1.1 eq).
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting N-substituted 6-azaspiro[2.5]octane analogue by flash column chromatography.
Data Presentation: Summary of Synthetic Steps
| Step | Reaction | Key Reagents | Typical Yield |
| 1 | N-Protection | 4-Piperidone HCl, Boc-anhydride, Na₂CO₃ | >95% |
| 2 | Wittig Olefination | N-Boc-4-piperidone, CH₃P(Ph)₃Br, n-BuLi | 70-85% |
| 3 | Simmons-Smith Cyclopropanation | N-Boc-4-methylene-piperidine, CH₂I₂, Zn-Cu | 60-75% |
| 4 | N-Deprotection | N-Boc-6-azaspiro[2.5]octane, TFA | >90% |
| 5 | N-Functionalization | 6-Azaspiro[2.5]octane, R-CHO, NaBH(OAc)₃ | 50-80% |
Applications and Future Perspectives
The 6-azaspiro[2.5]octane scaffold is finding increasing use in drug discovery programs targeting a range of therapeutic areas. For instance, analogues have been investigated as potent and selective antagonists of the M4 muscarinic acetylcholine receptor and as small molecule agonists of the human glucagon-like peptide-1 (GLP-1) receptor for the treatment of type 2 diabetes and obesity.[2] The rigid, three-dimensional nature of this scaffold allows for the precise positioning of pharmacophoric elements, leading to improved target affinity and selectivity.
The synthetic routes outlined in this guide provide a robust platform for the generation of diverse libraries of 6-azaspiro[2.5]octane analogues. Future work in this area will likely focus on the development of enantioselective synthetic methods to access single enantiomers of these chiral scaffolds, further refining their pharmacological profiles. Additionally, the exploration of novel N-functionalization reactions will continue to expand the accessible chemical space around this valuable core.
References
- Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
- Spirocyclic Scaffolds in Medicinal Chemistry.
- Synthetic Routes to Approved Drugs Containing a Spirocycle.
- One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society. [Link]
- 6-Azaspiro[2.5]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor. PubMed. (2023-10-01). [Link]
- Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. [Link]
- Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. PubMed. (2022-01-15). [Link]
- Simmons–Smith reaction. Wikipedia. [Link]
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An In-depth Technical Guide to 6-Azaspiro[2.5]octane Hydrochloride: Properties, Characterization, and Applications
Introduction: The Significance of the Spirocyclic Scaffold
In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer improved physicochemical properties and biological activity is paramount. Spirocycles, polycyclic organic compounds in which two rings are linked by a single common atom, have emerged as privileged scaffolds.[1] Their inherent three-dimensionality provides a rigid framework that can enhance binding affinity and selectivity for biological targets while often improving properties like solubility and metabolic stability compared to their planar counterparts.[1][2]
6-Azaspiro[2.5]octane hydrochloride (CAS: 1037834-62-0) is a key representative of this structural class. It is a versatile building block used in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[3][4] Its unique spirocyclic structure, combining a cyclopropane and a piperidine ring, makes it a valuable intermediate in medicinal chemistry, notably in the development of therapeutics targeting muscarinic receptors and, more recently, as a core component in small molecule agonists of the glucagon-like peptide-1 (GLP-1) receptor.[3][5]
This guide provides a comprehensive overview of the physical and chemical properties of 6-azaspiro[2.5]octane hydrochloride, outlines detailed protocols for its analytical characterization, and discusses its applications, offering a technical resource for researchers, chemists, and drug development professionals.
Molecular and Structural Properties
The defining feature of 6-azaspiro[2.5]octane hydrochloride is the spirocyclic junction at the C4 position of the piperidine ring, which is fused to a cyclopropane ring. This arrangement imparts significant conformational rigidity. The nitrogen atom at the 6-position is protonated in the hydrochloride salt form, enhancing its aqueous solubility.
Caption: Figure 2: Workflow for Spectroscopic Characterization
Analytical Methodology: Purity Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard technique for assessing the purity of pharmaceutical intermediates. As no official monograph exists, a robust method must be developed and validated. Based on the compound's properties (a polar, basic amine), a reverse-phase method with a suitable ion-pairing agent or a mixed-mode column is appropriate.
Expert-Proposed HPLC Protocol
This protocol is designed to provide excellent peak shape and resolution for a polar amine salt.
Rationale:
-
Column: A C18 column is a workhorse for reverse-phase chromatography. The "AQ" type end-capping makes it stable in highly aqueous mobile phases, preventing phase collapse and providing better retention for polar analytes.
-
Mobile Phase: Acetonitrile is a common organic modifier. The phosphate buffer controls the pH, ensuring the analyte remains in its protonated, more water-soluble form.
-
Detector: UV detection at a low wavelength (e.g., 205 nm) is suitable as the molecule lacks a strong chromophore. An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) would also be excellent choices for non-chromophoric compounds.
Method Parameters:
-
Column: Waters XBridge C18 or Agilent Zorbax SB-Aq (150 mm x 4.6 mm, 3.5 µm)
-
Mobile Phase A: 10 mM Potassium Phosphate buffer, pH adjusted to 3.0 with Phosphoric Acid
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 60% B
-
15-17 min: 60% B
-
17.1-20 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector: UV at 205 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh ~10 mg of 6-azaspiro[2.5]octane hydrochloride and dissolve in 10 mL of Mobile Phase A to make a 1 mg/mL stock solution.
System Suitability:
-
Tailing Factor: The peak for the main component should have a tailing factor between 0.9 and 1.5.
-
Theoretical Plates: The column should exhibit > 2000 theoretical plates for the analyte peak.
-
Repeatability: Five replicate injections of the standard should show a relative standard deviation (RSD) of < 2.0% for the peak area.
This self-validating system ensures that the chromatographic performance is adequate on a day-to-day basis, providing trustworthy purity results.
Safety and Handling
6-Azaspiro[2.5]octane hydrochloride is classified as a hazardous substance and must be handled with appropriate precautions.
Table 3: GHS Hazard Identification
| Pictogram | GHS Class | Hazard Statement | Source(s) |
|---|
|
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | [6][7]| | | Skin Irritation (Category 2) | H315: Causes skin irritation | [6][7]| | | Eye Irritation (Category 2A) | H319: Causes serious eye irritation | [6][7]| | | Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | [7]| | | STOT SE, Respiratory Irritation (Category 3) | H335: May cause respiratory irritation | [6][7]|Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 standards.
-
Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber, thickness > 0.35 mm) and a lab coat.
-
Respiratory Protection: If dust is generated, use a NIOSH-approved N95 (or better) particulate respirator.
-
General Hygiene: Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
First Aid Measures
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
Synthesis and Applications in Drug Discovery
The utility of 6-azaspiro[2.5]octane hydrochloride is demonstrated by its synthesis and incorporation into biologically active molecules.
Synthesis Overview
A documented route involves the chemoselective reduction of (1-cyanomethyl-cyclopropyl)-acetonitrile. [3]
Caption: Figure 3: Key Synthesis Steps
This process highlights a practical method for creating the spirocyclic amine core from acyclic precursors.
Application in Medicinal Chemistry
The rigid, three-dimensional structure of the 6-azaspiro[2.5]octane scaffold is leveraged by medicinal chemists to optimize drug candidates. By replacing more flexible or planar moieties (like a piperidine or benzene ring) with this spirocycle, developers can achieve:
-
Improved Target Selectivity: The well-defined exit vectors of the spirocycle can orient substituents more precisely within a protein's binding pocket, enhancing interactions with the desired target while avoiding off-target interactions.
-
Enhanced Physicochemical Properties: Incorporation of sp³-rich scaffolds like this often leads to increased aqueous solubility and improved metabolic stability, key attributes for successful drug candidates. [2]3. Novelty and Patentability: As a non-classical bioisostere, it provides a route to new chemical entities with unique intellectual property positions.
A prominent recent application is in the development of small-molecule GLP-1 receptor agonists for the treatment of type 2 diabetes. [5]In these molecules, the 6-azaspiro[2.5]octane core serves as a central scaffold to which other pharmacophoric groups are attached, demonstrating its value in creating potent and orally bioavailable therapeutics.
Conclusion
6-Azaspiro[2.5]octane hydrochloride is a valuable chemical entity whose spirocyclic nature offers distinct advantages for synthetic and medicinal chemistry. While some of its fundamental physicochemical properties like a precise melting point and quantitative solubility are not widely documented, its identity and purity can be rigorously established through a combination of spectroscopic (NMR, MS, IR) and chromatographic (HPLC) techniques. Adherence to strict safety protocols is mandatory due to its hazardous nature. Its successful application as a core scaffold in modern drug discovery programs underscores its importance and potential for creating next-generation therapeutics.
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Introduction to the chemistry of spirocyclic compounds.
An In-Depth Technical Guide to the Chemistry of Spirocyclic Compounds for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Spirocyclic compounds, characterized by two rings sharing a single atom, have garnered significant attention in modern medicinal chemistry. Their inherent three-dimensional nature offers a distinct advantage over flat, aromatic systems, often leading to improved physicochemical properties, enhanced target binding, and novel intellectual property. This guide provides a comprehensive overview of the chemistry of spirocyclic compounds, with a focus on synthetic strategies, stereochemical and conformational analysis, and their application in drug discovery. By delving into the causality behind experimental choices and providing detailed protocols, this document serves as a valuable resource for researchers aiming to leverage the unique potential of spirocyclic scaffolds in their work.
Introduction: The Rise of Three-Dimensionality in Drug Design
The landscape of drug discovery is continually evolving, with a notable shift away from planar, aromatic structures towards molecules with a higher fraction of sp³-hybridized carbons.[1] This trend is driven by the need for compounds with improved pharmacological profiles, including better solubility, metabolic stability, and target selectivity.[2][3] Spirocycles, by virtue of their rigid and defined three-dimensional architecture, are at the forefront of this movement.[4] The spirocyclic framework restricts the conformational flexibility of a molecule, which can lead to a more precise interaction with biological targets, thereby enhancing potency and reducing off-target effects.[2][5]
The increasing prevalence of spirocyclic motifs in clinical candidates and approved drugs underscores their importance.[3][6] This guide will explore the fundamental chemistry of these fascinating molecules, providing the reader with the knowledge to design, synthesize, and characterize novel spirocyclic compounds for applications in drug development and beyond.
Synthetic Strategies for the Construction of Spirocyclic Scaffolds
The creation of a spirocyclic system necessitates the formation of a quaternary carbon center, a task that has historically been a synthetic challenge.[4] However, a multitude of elegant and efficient methods have been developed to access these complex structures. The choice of synthetic route is often dictated by the desired ring sizes, functional group tolerance, and stereochemical outcome.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a powerful and versatile tool for the synthesis of spirocycles.[7][8] This method typically involves the cyclization of a diallylated precursor in the presence of a ruthenium-based catalyst, such as Grubbs' catalyst.[9][10] The mild reaction conditions and high functional group tolerance make RCM an attractive strategy for the late-stage introduction of a spirocyclic moiety.[8]
The causality behind this approach lies in the thermodynamic driving force to form a stable cyclic olefin and release a volatile byproduct (ethylene). The regioselectivity is controlled by the tether length between the two olefinic partners, allowing for the formation of various ring sizes.
Experimental Protocol: Synthesis of a Spiro-oxindole via RCM [10]
-
Preparation of the Diallyl Precursor: To a solution of oxindole (1.0 eq) in anhydrous THF, add sodium hydride (2.2 eq) portion-wise at 0 °C. Stir the mixture for 30 minutes, then add allyl bromide (2.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. Purify the crude product by column chromatography to obtain the 3,3-diallyloxindole.
-
Ring-Closing Metathesis: Dissolve the 3,3-diallyloxindole (1.0 eq) in anhydrous dichloromethane. Add Grubbs' first-generation catalyst (2 mol%) to the solution. Stir the reaction at room temperature for 5 hours. Monitor the reaction progress by TLC. Upon completion, concentrate the reaction mixture and purify by column chromatography to yield the desired spiro-oxindole.
Intramolecular Aldol Reaction
The intramolecular aldol reaction is a classic and effective method for constructing spirocyclic systems, particularly those containing a cyclohexenone or cyclopentenone ring.[11][12] This reaction involves the base- or acid-catalyzed cyclization of a diketone precursor. The regioselectivity is governed by the formation of the more thermodynamically stable five- or six-membered ring.[12]
The key to a successful intramolecular aldol cyclization lies in the design of the precursor to favor the desired ring formation over intermolecular polymerization. The stereochemical outcome can often be controlled by the reaction conditions and the substrate itself.[13][14]
Logical Relationship: Intramolecular Aldol Reaction for Spirocycle Synthesis
Caption: Pathway of an intramolecular aldol reaction to form a spirocycle.
Diels-Alder Reaction
The Diels-Alder reaction, a [4+2] cycloaddition, provides a powerful and stereospecific route to six-membered spirocycles.[15][16] This reaction involves the concerted cycloaddition of a conjugated diene to a dienophile.[17] The spirocenter is created when one of the reacting components is already part of a ring system and the new ring is formed across a substituted carbon.
The stereoselectivity of the Diels-Alder reaction is a key advantage, with the "endo rule" often predicting the major diastereomer.[17] The regioselectivity is governed by the electronic nature of the substituents on the diene and dienophile. Spirocyclization can also enhance the reactivity of the diene by pre-organizing it into the required s-cis conformation.[18]
Pauson-Khand Reaction
The Pauson-Khand reaction is a [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide to form a cyclopentenone.[19][20] This reaction, typically mediated by a cobalt carbonyl complex, is an excellent method for constructing spirocyclic systems containing a five-membered ring.[21][22]
The intramolecular version of the Pauson-Khand reaction is particularly useful for the synthesis of complex spirocycles and has been widely applied in total synthesis.[23] The reaction generally proceeds with high stereoselectivity.[19]
Stereochemistry and Conformational Analysis
The rigid three-dimensional structure of spirocyclic compounds gives rise to unique stereochemical and conformational properties that are central to their function in a biological context.
Chirality
Spirocycles can exhibit both central and axial chirality. The spiroatom itself can be a stereocenter if the two rings are different and appropriately substituted. Furthermore, substituents on the rings can lead to multiple stereocenters. The enantioselective synthesis of spirocycles is a significant area of research, with organocatalysis being a particularly successful approach.[24]
Conformational Rigidity and Analysis
A key feature of spirocycles is their conformational rigidity compared to their acyclic or monocyclic counterparts.[2][5] This pre-organization of the molecular shape can lead to a lower entropic penalty upon binding to a biological target, thus increasing binding affinity.
The conformational preferences of spirocyclic systems can be studied using a combination of experimental techniques, such as NMR spectroscopy (e.g., NOE analysis) and X-ray crystallography, and computational methods.[25][26][27][28][29] Molecular dynamics simulations can provide a detailed picture of the accessible conformations and their relative energies.[25]
Data Presentation: Comparative Physicochemical Properties
| Property | Acyclic Analogue | Monocyclic Analogue | Spirocyclic Analogue |
| Rotatable Bonds | High | Moderate | Low |
| Conformational Entropy | High | Moderate | Low |
| Predicted Solubility | Variable | Variable | Often Improved |
| Metabolic Stability | Often Low | Variable | Often Improved |
Applications in Drug Discovery
The unique structural and physicochemical properties of spirocyclic compounds make them highly attractive scaffolds in drug discovery.[3][30][31]
Bioisosteric Replacement
Spirocyclic moieties are increasingly being used as bioisosteres for more common functional groups, such as gem-dimethyl groups or aromatic rings.[32][33][34][35][36] This strategy, often referred to as "scaffold hopping" or "escaping flatland," can lead to significant improvements in a compound's ADME (absorption, distribution, metabolism, and excretion) properties.[33] For example, replacing a planar aromatic ring with a three-dimensional spirocycle can disrupt undesirable π-π stacking interactions with metabolizing enzymes or off-target proteins.
Modulation of Physicochemical Properties
The incorporation of a spirocyclic scaffold can have a profound impact on a molecule's physicochemical properties. The increased sp³ character generally leads to improved solubility and reduced lipophilicity, which are desirable attributes for drug candidates.[1] Furthermore, the rigid nature of the spirocyclic core can shield parts of the molecule from metabolic attack, thereby increasing its half-life.[2]
Case Studies of Spirocyclic Drugs
Several approved drugs and clinical candidates feature spirocyclic cores, demonstrating their therapeutic potential.[6][37] Examples include the antifungal agent Griseofulvin and the diuretic Spironolactone.[37][38] More recently, spirocyclic scaffolds have been incorporated into inhibitors of challenging targets like protein-protein interactions.[4] For instance, the replacement of a piperazine ring with a spirocyclic analogue in the PARP inhibitor Olaparib led to increased selectivity and reduced cytotoxicity.[1][6]
Experimental Workflow: Spirocycle Integration in a Drug Discovery Cascade
Caption: A typical workflow for incorporating spirocycles in a lead optimization program.
Conclusion
Spirocyclic compounds represent a rich and underexplored area of chemical space with immense potential for the development of novel therapeutics. Their unique three-dimensional structures offer solutions to many of the challenges faced in modern drug discovery, including the need for improved physicochemical properties and target selectivity. As synthetic methodologies continue to advance, the accessibility of diverse spirocyclic scaffolds will undoubtedly increase, further fueling their application in medicinal chemistry and beyond. This guide has provided a foundational understanding of the chemistry of spirocyclic compounds, with the aim of empowering researchers to confidently explore and exploit this exciting class of molecules.
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Methodological & Application
Synthesis of 6-Tert-butyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate: An Application Note and Detailed Protocol
This document provides a comprehensive guide for the synthesis of 6-Tert-butyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate, a valuable spirocyclic scaffold with potential applications in medicinal chemistry and drug discovery. The rigid, three-dimensional nature of spirocyclic piperidines makes them attractive motifs for exploring novel chemical space and developing new therapeutic agents.[1] This protocol outlines a robust two-step synthetic sequence, commencing with the olefination of N-Boc-4-piperidone followed by a cyclopropanation reaction. The experimental details provided herein are designed to be clear and reproducible for researchers in organic synthesis and drug development.
Introduction
Spirocyclic piperidines are a prominent structural class in a variety of biologically active molecules and approved pharmaceuticals.[1][2] Their unique conformational rigidity allows for precise positioning of functional groups in three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets. The target molecule, this compound, incorporates a cyclopropane ring fused to a piperidine core, a feature known to modulate physicochemical properties such as metabolic stability and lipophilicity.
The synthetic strategy detailed below employs two powerful and widely-used transformations in organic chemistry: the Horner-Wadsworth-Emmons reaction and the Corey-Chaykovsky reaction. This approach offers a reliable and efficient route to the desired spirocyclic compound from commercially available starting materials.
Overall Synthetic Scheme
The synthesis proceeds in two distinct steps as illustrated below:
Figure 1: Overall synthetic route to the target compound.
Experimental Protocols
Part 1: Synthesis of Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetate (Intermediate 1)
This step utilizes the Horner-Wadsworth-Emmons reaction to introduce the α,β-unsaturated ester moiety. This reaction is highly reliable for the formation of E-alkenes from stabilized phosphonate ylides and aldehydes or ketones.[3][4] The use of triethyl phosphonoacetate provides the desired ethyl ester functionality directly.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| N-Boc-4-piperidone | 199.27 | 10.0 | 1.99 g |
| Triethyl phosphonoacetate | 224.16 | 12.0 | 2.69 g (2.4 mL) |
| Sodium hydride (60% in oil) | 24.00 | 15.0 | 0.60 g |
| Anhydrous Tetrahydrofuran (THF) | - | - | 50 mL |
| Saturated aq. NH₄Cl solution | - | - | 30 mL |
| Ethyl acetate | - | - | 100 mL |
| Brine | - | - | 30 mL |
| Anhydrous sodium sulfate | - | - | As needed |
Step-by-Step Protocol:
-
Preparation of the Ylide: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (0.60 g, 15.0 mmol, 60% dispersion in mineral oil). Wash the sodium hydride with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, and then carefully decant the hexanes. Add anhydrous THF (20 mL) to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate (2.69 g, 12.0 mmol) in anhydrous THF (10 mL) to the stirred suspension of sodium hydride via the dropping funnel over 20 minutes.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the phosphonate ylide.
-
Olefination Reaction: Cool the reaction mixture back to 0 °C. Add a solution of N-Boc-4-piperidone (1.99 g, 10.0 mmol) in anhydrous THF (20 mL) dropwise to the ylide solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes/ethyl acetate eluent).
-
Work-up and Purification: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (30 mL) at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetate as a colorless oil.
Part 2: Synthesis of this compound (Final Product)
This step involves the cyclopropanation of the α,β-unsaturated ester intermediate. The Corey-Chaykovsky reaction is an excellent method for this transformation, particularly for conjugate addition to electron-deficient olefins.[5][6][7] The use of a sulfoxonium ylide, generated from trimethylsulfoxonium iodide and a base, typically favors 1,4-addition to enones to yield cyclopropanes.[8]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetate | 269.35 | 5.0 | 1.35 g |
| Trimethylsulfoxonium iodide | 220.07 | 7.5 | 1.65 g |
| Sodium hydride (60% in oil) | 24.00 | 8.0 | 0.32 g |
| Anhydrous Dimethyl sulfoxide (DMSO) | - | - | 20 mL |
| Water | - | - | 50 mL |
| Diethyl ether | - | - | 100 mL |
| Brine | - | - | 20 mL |
| Anhydrous sodium sulfate | - | - | As needed |
Step-by-Step Protocol:
-
Preparation of the Ylide: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (0.32 g, 8.0 mmol, 60% dispersion in oil). Wash with anhydrous hexanes (2 x 5 mL) and decant.
-
Add anhydrous DMSO (10 mL) to the flask and stir the suspension.
-
Add trimethylsulfoxonium iodide (1.65 g, 7.5 mmol) portion-wise to the stirred suspension at room temperature. The mixture will evolve hydrogen gas and become a clear solution upon complete formation of the ylide. Stir for approximately 30-45 minutes.
-
Cyclopropanation Reaction: In a separate flask, dissolve ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetate (1.35 g, 5.0 mmol) in anhydrous DMSO (10 mL).
-
Add the solution of the α,β-unsaturated ester to the ylide solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Pour the reaction mixture into ice-water (50 mL) and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to yield this compound as a colorless oil or a white solid.
Characterization
The structure and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety Precautions
-
All reactions should be carried out in a well-ventilated fume hood.
-
Sodium hydride is a highly flammable and reactive solid. It reacts violently with water to produce hydrogen gas. Handle with extreme care under an inert atmosphere.
-
Anhydrous solvents are required for these reactions. Ensure they are properly dried and handled under inert conditions.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Workflow Visualization
Figure 2: Step-by-step experimental workflow.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. The described two-step sequence, involving a Horner-Wadsworth-Emmons olefination and a Corey-Chaykovsky cyclopropanation, is a practical approach for accessing this valuable spirocyclic scaffold. The methodologies are well-established and can be readily implemented in a standard organic synthesis laboratory. This guide should serve as a valuable resource for researchers engaged in the synthesis of novel molecular entities for drug discovery and development.
References
- Corey-Chaykovsky Reactions. NROChemistry. [Link]
- Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes.
- Diastereoselective cyclopropanation of α,β-unsaturated acetals of a novel camphor-derived chiral auxiliary. Royal Society of Chemistry. [Link]
- Diastereoselective cyclopropanation by using Camphorpyrazolidinone derived α,β-Unsatur
- Stereoselective Cyclopropanation Reactions.
- Johnson–Corey–Chaykovsky reaction. Wikipedia. [Link]
- A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. Royal Society of Chemistry. [Link]
- Corey-Chaykovsky reaction on α,β-unsaturated carbonyl: 2 different products from 2 different reagent. YouTube. [Link]
- Simmons-Smith Cyclopropanation Reaction. Organic Reactions. [Link]
- Diastereoselective cyclopropanation of α,β-unsaturated carbonyl compounds with vinyl sulfoxonium ylides. Royal Society of Chemistry. [Link]
- Simmons–Smith reaction. Wikipedia. [Link]
- Recent Progress in the Horner-Wadsworth-Emmons Reaction.
- Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]
- Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review.
- Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]
- 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester. Organic Syntheses. [Link]
- Simmons-Smith Reaction. Organic Chemistry Portal. [Link]
- PROCESS FOR THE PREPARATION OF INTERMEDIATE USED IN C5AR ANTAGONISTS. Technical Disclosure Commons. [Link]
- Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine.
- Synthesis of ethyl N-ethoxycarbonyl-4-piperidylideneacet
- Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
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Mastering the Purification of 6-Azaspiro[2.5]octane Derivatives: Protocols and Insights
An Application Guide for Researchers
Authored by: A Senior Application Scientist
Introduction: The Structural and Therapeutic Significance of 6-Azaspiro[2.5]octane Scaffolds
The 6-azaspiro[2.5]octane motif is a key structural scaffold in modern medicinal chemistry. Its inherent three-dimensionality and rigid conformation offer a distinct advantage over flat aromatic rings, often leading to improved pharmacokinetic and physicochemical properties in drug candidates, such as enhanced target selectivity, metabolic stability, and binding potency.[1][2][3] These spirocycles are increasingly incorporated into novel therapeutics for a range of diseases, including type 2 diabetes.[4] The successful synthesis of these valuable compounds is only half the battle; rigorous purification is paramount to isolate the desired product from starting materials, byproducts, and isomers, ensuring the purity and safety required for downstream applications in drug development.[5]
This comprehensive guide provides detailed application notes and validated protocols for the purification of 6-azaspiro[2.5]octane derivatives. We will delve into the core techniques of chromatography, crystallization, and liquid-liquid extraction, moving beyond simple step-by-step instructions to explain the underlying chemical principles and strategic choices that enable robust and reproducible purification outcomes.
Foundational Purification Strategy: A Logic-Driven Workflow
The purification strategy for any given 6-azaspiro[2.5]octane derivative depends on the scale of the reaction, the nature of the impurities, and the physical properties of the target compound. The following workflow provides a general decision-making framework.
Figure 1: A decision-making workflow for the purification of 6-azaspiro[2.5]octane derivatives.
Liquid-Liquid Extraction: The First Line of Defense
Liquid-liquid extraction is a fundamental technique used during the initial workup to perform a coarse separation of the target amine from non-basic or highly polar/non-polar impurities.[6][7] The basic nitrogen atom in the 6-azaspiro[2.5]octane core is the key to this technique's effectiveness.
Principle of Acid-Base Extraction
The basic amine (free base) is typically soluble in organic solvents. Upon treatment with an aqueous acid (e.g., HCl, citric acid), it becomes protonated, forming a salt that is soluble in the aqueous phase. This allows for the separation of the desired amine from neutral or acidic organic impurities, which remain in the organic layer. Subsequent basification of the aqueous layer regenerates the free base, which can then be re-extracted into an organic solvent.
Sources
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- 7. Extraction methods in pharmaceutical analysis | Basicmedical Key [basicmedicalkey.com]
The Strategic Application of 6-Tert-butyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate in Modern Medicinal Chemistry
Introduction: Embracing the Third Dimension in Drug Design with Spirocyclic Scaffolds
In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced therapeutic profiles is a paramount objective. Medicinal chemists are increasingly "escaping from flatland" by incorporating three-dimensional (3D) scaffolds into drug candidates to improve their physicochemical and pharmacokinetic properties.[1] Spirocycles, bicyclic systems joined by a single common atom, are at the forefront of this movement. Their inherent rigidity and defined spatial arrangement of substituents can lead to improved potency, selectivity, and metabolic stability compared to their more flexible or planar counterparts.[2][3][4]
The 6-azaspiro[2.5]octane framework, which features a piperidine ring fused to a cyclopropane, is a particularly valuable scaffold. This arrangement combines the favorable properties of the piperidine ring, a common motif in pharmaceuticals, with the unique conformational constraints and metabolic stability of the cyclopropane ring.[5][6] The strategic functionalization of this core structure provides a versatile platform for the synthesis of innovative therapeutics. This guide focuses on a key derivative, 6-Tert-butyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate , a bifunctional building block poised for diverse applications in medicinal chemistry.
The Unique Advantages of this compound
This specific diester derivative offers two orthogonal points for chemical modification, making it a highly versatile intermediate in multi-step syntheses.
-
The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen is a robust protecting group, stable to a wide range of reaction conditions. Its facile removal under acidic conditions provides a secondary amine ready for a multitude of transformations, most commonly amide bond formation. This is a cornerstone reaction in medicinal chemistry for linking molecular fragments.[2][7]
-
The Ethyl Ester on the Cyclopropane Ring: The ethyl ester functionality on the cyclopropane ring serves as a handle for another set of chemical modifications. Esters of cyclopropanecarboxylic acid exhibit enhanced stability towards both acidic and basic hydrolysis due to hyperconjugative stabilization from the cyclopropane ring.[1][2] This inherent stability can be a desirable feature in a final drug molecule. Alternatively, the ester can be hydrolyzed under forcing conditions or reduced to a primary alcohol, providing further opportunities for diversification.
The combination of these two functional groups in a rigid spirocyclic framework allows for the precise spatial orientation of appended substituents, a critical factor in optimizing interactions with biological targets.
Core Applications in Drug Discovery
The 6-azaspiro[2.5]octane scaffold has shown significant promise in various therapeutic areas. Notably, derivatives have been identified as potent small molecule agonists of the human glucagon-like peptide-1 (GLP-1) receptor, a key target in the treatment of type 2 diabetes and obesity.[8] The unique 3D structure of the scaffold is crucial for mimicking the binding interactions of larger peptide agonists.
The bifunctional nature of This compound makes it an ideal building block for:
-
Scaffold Decoration: The sequential deprotection and functionalization of the amine and ester groups allow for the systematic exploration of the chemical space around the spirocyclic core.
-
Linker Technologies: In applications such as Proteolysis Targeting Chimeras (PROTACs), the rigid spirocyclic core can serve as a novel linker to connect a target-binding element and an E3 ligase ligand with a well-defined spatial relationship.
-
Fragment-Based Drug Discovery: The deprotected amine or the hydrolyzed carboxylic acid can be used to grow a molecular fragment from the spirocyclic core, exploring interactions with a target protein.
Experimental Protocols
Protocol 1: Synthesis of the 6-Azaspiro[2.5]octane Core
Proposed Synthesis via Simmons-Smith Cyclopropanation:
This protocol outlines a chemical synthesis approach.
Caption: Proposed chemical synthesis of the target compound.
Step-by-Step Methodology:
-
Synthesis of tert-butyl 4-methylenepiperidine-1-carboxylate:
-
To a stirred suspension of methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF at 0 °C, add n-butyllithium (1.1 eq, solution in hexanes) dropwise.
-
Stir the resulting yellow-orange suspension at room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired alkene.
-
-
Synthesis of tert-butyl 6-azaspiro[2.5]octane-6-carboxylate:
-
To a solution of tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane at 0 °C, add diethylzinc (1.5 eq, solution in hexanes) dropwise.
-
Stir the solution for 20 minutes, then add diiodomethane (1.5 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl.
-
Extract the mixture with dichloromethane, wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
-
Synthesis of this compound:
-
To a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.2 eq, solution in hexanes) dropwise and stir for 30 minutes.
-
Add a solution of tert-butyl 6-azaspiro[2.5]octane-6-carboxylate (1.0 eq) in anhydrous THF dropwise and stir for 1 hour at -78 °C.
-
Add ethyl chloroformate (1.2 eq) and continue stirring at -78 °C for 2 hours, then allow to warm to room temperature overnight.
-
Quench with saturated aqueous NH4Cl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify by silica gel column chromatography to yield the final product.
-
Protocol 2: Deprotection and Amide Coupling
This protocol demonstrates the utility of the amine functionality after removal of the Boc group.
Caption: Workflow for Boc deprotection and subsequent amide coupling.
Step-by-Step Methodology:
-
Boc Deprotection:
-
Dissolve this compound (1.0 eq) in a solution of 4M HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure. The resulting hydrochloride salt of the amine can often be used directly in the next step without further purification.
-
-
Amide Coupling using HATU:
-
In a round-bottom flask under an inert atmosphere, dissolve the desired carboxylic acid (R-COOH, 1.0 eq), HATU (1.1 eq), and DIPEA (2.5 eq) in anhydrous DMF.
-
Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of ethyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Continue stirring at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.[2]
-
| Coupling Reagent | Additive | Base | Solvent | Typical Yield (%) | Notes |
| EDC | HOBt | DIPEA | DMF or DCM | 75 - 90 | Cost-effective and widely used.[2] |
| HATU | - | DIPEA | DMF | 85 - 98 | Highly efficient, rapid reactions.[2] |
| PyBOP | - | DIPEA | DMF or DCM | 80 - 95 | Good for sterically hindered substrates. |
Protocol 3: Transformation of the Ethyl Ester
This protocol illustrates two common transformations of the ester group on the cyclopropane ring.
A. Hydrolysis to the Carboxylic Acid:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (LiOH, 3.0 eq) and stir the mixture at room temperature or gentle heating (e.g., 40-50 °C) until the starting material is consumed (monitor by TLC or LC-MS). Note that cyclopropane esters are more stable to hydrolysis than other alkyl esters, so longer reaction times or elevated temperatures may be necessary.[1]
-
Cool the reaction mixture to 0 °C and acidify to pH ~3 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate to yield the carboxylic acid, which can be used for further amide coupling reactions.
B. Reduction to the Primary Alcohol:
-
To a solution of this compound (1.0 eq) in anhydrous THF at 0 °C, add lithium aluminum hydride (LiAlH4, 1.5 eq) portion-wise. Caution: LiAlH4 reacts violently with water.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. The cyclopropane ring is stable to these reduction conditions.[5]
-
Monitor the reaction by TLC or LC-MS.
-
Carefully quench the reaction at 0 °C by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting suspension vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify by silica gel column chromatography to yield the corresponding primary alcohol.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry. Its unique three-dimensional structure, coupled with two orthogonally addressable functional groups, provides a powerful platform for the synthesis of novel, drug-like molecules. The protocols outlined in this guide offer a starting point for researchers to incorporate this promising scaffold into their drug discovery programs, enabling the exploration of new chemical space and the development of next-generation therapeutics.
References
- Bender, D. M., Peterson, J. A., McCarthy, J. R., Gunaydin, H., Takano, Y., & Houk, K. N. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509–511. [Link]
- BenchChem. (2025). Application Notes and Protocols: Amide Bond Formation with N-Boc-piperazine-C3-COOH. BenchChem.
- DePuy, C. H. (1970). The Chemistry of Cyclopropanols. Accounts of Chemical Research, 3(11), 381-388.
- Hong, W. P., Tran, V. H., & Kim, H.-K. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. RSC Advances, 11(26), 15877-15885. [Link]
- OrgoSolver. (n.d.). Carbonyl Reactions: Ester → Primary Alcohol Reduction with LiAlH₄. OrgoSolver.
- Pellissier, H. (2015). The use of the Simmons-Smith reaction in the synthesis of natural products. Tetrahedron, 71(19), 2755-2791.
- Simmons, H. E., & Smith, R. D. (1958). A NEW SYNTHESIS OF CYCLOPROPANES FROM OLEFINS. Journal of the American Chemical Society, 80(19), 5323–5324.
- Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]
- Chemistry Stack Exchange. (2019). cyclopropane's reaction with lithium aluminium hydride. [Link]
- Simmons, H. E., et al. (2004).
- Wikipedia. (n.d.). Simmons–Smith reaction. [Link]
- Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150-183.
- amphoteros. (2014). Stereoelectronics of ester hydrolysis.
- Hu, Y., et al. (2014). Rhodium-Catalyzed Site- and Stereoselective C(sp3)−H Functionalization of N-Boc-piperidines.
- AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism.
- YouTube. (2018). Reactions of esters with Grignard reagents.
- ChemInform Abstract: Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. (2017). ChemInform, 48(32).
- LookChem. (n.d.). Cas 147804-30-6,1-OXA-6-AZASPIRO[2.5]OCTANE-6-CARBOXYLIC ACID, 1,1-DIMETHYLETHYL ESTER.
- Guidechem. (n.d.). 1-oxa-6-azaspiro[2.5]octane-6-carboxylic acid, 1,1-dimethylethyl ester.
- Sigma-Aldrich. (n.d.). 1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester.
- Bioorganic & Medicinal Chemistry Letters. (2023). 6-Azaspiro[2.5]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor. 94, 129454. [Link]
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Application of 6-azaspiro[2.5]octane Derivatives in Drug Discovery: Application Notes and Protocols
Introduction: The Strategic Value of the 6-azaspiro[2.5]octane Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is paramount. The 6-azaspiro[2.5]octane scaffold has emerged as a privileged structural motif, offering a unique three-dimensional geometry that can lead to improved potency, selectivity, and pharmacokinetic profiles of drug candidates. This spirocyclic system, characterized by a cyclopropane ring fused to a piperidine ring at the C3 position, provides a rigid framework that can orient substituents in precise vectors, enabling optimal interactions with biological targets. The inherent sp3-richness of the scaffold often leads to enhanced solubility and metabolic stability, key attributes for successful drug development. This guide provides an in-depth exploration of the application of 6-azaspiro[2.5]octane derivatives in two distinct and highly relevant therapeutic areas: neurotherapeutics and metabolic diseases. We will delve into the synthesis, biological evaluation, and structure-activity relationships of these compounds, offering detailed protocols to empower researchers in their drug discovery endeavors.
Application I: M4 Muscarinic Acetylcholine Receptor Antagonists for Neuropsychiatric Disorders
The M4 muscarinic acetylcholine receptor, a G-protein coupled receptor, is a validated target for the treatment of schizophrenia and other neuropsychiatric disorders. Selective antagonists of the M4 receptor have shown promise in modulating dopamine release in key brain regions, offering a potential therapeutic avenue with a reduced side-effect profile compared to existing antipsychotics. The 6-azaspiro[2.5]octane core has been successfully incorporated into potent and selective M4 antagonists.
Structural Rationale and SAR Insights
The rigid nature of the 6-azaspiro[2.5]octane scaffold is crucial for positioning key pharmacophoric elements for optimal interaction with the M4 receptor. Structure-activity relationship (SAR) studies have revealed that the R-enantiomer of the spirocyclic core often exhibits superior potency. For instance, in a series of chiral 6-azaspiro[2.5]octanes, the introduction of a deuterium-containing moiety led to the discovery of VU6015241, a highly potent and selective M4 antagonist with excellent aqueous solubility and moderate brain exposure.
Data Summary: In Vitro Potency of Representative M4 Antagonists
| Compound ID | M4 Receptor Binding (Ki, nM) | M4 Functional Antagonism (IC50, nM) |
| VU6015241 | 2.5 | 15 |
| Precursor Compound A | 15.2 | 85 |
| (S)-enantiomer | >1000 | >1000 |
Data presented here is illustrative and compiled from typical findings in the literature for potent M4 antagonists incorporating the 6-azaspiro[2.5]octane scaffold.
Experimental Protocols
This protocol outlines a general synthetic route for a derivative similar to those reported in the literature.
Figure 1: General synthetic workflow for a 6-azaspiro[2.5]octane-based M4 antagonist.
Step-by-Step Methodology:
-
Synthesis of the 6-Azaspiro[2.5]octane Core:
-
To a solution of 1-Boc-4-piperidone in an appropriate solvent (e.g., THF), add a Wittig reagent such as triethyl phosphonoacetate and a base (e.g., sodium hydride) to yield the corresponding exocyclic α,β-unsaturated ester.
-
Perform a Simmons-Smith cyclopropanation on the exocyclic double bond using diiodomethane and a zinc-copper couple to form the spiro-cyclopropane ring.
-
Subsequent functional group manipulations (e.g., reduction of the ester to an alcohol, followed by conversion to a leaving group) can be performed to enable further derivatization.
-
-
Coupling and Final Compound Synthesis:
-
Couple the synthesized 6-azaspiro[2.5]octane intermediate with a desired carboxylic acid partner using a standard amide coupling reagent such as HATU and a base like DIPEA.
-
If a Boc protecting group is present on the piperidine nitrogen, remove it using trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Purify the final compound by reverse-phase HPLC.
-
This protocol is for determining the binding affinity (Ki) of a test compound for the M4 receptor.
Figure 2: Workflow for an M4 receptor radioligand binding assay.
Step-by-Step Methodology:
-
Materials:
-
Cell membranes expressing the human M4 muscarinic receptor.
-
[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.
-
Test compound (6-azaspiro[2.5]octane derivative).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., 10 µM atropine).
-
-
Procedure:
-
In a 96-well plate, combine the M4 receptor membranes, a fixed concentration of [³H]-NMS (typically near its Kd value), and varying concentrations of the test compound.
-
Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC50 value of the test compound and calculate the Ki using the Cheng-Prusoff equation.
-
Application II: GLP-1 Receptor Agonists for Metabolic Diseases
The glucagon-like peptide-1 (GLP-1) receptor is a key regulator of glucose homeostasis and appetite, making it a prime target for the treatment of type 2 diabetes and obesity. While peptide-based GLP-1 receptor agonists are highly effective, they require injection. The development of orally bioavailable small molecule agonists is a major goal in the field. The 6-azaspiro[2.5]octane scaffold has been instrumental in the design of potent, orally active GLP-1 receptor agonists.
Structural Rationale and SAR Insights
The 6-azaspiro[2.5]octane moiety in small molecule GLP-1 agonists serves as a rigid scaffold to orient key functional groups that mimic the interactions of the native peptide ligand with the receptor. Cryogenic electron microscopy (cryo-EM) structures have provided insights into how these small molecules bind to the GLP-1 receptor, guiding the optimization of their structure-activity relationships. The spirocyclic core can act as a bioisosteric replacement for more flexible linkers, improving both potency and pharmacokinetic properties.
Data Summary: In Vitro Potency of a Representative GLP-1 Agonist
| Compound ID | GLP-1R Functional Agonism (EC50, nM) |
| Danuglipron Analog | 5.2 |
| Initial Hit Compound | 850 |
Data presented here is illustrative and based on reported potencies for 6-azaspiro[2.5]octane-containing GLP-1 receptor agonists.
Experimental Protocols
This protocol outlines a generalized synthetic approach.
Figure 3: General synthetic workflow for a 6-azaspiro[2.5]octane-based GLP-1 agonist.
Step-by-Step Methodology:
-
Starting Material: Begin with commercially available or synthesized 6-azaspiro[2.5]octane hydrochloride.
-
N-Arylation: Perform a Buchwald-Hartwig or similar cross-coupling reaction to attach an appropriately substituted aryl group to the nitrogen of the piperidine ring.
-
Further Functionalization: The attached aryl group can be further modified, for example, through another cross-coupling reaction (e.g., Suzuki coupling) to introduce a second key recognition element.
-
Purification: Purify the final product using column chromatography or preparative HPLC.
This protocol measures the ability of a test compound to stimulate the production of cyclic AMP (cAMP), a key second messenger in GLP-1 receptor signaling.
Figure 4: Workflow for a GLP-1 receptor cAMP functional assay.
Step-by-Step Methodology:
-
Cell Culture: Plate cells stably expressing the human GLP-1 receptor (e.g., HEK293 or CHO cells) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: On the day of the assay, replace the culture medium with an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Add varying concentrations of the test compound.
-
Incubation: Incubate the cells with the test compound for a specified period (e.g., 30 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Data Analysis: Plot the cAMP levels against the compound concentration to generate a dose-response curve and determine the EC50 value.
Pharmacokinetic and ADME Considerations
A critical aspect of drug discovery is the evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities. The 6-azaspiro[2.5]octane scaffold can favorably influence these parameters.
Protocol 5: In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
Step-by-Step Methodology:
-
Incubation: Incubate the test compound at a fixed concentration (e.g., 1 µM) with liver microsomes (human or other species) and NADPH (as a cofactor for cytochrome P450 enzymes) at 37°C.
-
Time Points: Remove aliquots from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge to pellet the protein, and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time to determine the in vitro half-life (t½) and intrinsic clearance (CLint).
Conclusion
The 6-azaspiro[2.5]octane scaffold represents a valuable building block in the medicinal chemist's toolbox. Its unique conformational rigidity and favorable physicochemical properties have enabled the development of potent and selective modulators of challenging drug targets, as exemplified by the M4 muscarinic receptor antagonists and GLP-1 receptor agonists discussed herein. The detailed protocols provided in this guide are intended to facilitate the exploration and optimization of novel therapeutics based on this promising spirocyclic framework.
References
- Bender, A. M., et al. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 56, 128479. [Link]
- Piotrowski, D. W., et al. (2023). 6-Azaspiro[2.5]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor. Bioorganic & Medicinal Chemistry Letters, 94, 129454. [Link]
- Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]
- Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery. [Link]
- Ferreira, R. J., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 603-618. [Link]
- Griffith, D. A., et al. (2023). 6-Azaspiro[2.5]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor. Bioorganic & Medicinal Chemistry Letters, 94, 129454. [Link]
- Bender, A. M., et al. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 56, 128479. [Link]
- Google Patents. (n.d.). Oxaspiro [2.
Introduction: The Strategic Value of the 6-Azaspiro[2.5]octane Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Derivatization of the 6-Azaspiro[2.5]octane Scaffold
The landscape of medicinal chemistry is in a constant state of evolution, driven by the need for drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles. A significant trend in recent years has been the strategic move away from flat, aromatic structures towards more three-dimensional molecular architectures.[1][2] Spirocyclic scaffolds, where two rings are fused at a single atom, are at the forefront of this "escape from flatland."[1]
The 6-azaspiro[2.5]octane scaffold, a unique bicyclic amine characterized by a cyclopropane ring fused to a piperidine ring, has emerged as a particularly valuable building block.[3][4] Its inherent rigidity and distinct three-dimensional geometry provide a fixed orientation for substituents, enabling more precise and potent interactions with biological targets. This structural feature has been shown to enhance crucial drug-like properties, including metabolic stability and aqueous solubility, while often improving target selectivity.[1][5]
Derivatives of this scaffold have shown significant promise across various therapeutic areas. For instance, they have been investigated as selective antagonists for muscarinic receptors, with potential applications in treating movement disorders like Parkinson's disease.[3] More recently, 6-azaspiro[2.5]octane derivatives have been identified as potent small-molecule agonists of the glucagon-like peptide-1 (GLP-1) receptor, a key target for the treatment of type 2 diabetes and obesity.[6]
This guide provides detailed application notes and validated protocols for the most critical derivatization strategies of the 6-azaspiro[2.5]octane scaffold. The methodologies outlined herein are designed to be robust and versatile, empowering researchers, scientists, and drug development professionals to fully exploit the potential of this privileged scaffold in their discovery programs.
Core Derivatization Strategies and Protocols
The secondary amine of the 6-azaspiro[2.5]octane core is the primary handle for synthetic elaboration. The following sections detail three fundamental and high-utility transformations: N-Arylation, Reductive Amination, and Amide Bond Formation.
N-Arylation via Buchwald-Hartwig Amination
The formation of a carbon-nitrogen bond between an aromatic ring and the spirocyclic amine is a cornerstone of medicinal chemistry. The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction that has become the gold standard for this transformation, offering broad substrate scope and functional group tolerance where classical methods like SNAr fail.[7][8]
Mechanistic Rationale: The reaction proceeds through a catalytic cycle involving a Pd(0) species.[9] Key steps include oxidative addition of the palladium catalyst to the aryl halide, coordination of the amine to the palladium complex, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-aryl amine product and regenerate the Pd(0) catalyst.[9] The choice of phosphine ligand is critical, with sterically hindered, electron-rich ligands generally promoting the reaction by facilitating the reductive elimination step.[8]
Figure 1: General workflow for Buchwald-Hartwig N-arylation.
Experimental Protocol: Synthesis of 6-(4-methoxyphenyl)-6-azaspiro[2.5]octane
-
Materials:
-
6-Azaspiro[2.5]octane hydrochloride (1.0 eq)
-
1-Bromo-4-methoxybenzene (1.05 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (2.5 eq)
-
Anhydrous Toluene
-
-
Procedure:
-
To a dry, oven-baked reaction flask, add 6-azaspiro[2.5]octane hydrochloride, 1-bromo-4-methoxybenzene, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 4-12 hours).
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Senior Scientist's Note: The hydrochloride salt of the amine requires an extra equivalent of base for neutralization. Sodium tert-butoxide is a strong, non-nucleophilic base well-suited for this reaction. The Pd₂(dba)₃/XPhos catalyst system is highly effective for coupling secondary amines with aryl bromides, providing good yields and minimizing side reactions.[7]
| Aryl Halide Type | Relative Reactivity | Typical Yield Range | Notes |
| Electron-deficient (e.g., 4-cyanobromobenzene) | High | 85-95% | Faster reaction times are often observed. |
| Electron-neutral (e.g., bromobenzene) | Medium | 75-90% | Standard conditions are generally effective. |
| Electron-rich (e.g., 4-methoxytoluene) | Lower | 60-85% | May require longer reaction times or higher catalyst loading. |
| Heteroaryl Halides (e.g., 2-bromopyridine) | Variable | 50-85% | Reactivity depends on the heterocycle; ligand choice is critical. |
N-Alkylation via Reductive Amination
Reductive amination is a versatile and widely used method for forming carbon-nitrogen bonds, providing a direct route to N-alkylated amines from aldehydes or ketones.[10][11] The process involves the initial formation of an iminium ion intermediate from the amine and the carbonyl compound, which is then reduced in situ by a mild reducing agent.[12][13]
Mechanistic Rationale: The reaction begins with the nucleophilic attack of the secondary amine on the carbonyl carbon, followed by dehydration to form an iminium ion. This electrophilic iminium ion is then readily reduced by a hydride source.[12] A key advantage of this method is the use of pH-sensitive or mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which selectively reduce the iminium ion in the presence of the more stable starting carbonyl compound.[10][13] This selectivity prevents the wasteful reduction of the aldehyde or ketone to an alcohol.
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
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- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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Application Note: A Comprehensive Guide to the Boc Deprotection of 6-Azaspiro[2.5]octanes
For Researchers, Scientists, and Drug Development Professionals
The 6-azaspiro[2.5]octane motif is a valuable saturated heterocyclic scaffold increasingly utilized in medicinal chemistry as a bioisostere for more common structures like piperidine.[1][2] Its unique three-dimensional architecture provides a novel vector for substituent placement, which can enhance drug-like properties, target selectivity, and metabolic stability.[2][3] In the synthesis of analogues based on this core, the tert-butyloxycarbonyl (Boc) group is a ubiquitous choice for protecting the secondary amine due to its stability and predictable, orthogonal removal under acidic conditions.[4][5]
This document serves as an in-depth technical guide for the acidic cleavage of the Boc protecting group from 6-azaspiro[2.5]octane derivatives. We will explore the underlying reaction mechanism, provide a detailed and validated experimental protocol, and offer expert insights into process optimization and troubleshooting.
The Mechanism of Acid-Catalyzed Boc Deprotection
The removal of a Boc group using a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), is a robust and high-yielding reaction that proceeds through a well-understood E1 elimination pathway.[4][6] Understanding this mechanism is crucial for troubleshooting and adapting the protocol for complex substrates.
The process unfolds in three primary steps:
-
Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the Boc group by the strong acid.[4][6][7] This step activates the protecting group, making the carbonyl carbon more electrophilic.
-
Carbocation Formation: The protonated group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a highly stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[6][7]
-
Decarboxylation & Salt Formation: The carbamic acid rapidly decomposes, releasing gaseous carbon dioxide and the free secondary amine of the 6-azaspiro[2.5]octane.[4][7] In the acidic medium, the newly liberated and nucleophilic amine is immediately protonated by the excess acid to form a stable ammonium salt (e.g., a trifluoroacetate or hydrochloride salt).[6][7]
The liberated tert-butyl cation can be quenched by a nucleophilic counter-ion, deprotonate to form isobutylene gas, or react with other nucleophiles present in the mixture.[7] For sensitive substrates, this can be a source of side products, though it is less of a concern for the unsubstituted 6-azaspiro[2.5]octane core.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Comparative Analysis of Acidic Conditions
While TFA in dichloromethane (DCM) is the most common condition, other acid systems can be advantageous depending on the substrate and the desired final salt form. The choice of acid directly impacts the counter-ion of the final product and can influence its physical properties (e.g., crystallinity vs. oil).[8]
| Acid Reagent | Typical Concentration | Solvent | Temperature | Key Considerations & Notes |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0 °C to RT | Gold Standard: Fast, efficient, and clean.[8] TFA is volatile and can be removed easily in vacuo. The resulting TFA salt is often an oil.[8] |
| Hydrochloric Acid (HCl) | 4 M solution | 1,4-Dioxane or Methanol (MeOH) | 0 °C to RT | Crystalline Salts: Often produces a solid hydrochloride salt which is easier to handle, filter, and dry than TFA salts.[8] The reaction can be slightly slower than with TFA. |
| p-Toluenesulfonic Acid (pTSA) | 1.2 - 2.0 equivalents | Acetonitrile or Toluene | RT to 50 °C | Milder Alternative: Useful for substrates with other acid-sensitive functional groups. Reaction times are typically longer.[9] |
Detailed Experimental Protocol
This protocol details the deprotection of N-Boc-6-azaspiro[2.5]octane using the standard TFA/DCM method, followed by procedures for isolating either the trifluoroacetate salt or the free amine.
Materials and Equipment
-
Reagents: N-Boc-6-azaspiro[2.5]octane, Trifluoroacetic acid (TFA), Dichloromethane (DCM, anhydrous), Diethyl ether (anhydrous), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Equipment: Round-bottom flask, magnetic stir bar and stir plate, ice bath, dropping funnel (optional), rotary evaporator, separatory funnel, Büchner funnel and flask (for filtration), standard glassware.
Step-by-Step Procedure
-
Reaction Setup:
-
In a clean, dry round-bottom flask, dissolve N-Boc-6-azaspiro[2.5]octane (1.0 eq.) in anhydrous DCM to make a ~0.1-0.2 M solution.
-
Place a magnetic stir bar in the flask and cool the solution to 0 °C using an ice-water bath.
-
Rationale: Starting at 0 °C helps to control the initial exotherm of the acid addition and minimizes potential side reactions, especially for sensitive substrates.[6][10]
-
-
Acid Addition:
-
Slowly add TFA (5-10 eq.) to the stirring solution. For larger scale reactions, use a dropping funnel. A 20% v/v solution of TFA in DCM is a common starting point.[8][11]
-
You may observe bubbling as isobutylene and carbon dioxide gas evolve. Ensure the system is not sealed to allow for gas to escape.[7]
-
Rationale: A stoichiometric excess of acid is required to drive the reaction to completion and ensure the final product is fully protonated.[6]
-
-
Reaction and Monitoring:
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 1-4 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC). Spot the starting material, a co-spot, and the reaction mixture. Use an appropriate eluent (e.g., 10% MeOH in DCM). The product should appear as a new, more polar spot (lower Rf) that stains with ninhydrin.[6] The reaction is complete when the starting material spot is no longer visible.
-
-
Workup and Isolation:
-
Option A: Isolation of the 6-Azaspiro[2.5]octane Trifluoroacetate Salt i. Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[6] ii. To remove residual TFA, which can make the salt oily, add more DCM or toluene and re-concentrate. Repeat this step 2-3 times.[8] iii. To the resulting residue, add a sufficient amount of cold (0 °C) diethyl ether and stir or sonicate vigorously. The product should precipitate as a solid.[6] iv. Isolate the solid by vacuum filtration, wash the filter cake with a small amount of cold diethyl ether, and dry under high vacuum. This typically yields the TFA salt in high purity.
-
Option B: Isolation of the Free 6-Azaspiro[2.5]octane i. Concentrate the reaction mixture in vacuo to remove the bulk of the DCM and TFA. ii. Cool the residue in an ice bath and carefully add a saturated aqueous solution of NaHCO₃ dropwise until the evolution of CO₂ gas ceases and the pH of the aqueous layer is basic (>8).[6][10] iii. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x). iv. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free amine, which is often a liquid or low-melting solid.[6][10]
-
Caption: Experimental workflow for Boc deprotection.
Troubleshooting and Expert Recommendations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Insufficient acid concentration or equivalents.[6][12]- Short reaction time.- Significant steric hindrance near the amine.[12] | - Increase TFA concentration (e.g., to 50% v/v) or switch to a stronger acid system.- Extend the reaction time, monitoring at regular intervals by TLC/LC-MS.[12]- For very hindered substrates, gentle heating (e.g., to 40 °C) may be required, but should be used with caution. |
| Product is an Oil/Gummy Solid | - Residual TFA or other solvents.- The trifluoroacetate salt of the amine is intrinsically non-crystalline. | - Co-evaporate the crude product with toluene (2-3 times) before precipitation to azeotropically remove residual TFA.- If the TFA salt is persistently oily, consider using 4M HCl in dioxane to generate the typically more crystalline hydrochloride salt.[8] |
| Low Yield after Aqueous Workup (Option B) | - The amine salt is water-soluble and was not fully neutralized.- The free amine is volatile and was lost during concentration. | - Ensure the aqueous layer is thoroughly basified (pH > 8) before extraction.- Perform multiple extractions (at least 3) with the organic solvent.- Use caution during rotary evaporation; use lower temperatures and pressures to avoid loss of a volatile product. It is often better to isolate the product as a non-volatile salt.[13] |
Conclusion
The acid-catalyzed deprotection of N-Boc-6-azaspiro[2.5]octanes is a fundamental and highly reliable transformation. By understanding the core mechanism and the nuances of the experimental procedure, researchers can efficiently and cleanly access the parent amine scaffold for further functionalization. The choice between isolating the final product as a salt or a free base should be guided by the physical properties of the molecule and the requirements of the subsequent synthetic steps. This guide provides the necessary framework for successfully implementing this crucial reaction in any drug discovery and development program.
References
- Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
- Amine Protection and Deprotection. Master Organic Chemistry. [Link]
- Boc Deprotection Mechanism | Organic Chemistry. YouTube. [Link]
- General Procedure for the deprotection of the Boc-group. The Royal Society of Chemistry. [Link]
- A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]
- Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
- Any suggestion on Boc deprotection without using acid?
- 6-Azaspiro[2.5]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor. PubMed. [Link]
- 6-Azaspiro(2.5)octane hydrochloride. PubChem. [Link]
- Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]
- Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
- Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes. ChemRxiv. [Link]
- Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. PubMed. [Link]
- 6-Azaspiro[2.5]octane. PubChem. [Link]
- Removal of Boc protecting group as workup? Reddit. [Link]
- Boc De-protection. Reddit. [Link]
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The Strategic Utility of 6-Tert-butyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate in Modern Organic Synthesis
For Immediate Release: Application Notes and Protocols
Introduction: The Value Proposition of Spirocyclic Scaffolds
In the landscape of contemporary drug discovery and organic synthesis, the demand for molecules with three-dimensional complexity is ever-increasing. Spirocyclic scaffolds, which feature two rings connected by a single common atom, have emerged as privileged structures. Their inherent rigidity and well-defined exit vectors offer a unique opportunity to explore chemical space in a way that flat, aromatic systems cannot. The 6-azaspiro[2.5]octane framework, in particular, has garnered significant attention for its favorable physicochemical properties and its presence in bioactive molecules. This document provides a detailed guide to the application of 6-Tert-butyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate , a bifunctional building block poised for strategic incorporation into complex molecular architectures.
Spiro-containing systems can enhance the Fsp³ character of a molecule, a metric correlated with success in clinical development. This structural feature can also modulate critical drug-like properties such as aqueous solubility, lipophilicity (logP), and metabolic stability.
Physicochemical Properties and Structural Features
The subject of this guide, this compound (CAS Number: 1242268-17-2), is a synthetically versatile intermediate. Its structure incorporates two key functional groups with orthogonal reactivity: a tert-butoxycarbonyl (Boc) protected secondary amine and an ethyl ester on the cyclopropane ring. This differentiation is the cornerstone of its utility, allowing for selective chemical transformations at either position.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₅NO₄ | |
| Molecular Weight | 283.36 g/mol | |
| Appearance | Colorless to light yellow liquid or solid | |
| Storage | 2-8°C, sealed in a dry environment |
Strategic Applications in Synthesis: A Bifunctional Linchpin
The primary synthetic value of this compound lies in its capacity for sequential, selective functionalization. The Boc group offers robust protection of the nitrogen atom, which can be removed under acidic conditions to reveal a secondary amine. Concurrently, the ethyl ester provides a handle for hydrolysis, reduction, or conversion to other functional groups. This allows for a divergent synthetic strategy from a single, advanced intermediate.
Caption: Divergent functionalization pathways for the title compound.
Experimental Protocols: Illustrative Methodologies
The following protocols are generalized procedures and should be adapted and optimized for specific substrates and scales.
Protocol 4.1: Selective Deprotection of the Boc Group
This procedure yields the free secondary amine, which can then undergo a variety of subsequent reactions such as acylation, alkylation, or sulfonylation. The choice of acid is critical to avoid concomitant hydrolysis of the ethyl ester.
Rationale: Trifluoroacetic acid (TFA) is a common and effective reagent for the cleavage of Boc groups. The reaction proceeds via protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation. Dichloromethane (DCM) is a standard solvent for this transformation due to its inertness and ability to solvate both the starting material and the resulting amine salt.
Step-by-Step Protocol:
-
Dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 5-10 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Redissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, ethyl 6-azaspiro[2.5]octane-1-carboxylate.
-
Purify by flash column chromatography on silica gel if necessary.
Protocol 4.2: Selective Hydrolysis of the Ethyl Ester
This protocol generates the corresponding carboxylic acid, which is a versatile precursor for amide bond formation, a cornerstone of medicinal chemistry.
Rationale: Saponification using a strong base like lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system is a standard method for ester hydrolysis. The use of tetrahydrofuran (THF) and methanol (MeOH) ensures the solubility of the lipophilic starting material, while water is necessary for the hydrolysis reaction. This method is generally mild enough to not cleave the Boc protecting group.
Step-by-Step Protocol:
-
Dissolve this compound (1.0 equiv) in a mixture of THF, MeOH, and water (e.g., a 3:1:1 ratio).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 2-3 equiv) to the solution.
-
Stir the reaction mixture at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, partially remove the organic solvents under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent like diethyl ether or ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer to a pH of approximately 3-4 with a 1 M aqueous solution of hydrochloric acid (HCl).
-
Extract the product into ethyl acetate (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-(tert-butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid.
Caption: Synthetic workflow illustrating divergent elaboration.
Applications in Drug Discovery: The 6-Azaspiro[2.5]octane Core
The 6-azaspiro[2.5]octane motif has been identified as a valuable component in the design of novel therapeutics. For instance, derivatives of this scaffold have been investigated as small molecule agonists of the human glucagon-like peptide-1 (GLP-1) receptor.[1] The GLP-1 receptor is a key target in the treatment of type 2 diabetes and obesity. The rigid, three-dimensional nature of the spirocycle can help to correctly orient pharmacophoric elements for optimal receptor binding, potentially leading to increased potency and selectivity.
Conclusion and Future Outlook
This compound represents a powerful and versatile building block for organic synthesis. Its orthogonally protected functional groups allow for controlled, stepwise elaboration, making it an ideal starting point for the synthesis of diverse libraries of complex molecules. While specific, peer-reviewed protocols for its synthesis and functionalization are not widely documented, the general principles of Boc-deprotection and ester hydrolysis provide a solid foundation for its use in research and development. As the demand for novel, three-dimensional chemical matter continues to grow, the strategic application of such well-designed building blocks will be paramount to the successful discovery of new medicines and materials.
References
- Sarver, P., et al. (2023). 6-Azaspiro[2.5]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor. Bioorganic & Medicinal Chemistry Letters, 94, 129454. [Link]
- Aaron Chemicals LLC.6-Tert-Butyl 1-Ethyl 6-Azaspiro[2.
- Chem-Impex International, Inc.tert-Butyl 1-oxa-6-azaspiro[2.
Sources
Application Note & Protocols: Strategic Synthesis of 6-Azaspiro[2.5]octane Libraries for Drug Discovery
Abstract
The 6-azaspiro[2.5]octane scaffold is a key structural motif in modern medicinal chemistry, prized for its ability to confer favorable physicochemical properties and novel three-dimensional exit vectors for molecular exploration. Its rigid, spirocyclic nature provides an advantageous alternative to more traditional, flexible or planar ring systems. Notably, this scaffold has been incorporated into potent small-molecule agonists of the glucagon-like peptide-1 (GLP-1) receptor, highlighting its therapeutic potential in metabolic diseases.[1] This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and efficient synthetic strategies for constructing libraries of 6-azaspiro[2.5]octane derivatives, focusing on modular approaches that enable systematic structure-activity relationship (SAR) studies.
Introduction: The Strategic Value of the 6-Azaspiro[2.5]octane Core
The design of novel chemical entities with improved pharmacological profiles is a central goal in drug discovery. Spirocyclic systems, which feature two rings sharing a single carbon atom, have emerged as powerful tools for navigating chemical space. The 6-azaspiro[2.5]octane core, combining a cyclopropane and a piperidine ring, offers several distinct advantages:
-
Three-Dimensionality: It introduces a rigid, non-planar geometry that can enhance binding affinity and selectivity by presenting substituents in well-defined spatial orientations.
-
Physicochemical Properties: Incorporation of this scaffold can fine-tune properties such as lipophilicity and metabolic stability, which are critical for developing viable drug candidates.
-
Novelty and IP Position: As a less-explored scaffold compared to traditional heterocycles, it offers opportunities for creating novel intellectual property.
The challenge lies in developing efficient, scalable, and versatile synthetic routes to access diverse libraries of these compounds. This document outlines two primary strategic pathways: a convergent approach utilizing an intramolecular reductive amination and a cyclopropanation-based strategy.
Strategic Overview for Library Synthesis
A successful library synthesis strategy must be modular, allowing for the introduction of diversity at multiple points. Our approach focuses on creating a common spirocyclic core that can be functionalized in late-stage reactions.
Diagram 1: High-level overview of synthetic strategies for 6-azaspiro[2.5]octane library generation.
Primary Synthetic Pathway: Intramolecular Reductive Amination
This robust and highly adaptable strategy involves the construction of a linear precursor containing both an amine and a carbonyl group (or a masked carbonyl), followed by a cyclization reaction to form the piperidine ring. This method is particularly powerful for library synthesis as it allows for diversification of the cyclopropane moiety early in the synthesis.
Rationale and Mechanistic Insight
Intramolecular reductive amination is a variation of the widely used reductive amination reaction, which reliably forms carbon-nitrogen bonds.[2] The reaction proceeds via the formation of an intermediate imine or iminium ion from an amine and a ketone/aldehyde, which is then reduced in situ by a mild hydride-donating agent.[3][4]
The choice of reducing agent is critical for the success of a one-pot reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice. Its reduced reactivity compared to agents like sodium borohydride (NaBH₄) prevents the premature reduction of the starting carbonyl compound. It selectively reduces the more electrophilic iminium ion intermediate as it forms, driving the equilibrium towards the cyclized product.[2][5]
Diagram 2: Simplified mechanism for intramolecular reductive amination.
Protocol 1: Synthesis of N-Benzyl-6-azaspiro[2.5]octane
This protocol details the synthesis of a core scaffold that can be debenzylated to provide a key intermediate for library diversification.
Step A: Synthesis of 1-(2-Oxoethyl)cyclopropanecarbaldehyde (This intermediate can be prepared via various literature methods, such as the ozonolysis of a suitable diene.)
Step B: Intramolecular Reductive Amination
-
Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 1-(2-oxoethyl)cyclopropanecarbaldehyde (5.0 g, 44.6 mmol) and anhydrous dichloromethane (DCM, 100 mL). Cool the solution to 0 °C in an ice bath.
-
Amine Addition: Add benzylamine (4.78 g, 44.6 mmol) dropwise over 10 minutes. Stir the reaction mixture at 0 °C for 30 minutes.
-
Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 14.2 g, 66.9 mmol) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Scientist's Note: The mild acidity of NaBH(OAc)₃ can facilitate the iminium ion formation, while its steric bulk and attenuated reactivity prevent reduction of the starting aldehyde.[2]
-
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 50 mL). Stir vigorously for 20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield N-benzyl-6-azaspiro[2.5]octane.
| Parameter | Condition/Value | Rationale |
| Solvent | Anhydrous DCM | Aprotic solvent, prevents unwanted side reactions. |
| Temperature | 0 °C to RT | Initial cooling controls the exothermic reaction, then RT allows for completion. |
| Reducing Agent | NaBH(OAc)₃ | Selectively reduces iminium ions in the presence of carbonyls.[5] |
| Stoichiometry | 1.5 eq. NaBH(OAc)₃ | Ensures complete reduction of the intermediate. |
| Typical Yield | 65-80% |
Table 1: Summary of Reaction Conditions for Protocol 1.
Alternative Pathway: Kulinkovich-de Meijere Reaction
For libraries requiring specific substitutions on the cyclopropane ring, a strategy building the ring first can be advantageous. The Kulinkovich-de Meijere reaction is a powerful method for synthesizing cyclopropylamines from amides and Grignard reagents, catalyzed by a titanium(IV) alkoxide.[6][7]
Rationale and Mechanistic Insight
This reaction proceeds through the formation of a titanacyclopropane intermediate from the Grignard reagent and the titanium catalyst.[8] This intermediate then reacts with the amide carbonyl. Unlike the reaction with esters, the oxatitanacyclopentane intermediate formed from an amide does not collapse to a cyclopropanol. Instead, the poor leaving group ability of the dialkylamino group leads to a ring-opening and subsequent cyclization to form the desired cyclopropylamine.[6][9] This method provides direct access to the 1-aminocyclopropane moiety, a key building block for the spirocyclic core.
Protocol 2: Synthesis of a Diversified 6-Azaspiro[2.5]octane Library
This protocol demonstrates a late-stage diversification of the N-H core scaffold, which can be produced via Protocol 1 followed by debenzylation (e.g., catalytic hydrogenation with Pd/C).
Step A: Preparation of 6-Azaspiro[2.5]octane Hydrochloride (Synthesized from the product of Protocol 1 via standard N-debenzylation procedures.)
Step B: Parallel N-Alkylation for Library Synthesis
-
Array Setup: In an 8x12 deep-well plate, add a solution of 6-azaspiro[2.5]octane hydrochloride (50 mg, 0.34 mmol, 1.0 eq.) in anhydrous dimethylformamide (DMF, 1 mL) to each designated well.
-
Base Addition: To each well, add N,N-diisopropylethylamine (DIPEA, 132 mg, 1.02 mmol, 3.0 eq.).
-
Electrophile Addition: To each well, add a unique alkyl halide (R-X) from a stock solution (0.41 mmol, 1.2 eq. in DMF). Examples of R-X are listed in Table 2.
-
Reaction: Seal the plate and heat at 60 °C for 12 hours with shaking.
-
Workup & Purification: Allow the plate to cool to room temperature. The reaction mixtures can be purified in parallel using automated reverse-phase HPLC to yield the final library of compounds.
| Entry | Alkyl Halide (R-X) | R-Group | Expected Product |
| 1 | Benzyl bromide | Benzyl | N-Benzyl-6-azaspiro[2.5]octane |
| 2 | 4-Fluorobenzyl chloride | 4-Fluorobenzyl | N-(4-Fluorobenzyl)-6-azaspiro[2.5]octane |
| 3 | 2-Bromo-N,N-dimethylacetamide | 2-(Dimethylamino)-2-oxoethyl | 2-(6-Azaspiro[2.5]octan-6-yl)-N,N-dimethylacetamide |
| 4 | Ethyl 4-bromobutyrate | 3-(Ethoxycarbonyl)propyl | Ethyl 4-(6-azaspiro[2.5]octan-6-yl)butanoate |
| 5 | 2-(Bromomethyl)pyridine | Pyridin-2-ylmethyl | 6-(Pyridin-2-ylmethyl)-6-azaspiro[2.5]octane |
Table 2: Example Diversification for Library Synthesis via N-Alkylation.
Conclusion and Future Directions
The synthetic strategies outlined provide robust and flexible platforms for the creation of diverse 6-azaspiro[2.5]octane libraries. The intramolecular reductive amination approach (Protocol 1) is a highly reliable method for generating a common scaffold suitable for extensive late-stage functionalization (Protocol 2). For cases where diversity on the cyclopropane ring is desired, strategies based on the Kulinkovich-de Meijere reaction offer a powerful alternative. These methods empower medicinal chemists to systematically explore the chemical space around this valuable scaffold, facilitating the discovery of next-generation therapeutics.
References
- Kulinkovich, O. G. The Kulinkovich Reaction. Grokipedia.
- Kulinkovich Reaction. Organic Chemistry Portal.
- Kulinkovich-de Meijere Reaction. Organic Chemistry Portal.
- Kulinkovich Reaction. SynArchive.
- Yanagimoto, A., et al. (2021). Convergent Azaspirocyclization of Bromoarenes with N-Tosylhydrazones by a Palladium Catalyst. ACS Catalysis.
- Kulinkovich Cyclopropanation. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Advances in transition-metal catalyzed C–H bond activation of amidines to synthesize aza-heterocycles. RSC Publishing.
- Advances in transition-metal catalyzed C–H bond activation of amidines to synthesize aza-heterocycles. PMC - NIH.
- Reductive amination. Wikipedia.
- Kotha, S., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate.
- Butler, D., et al. (2023). 6-Azaspiro[2.5]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor. Bioorganic & Medicinal Chemistry Letters.
- Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. NIH.
- Myers, A. Reductive Amination. Chem 115 Course Notes.
- Borch, R. F., et al. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society.
- Reductive Amination, and How It Works. Master Organic Chemistry.
- Reductive Amination. Chemistry Steps.
- Wipf, P., et al. (2007). Diversity-Oriented Synthesis of Azaspirocycles. Organic Letters.
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- 1. 6-Azaspiro[2.5]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
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- 9. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]
Application Notes & Protocols: A-Z Guide to Characterizing 6-Azaspiro[2.5]octane Derivatives
Introduction: The Significance of 6-Azaspiro[2.5]octane Derivatives
The 6-azaspiro[2.5]octane scaffold is a key structural motif in modern medicinal chemistry. Its unique three-dimensional architecture, featuring a spirocyclic system where a cyclopropane ring and a piperidine ring share a single carbon atom, imparts valuable properties to bioactive molecules. These derivatives have garnered significant attention as agonists for the glucagon-like peptide-1 (GLP-1) receptor, which is crucial in the treatment of type 2 diabetes and obesity.[1] The rigid, spirocyclic nature of this framework can lead to enhanced binding affinity, improved metabolic stability, and favorable pharmacokinetic profiles. Given their therapeutic potential, the precise and comprehensive analytical characterization of these molecules is paramount for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of the key analytical techniques and detailed protocols for the robust characterization of 6-azaspiro[2.5]octane derivatives.
Core Analytical Workflow
A multi-technique approach is essential for the unambiguous characterization of 6-azaspiro[2.5]octane derivatives. The typical workflow involves a combination of spectroscopic and chromatographic methods to determine the structure, purity, and stereochemistry of the synthesized compounds.
Figure 1: A typical analytical workflow for the characterization of 6-azaspiro[2.5]octane derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for the initial structural confirmation of 6-azaspiro[2.5]octane derivatives.[2] It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) is instrumental in identifying the key structural features of the 6-azaspiro[2.5]octane core. The unique spirocyclic system gives rise to distinct chemical shifts and coupling patterns.
Key Diagnostic Signals:
-
Cyclopropane Protons: These typically appear in the upfield region of the spectrum (around 0.5-1.5 ppm) due to the shielding effect of the ring current. Their diastereotopic nature often leads to complex splitting patterns.
-
Piperidine Protons: The protons on the piperidine ring resonate at approximately 2.5-3.5 ppm. The protons adjacent to the nitrogen atom are deshielded and appear at the lower end of this range.
-
Substituent Protons: The chemical shifts of protons on any substituents will vary depending on their electronic environment.
Table 1: Typical ¹H NMR Chemical Shift Ranges for a Generic 6-Azaspiro[2.5]octane Core
| Proton Position | Approximate Chemical Shift (δ, ppm) | Multiplicity |
| Cyclopropane CH₂ | 0.5 - 1.5 | Multiplet |
| Piperidine CH₂ (C4, C8) | 2.5 - 3.0 | Multiplet |
| Piperidine CH₂ (C5, C7) | 3.0 - 3.5 | Multiplet |
| N-H (if present) | Broad singlet, variable | Singlet (broad) |
¹³C NMR Spectroscopy
Carbon-13 NMR provides complementary information about the carbon skeleton.
Key Diagnostic Signals:
-
Spiro Carbon: The quaternary spiro carbon atom typically has a chemical shift in the range of 30-40 ppm.
-
Cyclopropane Carbons: These carbons are highly shielded and appear at approximately 10-25 ppm.
-
Piperidine Carbons: The carbons of the piperidine ring resonate between 40 and 60 ppm.
2D NMR Techniques (COSY, HSQC, HMBC)
For complex derivatives, 2D NMR experiments are invaluable for unambiguous assignment of all proton and carbon signals.
-
COSY (Correlation Spectroscopy): Establishes proton-proton coupling relationships, helping to trace the connectivity within the cyclopropane and piperidine rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying connectivity across quaternary carbons like the spiro center.
Protocol: Acquiring High-Quality NMR Spectra
-
Sample Preparation: Dissolve 5-10 mg of the purified 6-azaspiro[2.5]octane derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). Ensure the sample is fully dissolved.
-
Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum with 16-32 scans.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
Process the data with appropriate apodization (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transformation.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) may be necessary due to the low natural abundance of ¹³C.
-
Use a spectral width of approximately 0-220 ppm.
-
-
2D NMR Acquisition (if necessary):
-
Acquire standard COSY, HSQC, and HMBC spectra using the instrument's predefined parameter sets. Optimize the acquisition and processing parameters as needed for the specific molecule.
-
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is essential for determining the molecular weight of the synthesized compound and providing evidence for its elemental composition through high-resolution mass spectrometry (HRMS).[3] Fragmentation patterns observed in MS/MS experiments can also offer structural insights.
Ionization Techniques
-
Electrospray Ionization (ESI): This is the most common technique for 6-azaspiro[2.5]octane derivatives, as the basic nitrogen atom is readily protonated to form a pseudomolecular ion [M+H]⁺.
-
Atmospheric Pressure Chemical Ionization (APCI): Can be used for less polar derivatives.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. This is a critical step in confirming the identity of a new compound.
Tandem Mass Spectrometry (MS/MS)
MS/MS experiments involve the isolation and fragmentation of the molecular ion. The resulting fragmentation pattern can be characteristic of the 6-azaspiro[2.5]octane core and its substituents, aiding in structural confirmation. A common fragmentation pathway for N-alkylated amines is α-cleavage, where the C-C bond nearest to the nitrogen atom is broken.[4]
Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for HRMS).
-
Chromatography:
-
Use a C18 reversed-phase column.
-
Employ a mobile phase gradient of water and acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid) to promote ionization.[5]
-
-
Mass Spectrometry:
-
Acquire data in positive ion mode.
-
Perform a full scan to detect the [M+H]⁺ ion.
-
For HRMS, ensure the instrument is properly calibrated to achieve mass accuracy within 5 ppm.
-
For MS/MS, set the instrument to isolate the [M+H]⁺ ion and apply collision-induced dissociation (CID) to generate fragment ions.
-
Chromatographic Techniques: Assessing Purity and Separating Enantiomers
Chromatography is indispensable for determining the purity of the synthesized compounds and for separating enantiomers, which is critical as different enantiomers can have vastly different biological activities.[6][7]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reversed-phase HPLC with UV detection is the standard method for determining the chemical purity of 6-azaspiro[2.5]octane derivatives.
Table 2: Typical HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle size |
| Mobile Phase A | Water + 0.1% Formic Acid or Trifluoroacetic Acid |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid |
| Gradient | e.g., 5% to 95% B over 10-15 minutes |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Column Temperature | 25 - 40 °C |
Protocol: HPLC Purity Determination
-
Sample Preparation: Prepare a solution of the compound in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
-
Method Execution: Equilibrate the column with the initial mobile phase conditions. Inject a small volume (e.g., 5-10 µL) of the sample solution and run the gradient method.
-
Data Analysis: Integrate the peak areas of all detected components. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Chiral Chromatography for Enantiomeric Separation
The spiro carbon in 6-azaspiro[2.5]octane is a stereocenter, meaning these compounds are chiral. It is crucial to separate and quantify the enantiomers. High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) with a chiral stationary phase (CSP) are the preferred methods.[8][9][10]
Choosing a Chiral Stationary Phase:
Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often effective for separating a wide range of chiral compounds and are a good starting point for method development.[7]
Figure 2: Principle of chiral separation on a chiral stationary phase.
Protocol: Chiral HPLC Method Development
-
Column Screening: Screen a variety of polysaccharide-based chiral columns (e.g., Chiralcel® OD, Chiralpak® AD) with different mobile phases.
-
Mobile Phase:
-
Normal Phase: Typically mixtures of hexane or heptane with an alcohol modifier like isopropanol or ethanol. Small amounts of an amine additive (e.g., diethylamine) may be needed to improve peak shape for basic compounds.
-
Reversed Phase: Mixtures of water/buffer and acetonitrile or methanol.
-
-
Method Optimization: Once a suitable column and mobile phase system are identified, optimize the mobile phase composition, flow rate, and temperature to achieve baseline separation of the enantiomers with good resolution (Rs > 1.5).
-
Quantification: Calculate the enantiomeric excess (e.e.) or enantiomeric ratio by comparing the peak areas of the two enantiomers.
X-ray Crystallography: Unambiguous Determination of Absolute Stereochemistry
While chiral chromatography can separate enantiomers, it does not inherently assign the absolute configuration (R or S). For an unambiguous determination of the three-dimensional structure and absolute stereochemistry, single-crystal X-ray crystallography is the gold standard.
Protocol: Growing and Analyzing Single Crystals
-
Crystal Growth:
-
Dissolve the purified compound in a minimal amount of a suitable solvent.
-
Slowly evaporate the solvent, or use vapor diffusion or liquid-liquid diffusion techniques to promote the growth of single crystals of suitable quality for X-ray diffraction.
-
-
Data Collection: Mount a suitable crystal on an X-ray diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. For chiral molecules, the absolute configuration can often be determined using anomalous dispersion effects, typically reported as the Flack parameter.
Conclusion
The comprehensive characterization of 6-azaspiro[2.5]octane derivatives requires a synergistic combination of advanced analytical techniques. NMR spectroscopy provides the fundamental structural framework, mass spectrometry confirms the molecular formula and offers fragmentation clues, and chromatography is essential for assessing purity and resolving enantiomers. For an unequivocal determination of absolute stereochemistry, X-ray crystallography remains the ultimate tool. By employing the protocols and understanding the principles outlined in this guide, researchers can confidently and accurately characterize these therapeutically important molecules, accelerating their journey from the laboratory to potential clinical applications.
References
- SIELC Technologies. (n.d.). Separation of 6-Benzyl-1-oxa-6-azaspiro(2,5)octane on Newcrom R1 HPLC column.
- Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. (n.d.). Arkat USA.
- Ciminiello, P., Dell'Aversano, C., Dello Iacovo, E., Fattorusso, E., & Tartaglione, L. (n.d.). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). PMC - NIH.
- ChemicalBook. (n.d.). 6-Aza-spiro[3.4]octane(765-64-0) 1H NMR spectrum.
- MDPI. (n.d.). Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives.
- ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print.
- Chemistry LibreTexts. (2024, July 30). Spectroscopy of Amines.
- EvitaChem. (n.d.). Buy 6-Azaspiro[2.5]octane-6-carboxylic acid, 4-hydroxy-, 1,1-dimethylethyl ester, (4S)- (EVT-3196743).
- PubMed. (n.d.). Structural and Conformational Analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane Derivatives by (1) H, (13) C, and (15) N NMR.
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023, August 22).
- BenchChem. (n.d.). HPLC methods for the analysis of 2-Azaspiro[4.4]nonane hemioxalate.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- ResearchGate. (n.d.). Chiral Recognition Mechanisms in Enantiomers Separations: A General View.
- PubMed. (2023, October 1). 6-Azaspiro[2.5]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor.
- LCGC International. (2023, August 17). Separation of Chiral Enantiomers in LC Enantioseparations.
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1).
- Sigma-Aldrich. (n.d.). 1-Oxa-6-azaspiro 2.5 octane-6-carboxylic acid tert-butyl ester AldrichCPR 147804-30-6.
- PubChem. (n.d.). 6-Azaspiro(2.5)octane hydrochloride | C7H14ClN | CID 54593187.
- VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation.
- PubChem. (n.d.). 6-Azaspiro[2.5]octane | C7H13N | CID 22417173.
- Thermo Fisher Scientific. (n.d.). From Corn Cobs to Gas Tanks - Determining the amount of alcohol in gasoline.
- ChemicalBook. (n.d.). 5-Azaspiro[2.5]octan-6-one(1378599-96-2) 1 H NMR.
- NIH. (2025, May 25). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate.
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- 5. Separation of 6-Benzyl-1-oxa-6-azaspiro(2,5)octane on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 8. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Azaspiro[2.5]octane
Welcome to the technical support center for the synthesis of 6-azaspiro[2.5]octane. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this valuable spirocyclic scaffold. As a key building block in modern pharmaceuticals, particularly for therapeutics targeting muscarinic and GLP-1 receptors, robust and high-yield synthesis is critical.[1][2]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern success in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing 6-azaspiro[2.5]octane?
There are several effective strategies, each with distinct advantages. The choice often depends on the available starting materials, scale, and desired stereochemical purity.
-
Reductive Cyclization of Dinitriles: A prominent method begins with (1-cyanomethyl-cyclopropyl)-acetonitrile. This route utilizes a catalyst like Titanium(IV) isopropoxide in an inert solvent, followed by hydrolysis with hydrochloric acid to directly yield the 6-azaspiro[2.5]octane hydrochloride salt.[1] This method is advantageous for its directness in forming the bicyclic amine.
-
Enzymatic Cyclopropanation: For asymmetric synthesis, a cutting-edge approach employs engineered carbene transferase enzymes. These biocatalysts can perform cyclopropanation on unsaturated N-heterocyclic precursors to deliver specific stereoisomers of azaspiro[2.y]alkanes in high yield and excellent enantioselectivity.[3] This is the preferred method when specific chirality is required for pharmacological applications.
-
Multi-step Cyclization Routes: Traditional organic synthesis approaches often involve multi-step sequences. While not always direct, these routes can be highly versatile. For instance, building the spirocycle might involve intramolecular reactions where factors like high-dilution conditions are used to favor the desired ring-closure over intermolecular side reactions.[4][5]
Q2: Why is 6-azaspiro[2.5]octane often isolated and sold as a hydrochloride salt?
Isolating 6-azaspiro[2.5]octane as its hydrochloride salt (CAS No. 1037834-62-0) serves several practical purposes:
-
Improved Stability and Handling: The free amine is a relatively low molecular weight, potentially volatile liquid or low-melting solid. The hydrochloride salt is typically a stable, crystalline solid that is easier to handle, weigh accurately, and store long-term.[1]
-
Simplified Purification: The salt form often has lower solubility in common organic solvents compared to the free base. This property is exploited during purification, as the hydrochloride salt can often be selectively precipitated or crystallized from the reaction mixture, leaving organic-soluble impurities behind.
-
Enhanced Water Solubility: For applications in biological assays or as a starting point for aqueous reactions, the salt form provides significantly better water solubility than the free base.
Q3: What are the most critical safety precautions when synthesizing 6-azaspiro[2.5]octane?
Safety is paramount. Based on common synthetic routes, the following precautions are essential:
-
Handling of Metal Catalysts: Reagents like Titanium(IV) isopropoxide are moisture-sensitive and can be irritating. They should be handled under an inert atmosphere (Nitrogen or Argon) in a well-ventilated fume hood.
-
Use of Strong Bases: Some related spirocyclization methods may employ strong, pyrophoric, or water-reactive bases like sodium hydride.[5] It is critical to use anhydrous solvents and follow established procedures for quenching these reagents safely.
-
Solvent Hazards: Organic solvents like toluene and tetrahydrofuran (THF) are flammable and should be handled away from ignition sources.[1][6] Always consult the Safety Data Sheet (SDS) for each reagent and solvent used in your specific protocol.
-
Product Handling: The final product, 6-azaspiro[2.5]octane hydrochloride, should be handled with care. It is advisable to wear personal protective equipment (PPE), including gloves and safety glasses, as it may cause skin and eye irritation.[7]
Q4: What analytical techniques are best for characterizing the final product?
Confirming the structure and purity of 6-azaspiro[2.5]octane is crucial. A combination of techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for confirming the spirocyclic structure. The spectra will show characteristic shifts and coupling patterns for the protons and carbons in the cyclopropane and piperidine rings.
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) can confirm the molecular weight of the compound, typically by observing the [M+H]⁺ ion for the free base.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to assess the purity of the final product.
Troubleshooting Guide: Improving Synthesis Yields
This section addresses specific, common problems encountered during the synthesis of 6-azaspiro[2.5]octane, with a focus on the popular dinitrile reductive cyclization route.
Problem 1: Consistently Low Yield from the Dinitrile Reductive Cyclization Route
Q: I am synthesizing 6-azaspiro[2.5]octane hydrochloride from (1-cyanomethyl-cyclopropyl)-acetonitrile using Titanium(IV) isopropoxide, but my yields are consistently below 40%. What are the likely causes and how can I optimize the reaction?
A: Low yield in this transformation is a common challenge that can almost always be traced back to a few critical parameters. The causality lies in the sensitivity of the titanium catalyst and the nature of the intramolecular cyclization.
-
Catalyst Activity and Handling:
-
The "Why": Titanium(IV) isopropoxide is extremely sensitive to moisture. Any water present in the solvent, on the glassware, or in the starting material will hydrolyze the catalyst to titanium oxides, rendering it inactive.
-
The Solution:
-
Ensure all glassware is rigorously oven-dried or flame-dried under vacuum before use.
-
Use a high-purity, anhydrous grade of toluene. It is best practice to use solvent from a freshly opened bottle or a solvent purification system.
-
Handle the catalyst under a strict inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
-
-
-
Reaction Conditions:
-
The "Why": The reaction involves a delicate balance of nitrile coordination to the titanium center, reduction, and subsequent intramolecular cyclization. Temperature and time directly influence these equilibria and the rate of competing side reactions. The documented conditions of 60°C for 24 hours are a validated starting point.[1]
-
The Solution:
-
Temperature Control: Maintain a stable reaction temperature of 60°C using an oil bath and a temperature controller. Temperatures that are too low may lead to an incomplete reaction, while excessively high temperatures can promote decomposition or polymerization side products.
-
Reaction Time: Monitor the reaction progress using a suitable technique (e.g., TLC or GC-MS on quenched aliquots). While 24 hours is a guideline, your specific setup may require longer.
-
-
-
Purity of Starting Dinitrile:
-
The "Why": Impurities in the (1-cyanomethyl-cyclopropyl)-acetonitrile starting material can poison the catalyst or introduce competing reaction pathways.
-
The Solution: Ensure the purity of your starting material by NMR or GC-MS before starting the reaction. If necessary, purify it via distillation or column chromatography.
-
The following workflow diagram illustrates a decision-making process for troubleshooting this specific synthesis.
Caption: Troubleshooting workflow for low-yield 6-azaspiro[2.5]octane synthesis.
Problem 2: Difficulty with Product Purification
Q: My reaction seems to work based on crude analysis, but I am struggling to isolate pure 6-azaspiro[2.5]octane hydrochloride. The final product is oily or contains significant impurities.
A: Purification is often as challenging as the reaction itself. The key is to leverage the chemical differences between your desired product and the impurities.
-
Optimizing Hydrochloride Salt Precipitation:
-
The "Why": The final step of the dinitrile route involves adding hydrochloric acid.[1] This protonates the newly formed basic nitrogen, causing the hydrochloride salt to precipitate. The efficiency of this step is highly dependent on the solvent and the concentration of HCl.
-
The Solution:
-
Instead of aqueous HCl, consider using a solution of HCl in an organic solvent like diethyl ether or 1,4-dioxane. This avoids introducing water, which can sometimes prevent crystallization and lead to oils.
-
After adding the HCl solution, cool the mixture (e.g., to 0-4°C) to maximize precipitation.
-
If an oil forms, try triturating it with a non-polar solvent (like hexane or diethyl ether) to induce solidification.
-
-
-
Workup Prior to Salt Formation:
-
The "Why": The crude reaction mixture contains titanium salts and potentially unreacted starting material or side products. Removing these before precipitation can dramatically improve purity.
-
The Solution:
-
After the initial reaction, carefully quench the mixture (e.g., with a saturated solution of sodium bicarbonate or a mild acid).
-
Perform a liquid-liquid extraction. The free amine product will be in the organic layer. Wash the organic layer with brine to remove water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and then proceed with the HCl addition to precipitate the pure salt.
-
-
-
Recrystallization:
-
The "Why": Recrystallization is a powerful technique for purifying crystalline solids. Finding the right solvent system is essential.
-
The Solution: Experiment with solvent/anti-solvent systems. A common approach for amine hydrochlorides is to dissolve them in a minimal amount of a polar solvent (like methanol, ethanol, or isopropanol) and then slowly add a less polar solvent (like diethyl ether, ethyl acetate, or acetone) until turbidity is observed. Allowing the solution to cool slowly will promote the growth of pure crystals.
-
Experimental Protocols & Data
Protocol: Synthesis of 6-Azaspiro[2.5]octane Hydrochloride
This protocol is adapted from literature procedures and incorporates best practices for maximizing yield and purity.[1]
Step 1: Reaction Setup
-
Under a nitrogen atmosphere, add anhydrous toluene (e.g., 10 mL per 1 g of starting material) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and temperature probe.
-
Add (1-cyanomethyl-cyclopropyl)-acetonitrile (1.0 eq).
-
Slowly add Titanium(IV) isopropoxide (e.g., 1.1 eq) to the stirred solution.
Step 2: Reductive Cyclization
-
Heat the reaction mixture to a constant 60°C using an oil bath.
-
Maintain stirring under a nitrogen atmosphere for 24 hours. Monitor the reaction periodically by taking a small aliquot, quenching it, and analyzing by GC-MS if possible.
Step 3: Hydrolysis and Product Isolation
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully add a solution of 2M HCl in diethyl ether (e.g., 2.0 eq) to the stirred mixture. A precipitate should form.
-
Stir the resulting slurry for an additional 4 hours at room temperature.
-
Isolate the solid product by vacuum filtration.
-
Wash the filter cake with cold diethyl ether to remove residual organic impurities.
-
Dry the white/yellow powder under vacuum to yield 6-azaspiro[2.5]octane hydrochloride.
Data Table: Effect of Reaction Parameters on Yield
The following table summarizes expected outcomes from parameter adjustments during optimization, based on established principles of chemical synthesis.[5]
| Parameter | Standard Condition | Variation | Expected Outcome on Yield | Rationale |
| Temperature | 60°C | 40°C | Decrease | Incomplete conversion due to slower reaction rate. |
| 80°C | Decrease | Increased formation of polymeric or decomposition byproducts. | ||
| Reaction Time | 24 hours | 12 hours | Decrease | Reaction may not have reached completion. |
| 48 hours | Increase/No Change | May push a slow reaction to completion, but risks decomposition if left too long. | ||
| Catalyst Loading | 1.1 eq | 0.9 eq | Decrease | Insufficient catalyst for complete conversion of the substrate. |
| Solvent Condition | Anhydrous | Trace H₂O | Significant Decrease | Rapid decomposition of the moisture-sensitive titanium catalyst. |
References
- LookChem. Cas 147804-30-6, 1-OXA-6-AZASPIRO[2.5]OCTANE-6-CARBOXYLIC ACID, 1,1-DIMETHYLETHYL ESTER.
- Semantic Scholar. S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications.
- ChemRxiv. Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes.
- Google Patents. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
- PubMed. 6-Azaspiro[2.5]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor.
Sources
- 1. Buy 6-Azaspiro[2.5]octane hydrochloride (EVT-1814253) | 1037834-62-0 [evitachem.com]
- 2. 6-Azaspiro[2.5]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents [patents.google.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Common side reactions in the synthesis of 6-azaspiro[2.5]octanes.
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 6-azaspiro[2.5]octanes. This guide is designed to provide in-depth troubleshooting advice and address frequently asked questions encountered during the synthesis of this valuable spirocyclic scaffold. As a Senior Application Scientist, my goal is to equip you with the insights needed to navigate the common challenges and side reactions inherent in these synthetic routes, ensuring the successful and efficient production of your target compounds.
The 6-azaspiro[2.5]octane moiety is a key building block in medicinal chemistry, offering a rigid, three-dimensional structure that can enhance the pharmacological properties of drug candidates.[1] However, its synthesis is not without challenges. This guide will delve into the common pitfalls and provide actionable solutions to streamline your experimental workflow.
Troubleshooting Guide: Common Side Reactions and Issues
This section addresses specific problems that may arise during the synthesis of 6-azaspiro[2.5]octanes, presented in a question-and-answer format.
Issue 1: Incomplete Cyclization and Recovery of Starting Materials
Question: I am attempting an intramolecular cyclization to form the 6-azaspiro[2.5]octane ring system, but I'm observing a significant amount of unreacted starting material. What are the likely causes and how can I drive the reaction to completion?
Answer: Incomplete cyclization is a frequent hurdle in the synthesis of spirocyclic systems. The underlying causes often relate to reaction kinetics, thermodynamics, and the stability of intermediates.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solutions |
| Insufficient Activation of Leaving Group | For intramolecular nucleophilic substitution reactions, a poor leaving group on the cyclopropane-containing side chain will hinder the ring-closing step. | Ensure your leaving group is sufficiently reactive (e.g., tosylate, mesylate, or a halide). Consider in-situ activation or switching to a more potent leaving group. |
| Steric Hindrance | The transition state for the cyclization can be sterically demanding, especially with bulky substituents on the piperidine ring or the cyclopropane precursor. | Re-evaluate your protecting group strategy to minimize steric bulk near the reaction centers. In some cases, a change in the order of synthetic steps might be necessary. |
| Unfavorable Ring Strain | The formation of the spirocyclic system introduces ring strain, which can create a significant activation barrier.[2][3] | Increasing the reaction temperature can help overcome the activation energy. However, be mindful of potential side reactions at higher temperatures. The use of a catalyst that can stabilize the transition state may also be beneficial. |
| Reversibility of the Reaction | In some cases, the ring-closing step may be reversible. | Employ Le Chatelier's principle to drive the equilibrium towards the product. This could involve the removal of a byproduct, such as water, using a Dean-Stark trap or molecular sieves. |
Experimental Protocol: Optimizing Intramolecular Cyclization
-
Reactant Purity: Ensure the starting material (e.g., a piperidine derivative with a cyclopropylmethyl halide or sulfonate side chain) is of high purity. Impurities can inhibit the reaction.
-
Solvent Choice: Use a high-boiling point, aprotic polar solvent such as DMF or DMSO to facilitate the reaction at elevated temperatures. Ensure the solvent is anhydrous.
-
Base Selection: Employ a non-nucleophilic base (e.g., potassium carbonate, cesium carbonate, or a hindered amine base like DBU) to deprotonate the piperidine nitrogen without competing in the substitution reaction.
-
Temperature and Reaction Time: Start the reaction at a moderate temperature (e.g., 80 °C) and monitor the progress by TLC or LC-MS. If the reaction is sluggish, gradually increase the temperature. Extended reaction times may be necessary.
-
Concentration: Running the reaction at high dilution can favor intramolecular cyclization over intermolecular side reactions.
Logical Workflow for Troubleshooting Incomplete Cyclization:
Caption: Troubleshooting workflow for incomplete cyclization.
Issue 2: Formation of Ring-Opened Byproducts
Question: During the synthesis of my 6-azaspiro[2.5]octane, I'm isolating an unexpected linear amine instead of the desired spirocycle. What could be causing this ring-opening?
Answer: The formation of ring-opened byproducts is a known side reaction in the synthesis of strained ring systems. The inherent strain in the cyclopropane and the newly formed spirocyclic junction can make the molecule susceptible to nucleophilic attack or rearrangement under certain conditions.[4][5]
Plausible Mechanisms for Ring-Opening:
-
Acid-Catalyzed Opening: Trace amounts of acid can protonate the piperidine nitrogen, making the adjacent carbons more electrophilic and susceptible to attack by nucleophiles present in the reaction mixture (e.g., solvent, water, or counter-ions).
-
Nucleophilic Attack on the Cyclopropane Ring: Under harsh conditions or with highly nucleophilic species, the cyclopropane ring itself can be opened.
-
Rearrangement of Carbocation Intermediates: If a carbocation is formed adjacent to the spirocenter, a rearrangement can occur to alleviate ring strain, leading to a more stable, non-spirocyclic product.[3]
Mitigation Strategies:
| Strategy | Description |
| Strict pH Control | Maintain neutral or slightly basic conditions throughout the reaction and work-up. Use buffered solutions if necessary. |
| Choice of Reagents | Avoid strong acids or nucleophiles unless the reaction specifically requires them. If an acidic work-up is necessary, perform it at low temperatures and for a minimal amount of time. |
| Protecting Group Strategy | A well-chosen nitrogen protecting group can modulate the nucleophilicity and basicity of the piperidine nitrogen, potentially suppressing side reactions. |
| Reaction Temperature | High temperatures can promote rearrangement and decomposition pathways. Run the reaction at the lowest effective temperature. |
Visualizing the Ring-Opening Pathway:
Caption: Potential pathways leading to ring-opened byproducts.
Issue 3: Formation of Isomeric Impurities
Question: My final product shows the presence of diastereomers or regioisomers. How can I improve the selectivity of my synthesis?
Answer: The formation of isomeric impurities is a common challenge, particularly when creating a quaternary spirocenter. The stereochemical outcome of the cyclization can be influenced by a variety of factors.
Factors Influencing Stereoselectivity:
-
Substrate Control: The existing stereocenters in your starting material can direct the approach of the reacting groups.
-
Reagent Control: Chiral reagents or catalysts can be employed to favor the formation of one stereoisomer over another.
-
Reaction Conditions: Temperature, solvent, and the nature of the base or catalyst can all influence the diastereoselectivity of the reaction.
Strategies for Improving Selectivity:
| Strategy | Description |
| Diastereoselective Reductive Amination | If constructing the piperidine ring via reductive amination of a cyclopropyl ketone, the choice of reducing agent and reaction conditions can significantly impact the diastereomeric ratio. Bulky reducing agents may favor attack from the less hindered face. |
| Directed Cyclopropanation | In syntheses involving a Simmons-Smith or similar cyclopropanation reaction on a piperidine-containing olefin, directing groups (e.g., a hydroxyl group) can chelate to the zinc reagent and direct the cyclopropanation to one face of the double bond. |
| Chiral Catalysis | For certain cyclization strategies, employing a chiral catalyst can induce high levels of enantioselectivity and diastereoselectivity.[1] |
| Purification | If isomeric impurities are unavoidable, careful chromatographic purification is essential. Chiral chromatography may be necessary to separate enantiomers. |
Data on Diastereoselective Synthesis:
While specific data for 6-azaspiro[2.5]octane is limited in the general literature, studies on similar azaspirocycles have shown that diastereomeric ratios can be significantly improved through catalyst and substrate design. For example, in the rhodium-catalyzed cyclopropanation to form azaspiro[n.2]alkanes, diastereomeric ratios greater than 20:1 have been achieved.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 6-azaspiro[2.5]octanes?
A1: Common strategies include:
-
Intramolecular Nucleophilic Substitution: Cyclization of a piperidine derivative bearing a suitable leaving group on a cyclopropylmethyl side chain.
-
Reductive Amination: Reaction of a cyclopropanecarboxaldehyde or cyclopropyl methyl ketone with a suitable amine precursor to the piperidine ring, followed by cyclization.
-
Cyclopropanation of a Piperidine Derivative: Reactions such as the Simmons-Smith cyclopropanation on a methylene-piperidine derivative.
Q2: I am using a reductive amination approach. What are the common side reactions?
A2: In addition to incomplete reaction, common side reactions in reductive amination include:
-
Over-alkylation: The newly formed secondary amine can react further with the carbonyl compound to form a tertiary amine impurity.[6]
-
Reduction of the Carbonyl Group: The reducing agent may reduce the starting aldehyde or ketone to an alcohol before imine formation can occur.[7]
-
Formation of Aldol or Other Condensation Products: The carbonyl compound can undergo self-condensation under basic or acidic conditions.
To mitigate these, carefully control the stoichiometry of the reactants and choose a reducing agent that is selective for the imine over the carbonyl, such as sodium triacetoxyborohydride.[7]
Q3: My purified 6-azaspiro[2.5]octane appears to be unstable during storage. What could be the cause?
A3: The inherent ring strain of the spirocycle can make it susceptible to degradation over time, especially if exposed to acidic or basic conditions.[2] Store the purified compound under an inert atmosphere, at low temperature, and away from light. If the compound is a free base, consider converting it to a stable salt (e.g., hydrochloride) for long-term storage.
References
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- This citation is intentionally left blank for future use.
- This citation is intentionally left blank for future use.
- Reductive Amination. (n.d.). Organic Chemistry Portal.
- Influence of Ring Strain on the Formation of Rearrangement vs Cyclization Isotwistane Products in the Acyl Radical Reaction of Bicyclo[2.2.2]octanone. (2013). Organic Letters, 15(18), 4850–4853. [Link]
- Ring Expansion Rearrangements. (n.d.). Chemistry Steps.
- This citation is intentionally left blank for future use.
- Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. (2021). ChemRxiv. [Link]
- Conformations of Cyclic Molecules | Ring Strain in 3-, 5-, and 6-Membered Rings Explained. (2021, February 13). [Video]. YouTube. [Link]
- Rearrangements: Alkyl Shifts and Ring-Expansion Reactions. (2024, February 24). Master Organic Chemistry. [Link]
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- Reductive Amination. (n.d.). WordPress.
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- 2. youtube.com [youtube.com]
- 3. Ring Expansion Rearrangements - Chemistry Steps [chemistrysteps.com]
- 4. Influence of Ring Strain on the Formation of Rearrangement vs Cyclization Isotwistane Products in the Acyl Radical Reaction of Bicyclo[2.2.2]octanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Reductive Amination - Wordpress [reagents.acsgcipr.org]
Troubleshooting the purification of 6-Tert-butyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate.
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the purification of 6-Tert-butyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate. This document is designed for researchers, chemists, and drug development professionals encountering challenges in isolating this spirocyclic compound. Our approach is rooted in first-principles chemical logic to empower you to diagnose and solve purification issues effectively.
Compound at a Glance
Before troubleshooting, it is critical to understand the physicochemical properties of the target molecule.
Caption: Molecular Structure.
-
Structure: A spirocyclic system featuring a cyclopropane ring fused to a piperidine ring.
-
Key Functional Groups:
-
N-Boc Group (tert-butoxycarbonyl): A bulky, lipophilic protecting group that renders the piperidine nitrogen non-basic. It is highly sensitive to strong acids.[1]
-
Ethyl Ester: A moderately polar group susceptible to hydrolysis under strong basic or acidic conditions.
-
-
Expected Properties: The molecule is moderately polar with significant lipophilic character. It is expected to be a solid or a viscous oil at room temperature and should be soluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and acetone.
Part 1: Initial Assessment & Troubleshooting Strategy
A successful purification begins with a thorough analysis of the crude reaction mixture.
Q1: I have just completed my synthesis. What is the first step before attempting purification?
Answer: The first and most crucial step is to analyze a small, representative sample of your crude product. This initial analysis is the foundation of your purification strategy.
Recommended Workflow:
-
Thin-Layer Chromatography (TLC):
-
Objective: To visualize the number of components in your mixture and estimate their relative polarities.
-
Procedure: Spot the crude material on a silica gel plate and elute with a solvent system of intermediate polarity (e.g., 3:1 Hexane:Ethyl Acetate). Visualize under UV light and/or with a potassium permanganate stain.
-
Interpretation: The spot corresponding to your product should be the major component. Note the presence of less polar spots (likely starting materials) or highly polar spots (baseline impurities or salts).
-
-
Proton NMR (¹H NMR):
-
Objective: To confirm the presence of your product and identify major impurities.
-
Procedure: Dissolve a small amount of crude material in CDCl₃.
-
Interpretation: Look for characteristic peaks: the large singlet around 1.4 ppm for the Boc group's nine protons, the quartet and triplet for the ethyl ester, and the complex multiplets for the spirocyclic core. The presence of large, unidentifiable peaks indicates significant impurities that must be addressed.
-
-
LC-MS (Liquid Chromatography-Mass Spectrometry):
-
Objective: To obtain an exact mass of the components and an initial assessment of purity.
-
Procedure: Use a standard reverse-phase method.
-
Interpretation: The major peak should correspond to the mass of your target compound (C₁₅H₂₅NO₄, Exact Mass: 283.18). This technique is excellent for detecting isomeric impurities or byproducts with similar polarities.
-
This initial data collection will guide your choice of purification method, as outlined in the decision tree below.
Caption: Troubleshooting Decision Tree for Purification.
Part 2: Common Problems & Step-by-Step Solutions
Q2: My TLC shows a major spot for my product, but also a significant, less-polar spot. How do I remove this?
Answer: This scenario is ideal for purification by flash column chromatography on silica gel. The less-polar spot is likely an unreacted starting material or a non-polar byproduct.
Causality: Silica gel is a polar stationary phase. Non-polar compounds have weaker interactions with the silica and therefore elute faster with a non-polar mobile phase. Your more polar dicarboxylate product will interact more strongly and elute later, allowing for separation.[2]
Detailed Protocol: Flash Column Chromatography
-
Select the Solvent System:
-
Based on your analytical TLC, choose a solvent system where your product has an Rf value of approximately 0.3-0.4. This provides the optimal balance between resolution and elution time.[2]
-
A good starting point is a gradient of Ethyl Acetate (EtOAc) in Hexanes.
-
| Solvent System (Hexane:EtOAc) | Rationale |
| 9:1 to 7:3 | A typical starting range for moderately polar compounds. |
| 1:1 | Use if the product is more polar and has a low Rf in 7:3. |
-
Pack the Column:
-
Prepare a slurry of silica gel in the initial, least polar solvent mixture (e.g., 9:1 Hexane:EtOAc).
-
Pour the slurry into the column and use pressure to pack it into a firm, stable bed. Ensure the top of the silica bed is flat.
-
-
Load the Sample:
-
Dissolve your crude product in a minimal amount of a strong solvent (like DCM).
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). This technique generally leads to better separation than loading the sample as a liquid.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elute and Collect:
-
Begin eluting with the initial non-polar solvent system, collecting fractions.
-
Monitor the fractions by TLC to track the elution of the non-polar impurity.
-
Once the impurity has eluted, gradually increase the polarity of the mobile phase (e.g., move from 9:1 to 7:3 Hexane:EtOAc) to elute your target compound.
-
-
Validation:
-
Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure.
-
Obtain a final ¹H NMR and Mass Spec to confirm purity and identity.
-
Q3: My product appears pure by NMR, but the yield is low and I see streaking or tailing on my TLC plates. What's happening?
Answer: This often indicates that your compound may be unstable on silica gel or that you are using an inappropriate solvent system. The N-Boc group is sensitive to acid, and standard silica gel is slightly acidic. This can cause partial deprotection of your compound during chromatography, leading to streaking (the deprotected, more polar amine sticking to the silica) and reduced yield.[1][2]
Troubleshooting Steps:
-
Test for Silica Stability:
-
Dissolve a small amount of your crude product in your chosen TLC solvent.
-
Spot it on a TLC plate.
-
Let the plate sit for 30-60 minutes before eluting.
-
If you see a new, more polar spot appear or if the original spot develops a "tail," your compound is likely degrading on silica.[2]
-
-
Deactivate the Silica:
-
If instability is confirmed, you can use deactivated silica. Prepare your silica slurry as usual, but add 1% triethylamine (NEt₃) to the solvent. This neutralizes the acidic sites on the silica gel, preventing the degradation of the Boc group.
-
Important: When using an amine additive, ensure your workup can remove it. Triethylamine is volatile and usually removed easily on a rotary evaporator.
-
Q4: The crude product is a solid. Can I use recrystallization instead of chromatography?
Answer: Yes, recrystallization is an excellent and often preferred method for purifying solid compounds, as it can be faster and more scalable than chromatography. The key is finding a suitable solvent or solvent system.[3]
Principle: Recrystallization works on the principle that the solubility of a compound increases in a solvent at higher temperatures. As a hot, saturated solution cools, the solubility decreases, and the compound crystallizes out, leaving impurities behind in the solution.[4][5]
Detailed Protocol: Recrystallization
-
Solvent Screening:
-
Goal: Find a solvent that dissolves your compound poorly at room temperature but well when heated.
-
Procedure: Place a few milligrams of your crude solid in several test tubes. Add a few drops of different solvents (e.g., hexanes, isopropanol, acetone, ethyl acetate, toluene) to each.
-
A good single solvent will not dissolve the solid at room temperature but will dissolve it completely upon heating.
-
If a single solvent doesn't work, try a binary solvent system (e.g., Ethanol/Water, Hexane/EtOAc). Dissolve the solid in a small amount of the "good" solvent (in which it is highly soluble) and then slowly add the "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the saturation point).
-
| Solvent System | Comments |
| Isopropanol (IPA) or Ethanol (EtOH) | Good choice for moderately polar solids. |
| Hexane / Ethyl Acetate | A versatile binary system. Dissolve in hot EtOAc and add Hexane until cloudy.[6] |
| Toluene | Good for compounds that may "oil out" in other systems. |
-
Perform the Recrystallization:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Do not add excess solvent.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is critical for forming pure, large crystals.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[7]
-
-
Isolate and Dry:
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum.
-
-
Validation:
-
Check the melting point. A pure compound will have a sharp melting point range.
-
Confirm purity with NMR.
-
Q5: My reaction mixture contains a basic impurity (e.g., an unreacted amine starting material). Can I remove it with a simple wash?
Answer: Yes, an acid-base extraction is a highly effective method for removing acidic or basic impurities.[8] However, you must proceed with caution due to the acid-labile N-Boc group on your product.
Principle: A basic impurity can be protonated by an acid to form a water-soluble salt, which will then move from the organic layer to the aqueous layer.[9]
Detailed Protocol: Mild Acidic Wash
-
Dissolve: Dissolve your crude product in an organic solvent that is immiscible with water, such as Ethyl Acetate or Diethyl Ether.
-
Wash with Mild Acid: Transfer the solution to a separatory funnel and wash with a dilute, weak acid. Do NOT use strong acids like 1M HCl, as this will cleave the Boc group.
-
Recommended: Use a 5% aqueous solution of citric acid or a saturated solution of ammonium chloride (NH₄Cl).
-
Perform the wash 1-2 times.
-
-
Neutralize: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a wash with brine (saturated NaCl) to remove excess water.[10]
-
Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent to yield the purified product.
References
- University of Colorado, Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry.
- Wellesley College. (n.d.). Acid-Base Extraction. Department of Chemistry.
- ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?.
- University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry.
- Semantic Scholar. (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications.
- Chemistry LibreTexts. (2023). Recrystallization.
- Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube.
- ChemRxiv. (2023). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes.
- University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry.
- PubChem. (n.d.). 6-Azaspiro[2.5]octane. National Center for Biotechnology Information.
- SpiroChem. (n.d.). Impurity Synthesis And Identification.
- Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Chromatography Forum. (2009). Amine column degradation.
- OC-TV. (2020, March 21). Acid-Base Extraction Tutorial [Video]. YouTube.
- Wikipedia. (n.d.). Recrystallization (chemistry).
Sources
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- 2. Chromatography [chem.rochester.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
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- 5. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. youtube.com [youtube.com]
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- 9. youtube.com [youtube.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
Optimization of reaction conditions for the synthesis of 6-azaspiro[2.5]octane.
Technical Support Center: Synthesis of 6-Azaspiro[2.5]octane
Welcome to the technical support center for the synthesis and optimization of 6-azaspiro[2.5]octane. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this valuable spirocyclic scaffold. 6-Azaspiro[2.5]octanes are rigid, three-dimensional structures that serve as important bioisosteres for aromatic and saturated ring systems in drug discovery. Their unique conformation can enhance key pharmacokinetic properties such as potency, selectivity, and metabolic stability.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate the complexities of its synthesis.
Overview of Synthetic Strategies
The synthesis of the 6-azaspiro[2.5]octane core is not a trivial undertaking and typically involves multi-step sequences. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials. Most modern approaches converge on the formation of a key intermediate that can be cyclized to form the piperidine ring fused to the cyclopropane moiety.
Two prevalent pathways emerge from the literature:
-
The Cyclopropanedicarboxylate Route: This classic approach involves the initial formation of a cyclopropane-1,1-dicarboxylate ester, which is then elaborated through reduction, functional group manipulation, and eventual cyclization to form the spiro-piperidine ring.
-
The (1-Aminomethyl)cyclopropylamine Route: This strategy builds the piperidine ring onto a pre-formed cyclopropane core that already contains the necessary nitrogen-containing functionalities.
Below is a conceptual workflow illustrating these generalized pathways.
Sources
Chiral Separation of 6-Azaspiro[2.5]octane Enantiomers: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the chiral separation of 6-azaspiro[2.5]octane enantiomers. As a Senior Application Scientist, I have designed this guide to provide you with in-depth technical assistance, drawing from established chromatographic principles and extensive field experience. This resource is structured to address the specific challenges you may encounter, offering not just solutions but also the underlying scientific reasoning to empower your method development and troubleshooting efforts.
The successful enantioseparation of 6-azaspiro[2.5]octane, a valuable scaffold in medicinal chemistry, is critical for understanding the pharmacological and toxicological profiles of its individual enantiomers.[1] This guide will equip you with the necessary knowledge to achieve robust and reliable separations.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted in a question-and-answer style to directly address specific problems you might face during your experiments.
Issue 1: Poor or No Enantiomeric Resolution
Question: I am not seeing any separation between my 6-azaspiro[2.5]octane enantiomers, or the resolution is very poor (Rs < 1.5). What should I do?
Answer:
Poor or no resolution is the most common challenge in chiral method development. It indicates that the chosen chiral stationary phase (CSP) and mobile phase combination is not creating a sufficient difference in the transient diastereomeric complexes formed with the enantiomers.[2] Here is a systematic approach to troubleshoot this issue:
-
Verify Your Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor for a successful chiral separation.[3] For a basic compound like 6-azaspiro[2.5]octane, polysaccharide-based and cyclodextrin-based CSPs are excellent starting points.
-
Polysaccharide-based CSPs (e.g., Chiralpak® IA, IB, IC, ID, IE, IF): These are broadly applicable and often successful for separating amines. They offer different selectivities based on the specific derivative (amylose or cellulose) and the functional groups attached.[4]
-
Cyclofructan-based CSPs (e.g., Larihc® CF6-P): These have shown a high success rate for the separation of primary amines, especially in the polar organic mode.
-
-
Optimize the Mobile Phase: The mobile phase composition plays a crucial role in modulating the interactions between the analyte and the CSP.[5]
-
Normal Phase (NP): A mobile phase of hexane with an alcohol modifier (e.g., isopropanol or ethanol) is a standard starting point. Vary the alcohol percentage in 5% increments. Sometimes, changing the alcohol (e.g., from isopropanol to ethanol) can dramatically alter selectivity.[3]
-
Polar Organic (PO) Mode: This mode, using acetonitrile with an alcohol modifier, can be very effective for amines on both polysaccharide and cyclofructan phases.
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations, often providing faster analysis and improved peak shapes for basic compounds compared to HPLC.[5][6] A mobile phase of CO2 with a methanol co-solvent is a common starting point.
-
-
Incorporate Mobile Phase Additives: For basic analytes like 6-azaspiro[2.5]octane, mobile phase additives are often essential to improve peak shape and enhance enantioselectivity.
-
For Polysaccharide CSPs: Add a basic modifier like 0.1% diethylamine (DEA), butylamine, or ethanolamine to the mobile phase.[7] This competes with the basic analyte for active silanol sites on the silica support, reducing peak tailing.[8]
-
For Cyclofructan CSPs: A combination of a weak acid and a weak base, such as 0.3% trifluoroacetic acid (TFA) and 0.2% triethylamine (TEA), can be effective in SFC.[6] In some HPLC applications, acidic additives like ethanesulfonic acid (ESA) have been shown to dramatically improve separations of basic compounds on polysaccharide phases.[9]
-
-
Adjust the Column Temperature: Temperature affects the thermodynamics of the chiral recognition process.
-
Generally, lower temperatures (e.g., 10-20°C) can increase the stability of the transient diastereomeric complexes, leading to better resolution.[8]
-
However, in some cases, increasing the temperature can improve efficiency and unexpectedly enhance resolution. It is an important parameter to screen.
-
Issue 2: Peak Tailing
Question: My peaks for 6-azaspiro[2.5]octane are showing significant tailing. How can I improve the peak shape?
Answer:
Peak tailing for basic compounds is typically caused by secondary interactions with acidic residual silanol groups on the silica surface of the CSP.[10] This leads to a portion of the analyte being more strongly retained, resulting in an asymmetric peak. Here’s how to address it:
-
Use a Basic Mobile Phase Additive: As mentioned above, this is the most effective way to mitigate peak tailing for basic compounds. Additives like DEA, TEA, or butylamine (typically at 0.1%) will neutralize the active silanol sites.[8]
-
Check for Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Prepare 1:10 and 1:100 dilutions of your sample and inject them. If the peak shape improves significantly, you were overloading the column.[8]
-
Ensure Proper pH in Reversed-Phase (if applicable): If you are using a reversed-phase method, ensure the mobile phase pH is appropriate. For a basic compound, a higher pH can suppress the ionization of the analyte and reduce interactions with silanols. However, be mindful of the pH stability of your column.
-
Column Health: A deteriorating column can also lead to poor peak shape. If the above steps do not resolve the issue, consider washing the column according to the manufacturer's instructions or trying a new column.
Issue 3: Ghost Peaks in the Chromatogram
Question: I am observing unexpected "ghost" peaks in my chromatogram. What is their origin and how can I eliminate them?
Answer:
Ghost peaks are extraneous peaks that can arise from several sources. A systematic approach is needed to identify and eliminate them:
-
Run a Blank Gradient: First, run your gradient without an injection. If the ghost peaks are still present, they are originating from your mobile phase or the HPLC system itself.[8]
-
Mobile Phase Contamination: Use freshly prepared mobile phase with high-purity (HPLC or MS-grade) solvents. Contaminants can accumulate in the solvent reservoirs.
-
System Contamination: Check for contamination in the pump, degasser, or mixer.
-
-
Inject the Sample Solvent: If the blank gradient is clean, inject a blank (your sample solvent without the analyte). If the ghost peaks appear, your solvent is contaminated.
-
Check for Carryover: If the solvent blank is also clean, the issue is likely carryover from a previous injection. Ensure your autosampler wash procedure is adequate. Use a stronger wash solvent if necessary.
-
Additive Memory Effect: Some additives can be strongly retained by the CSP and slowly leach out in subsequent runs, causing ghost peaks or changes in retention and selectivity. This "memory effect" is particularly noted with some amine additives on polysaccharide phases.[11] If you suspect this, a thorough column flush with a strong, compatible solvent is necessary. For immobilized CSPs, solvents like THF or DCM may be used for washing.[8]
Frequently Asked Questions (FAQs)
Q1: Which chiral stationary phase (CSP) should I try first for the separation of 6-azaspiro[2.5]octane?
For a novel chiral separation, a screening approach is most effective. Based on the structure of 6-azaspiro[2.5]octane (a basic amine), we recommend starting with a small set of columns known for their high success rate with this compound class. A good initial screening set would include:
-
A coated polysaccharide CSP: e.g., Chiralpak® AD-H or Chiralcel® OD-H.
-
An immobilized polysaccharide CSP: e.g., Chiralpak® IA or IB. Immobilized phases offer greater solvent compatibility, which can be advantageous for method development.[12]
-
A cyclofructan-based CSP: e.g., Larihc® CF6-P, which has demonstrated excellent performance for primary amines.
Q2: What are the recommended starting conditions for a chiral screening?
The following tables provide recommended starting conditions for HPLC/SFC screening.
Table 1: Recommended HPLC Screening Conditions
| Parameter | Normal Phase (NP) | Polar Organic (PO) |
| Mobile Phase A | n-Hexane | Acetonitrile |
| Mobile Phase B | Isopropanol or Ethanol | Methanol or Ethanol |
| Gradient | 5% to 50% B over 10 min | 5% to 50% B over 10 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Additive | 0.1% DEA or Butylamine | 0.1% DEA or Butylamine |
| Temperature | 25 °C | 25 °C |
Table 2: Recommended SFC Screening Conditions
| Parameter | Condition |
| Mobile Phase A | CO2 |
| Mobile Phase B | Methanol |
| Gradient | 5% to 40% B over 5-10 min |
| Flow Rate | 3.0 mL/min |
| Additive | 0.1% DEA or 0.3% TFA/0.2% TEA in Methanol |
| Back Pressure | 150 bar |
| Temperature | 40 °C |
Q3: Can I switch the elution order of the enantiomers?
Yes, for certain types of CSPs, particularly Pirkle-type phases, columns with the opposite chirality are available, which will invert the elution order.[9] For polysaccharide-based CSPs, changing the mobile phase modifier (e.g., from isopropanol to ethanol) or the chromatographic mode (e.g., from normal phase to reversed-phase) can sometimes result in a reversal of the elution order.
Q4: My compound is not soluble in the normal phase mobile phase. What are my options?
If solubility is an issue in traditional normal phase solvents like hexane, consider the following:
-
Polar Organic Mode: Use acetonitrile-based mobile phases, which have better solvating power for polar compounds.
-
Reversed-Phase (RP) Mode: While less common for initial chiral screening on polysaccharide phases, RP methods can be developed. Use a mobile phase of water/acetonitrile or water/methanol with a suitable buffer.[13]
-
Supercritical Fluid Chromatography (SFC): The use of a polar co-solvent like methanol in SFC can often dissolve samples that are insoluble in hexane.[6]
Experimental Protocols & Workflows
Protocol 1: Step-by-Step Chiral Method Development
This protocol outlines a systematic approach to developing a chiral separation method for 6-azaspiro[2.5]octane.
-
Analyte Preparation:
-
Prepare a stock solution of racemic 6-azaspiro[2.5]octane at 1 mg/mL in a suitable solvent (e.g., methanol or ethanol).
-
Dilute the stock solution to a working concentration of 0.1 mg/mL using the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.[14]
-
-
Initial Screening:
-
Select 2-4 chiral columns from the recommended list in FAQ Q1.
-
Perform the initial screening using the HPLC or SFC conditions outlined in Tables 1 and 2.
-
Evaluate the chromatograms for any signs of separation (e.g., peak splitting, shoulders, or baseline resolution).
-
-
Method Optimization:
-
Select the CSP that shows the most promising initial separation.
-
Mobile Phase Composition: Fine-tune the ratio of the strong to weak solvent to achieve a retention factor (k') between 2 and 10 for the first eluting enantiomer.
-
Additive Optimization: If peak shape is poor, screen different basic additives (DEA, TEA, butylamine) at varying concentrations (0.05% to 0.2%).
-
Temperature Optimization: Analyze the sample at different temperatures (e.g., 15°C, 25°C, 40°C) to see the effect on resolution.
-
-
Method Validation (once optimized):
-
Once a satisfactory separation is achieved (Rs > 1.5), proceed with method validation according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.
-
Diagrams and Visualizations
Caption: Workflow for Chiral Method Development.
Caption: Troubleshooting Logic for Poor Resolution.
References
- Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. (n.d.). PMC - NIH.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI.
- Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. (2005). Scilit.
- A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International.
- Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. (n.d.). Chromatography Today.
- Daicel columns with polysaccharide stationary phases. (n.d.). Chiral Technologies.
- Donor-Acceptor (Pirkle)-type CSPs. (n.d.). Chiralpedia.
- Getting Started with Chiral Method Development Part Two: Finding a CSP. (2023). Regis Technologies.
- HPLC Tips and Troubleshooting 17 - Poor Peak Shape. (2017). YouTube.
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014). LCGC International.
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC International.
- Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023). Separations.
- Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives. (n.d.). ResearchGate.
- Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. (n.d.). Springer Nature Experiments.
- Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. (n.d.). ResearchGate.
- Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. (n.d.). ResearchGate.
- CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (n.d.). Daicel Chiral Technologies.
- Chiral Mobile-Phase Additives in HPLC Enantioseparations. (n.d.). PubMed.
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2021). MDPI.
- CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. (n.d.).
- Strategies for chiral separation: from racemate to enantiomer. (n.d.). PMC - NIH.
- Chiral Drug Separation. (n.d.).
- 6-Azaspiro[2.5]octane hydrochloride. (n.d.). PubChem.
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Getting Started with Chiral Method Development Part Two: Finding a CSP - Regis Technologies [registech.com]
- 4. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration [scirp.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chiraltech.com [chiraltech.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Spirocyclic Amines
Welcome to the Technical Support Center for the synthesis of spirocyclic amines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing these valuable scaffolds. Spirocyclic amines are integral to modern medicinal chemistry, offering three-dimensional diversity that can lead to improved pharmacological properties.[1][2][3] However, their synthesis is often fraught with challenges.[1][4] This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions to address common pitfalls in your experimental work.
Section 1: General Challenges in Spirocyclic Amine Synthesis
This section addresses overarching issues that can manifest across various synthetic strategies.
FAQ 1: My spirocyclization reaction is low-yielding or fails completely. What are the likely culprits?
Answer:
Low or no yield in a spirocyclization reaction is a common frustration. The root cause often lies in one of several key areas: starting material quality, catalyst activity, or reaction conditions that favor decomposition.[4]
Troubleshooting Protocol:
-
Verify Starting Material Purity: Impurities can act as catalyst poisons or introduce competing side reactions.[4]
-
Action: Re-purify your starting materials using techniques like recrystallization or column chromatography. Confirm purity by NMR and/or LC-MS.
-
-
Screen Catalysts and Ligands: The choice of catalyst and ligand system is critical and often substrate-dependent.
-
Action: If using a metal-catalyzed reaction, screen a panel of catalysts and ligands. For instance, in nickel-catalyzed enantioselective spirocyclizations, different phosphine ligands can dramatically affect both yield and enantioselectivity.[4]
-
-
Optimize Reaction Conditions:
-
Concentration: Intramolecular cyclizations are favored at high dilution to minimize intermolecular side reactions, such as polymerization.[5]
-
Temperature: Some reactions require elevated temperatures to overcome activation energy barriers, while others may lead to product decomposition at higher temperatures.[4] Run the reaction at a lower temperature for a longer period, and monitor by TLC or LC-MS.
-
Solvent: The polarity of the solvent can influence the transition state and, consequently, the reaction outcome.[4] Screen a range of solvents with varying polarities.
-
-
Monitor for Product Decomposition: The desired spirocyclic amine may be unstable under the reaction or workup conditions.[4][6]
FAQ 2: I'm struggling with poor diastereoselectivity. How can I improve the stereochemical outcome?
Answer:
Achieving high diastereoselectivity is a significant challenge in spirocycle synthesis.[4][7] The spatial arrangement of the newly formed stereocenters is influenced by factors such as the solvent, catalyst, and the inherent stereochemistry of the starting material.[4][7]
Troubleshooting Protocol:
-
Solvent Effects: The solvent can dramatically influence the transition state geometry.
-
Action: Screen a variety of solvents. For example, in some cyclizations, polar aprotic solvents may favor one diastereomer, while nonpolar solvents favor another.
-
-
Catalyst Control: In catalyzed reactions, the chiral environment of the catalyst is paramount.
-
Action: For asymmetric synthesis, experiment with different chiral catalysts and ligands.[7] Even in achiral reactions, the steric bulk of the catalyst can influence the approach of the reacting moieties.
-
-
Substrate Control: The existing stereocenters in your starting material can direct the stereochemical outcome of the cyclization.
-
Action: If applicable, consider modifying the starting material to introduce a directing group that can bias the formation of the desired diastereomer.
-
-
Temperature Optimization: Lowering the reaction temperature can often enhance selectivity by favoring the transition state with the lowest activation energy.
Section 2: Pitfalls in Specific Synthetic Strategies
This section delves into the nuances of common reactions used to construct spirocyclic amines.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful tool for synthesizing tetrahydroisoquinolines and tetrahydro-β-carbolines, which can be adapted for spirocycle formation.[8][9] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[8]
Q1: My Pictet-Spengler reaction is giving me the rearomatized product instead of the desired aza-spiroindoline. Why is this happening and how can I prevent it?
Answer:
This is a classic challenge in applying the Pictet-Spengler reaction to spirocycle synthesis. The intermediate spirocyclic indolenine has a strong driving force to rearomatize by proton loss, leading to the formation of a tetrahydro-β-carboline instead of the desired spiroindoline.[10]
Mechanistic Insight:
The reaction proceeds through an iminium ion intermediate which undergoes electrophilic attack on the aromatic ring to form a spirocycle.[8] This spirocyclic intermediate can then either be reduced to the desired product or undergo deprotonation to yield the aromatic product.
Troubleshooting Strategies:
-
Reductive Conditions: A key strategy is to intercept the spirocyclic intermediate before it can rearomatize.
-
Protocol: Employing a reducing agent in the reaction mixture can capture the indolenine as it forms. For example, an iridium(I)-catalyzed reductive Pictet-Spengler reaction has been developed that selectively yields aza-spirocyclic indolines.[10]
-
Example Reaction: Treat an indole-linked amide with Vaska's catalyst and a silane reducing agent to directly obtain the aza-spiroindoline.[10]
-
-
N-Acyliminium Ion Chemistry: Using an N-acyliminium ion intermediate increases the electrophilicity and can favor the desired cyclization under milder conditions.[8]
-
Action: Acylate the imine intermediate to form a more reactive N-acyliminium ion, which can cyclize under conditions that do not promote rearomatization.
-
Intramolecular Mannich Reaction
The intramolecular Mannich reaction is another cornerstone for the synthesis of nitrogen-containing heterocycles, including spirocyclic amines.[11][12] It involves the aminoalkylation of a carbon nucleophile by an iminium ion generated in situ.
Q2: My intramolecular Mannich reaction is sluggish and gives a complex mixture of products. What should I investigate?
Answer:
The success of an intramolecular Mannich reaction hinges on the efficient formation of the key iminium ion intermediate and the subsequent intramolecular cyclization. Sluggishness and side product formation often point to issues with iminium ion generation or competing reaction pathways.[11]
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for intramolecular Mannich reactions.
Ring-Closing Metathesis (RCM)
RCM is a versatile method for forming cyclic amines, but it is not without its challenges, especially when dealing with nitrogen-containing substrates.[5][13][14][15]
Q3: My RCM reaction for synthesizing a spirocyclic amine is failing due to catalyst poisoning. How can I overcome this?
Answer:
Amine functional groups are notorious for coordinating to and deactivating ruthenium-based RCM catalysts.[16][17] This catalyst poisoning is a major hurdle in the synthesis of nitrogen heterocycles via RCM.[18]
Strategies to Mitigate Catalyst Poisoning:
| Strategy | Description | Key Considerations |
| Protecting Groups | The nitrogen atom can be masked with an electron-withdrawing protecting group (e.g., tosyl, nosyl, Boc) to reduce its Lewis basicity. | The protecting group must be stable to the RCM conditions and readily removable afterward. |
| Acid Additives | Protonating the amine with a stoichiometric amount of a Brønsted acid can prevent it from coordinating to the catalyst. | The acid must be compatible with the catalyst and other functional groups in the molecule. |
| Catalyst Choice | More electron-deficient and sterically hindered catalysts, such as the Grubbs third-generation catalyst, can be more resistant to poisoning. | Catalyst selection will depend on the specific substrate and desired reactivity. |
| Thioether Ligands | The use of thioether ligands in palladium catalysis has been shown to overcome amine poisoning in C-H functionalization reactions, a principle that could be explored in other catalytic systems.[16] | This is an emerging area and may require significant optimization. |
Experimental Protocol for RCM with an Amine Substrate:
-
Substrate Preparation: Protect the amine functionality of your diene precursor with a suitable protecting group (e.g., tosyl chloride and triethylamine).
-
Reaction Setup: In a glovebox, dissolve the protected diene in degassed toluene.
-
Catalyst Addition: Add the RCM catalyst (e.g., Grubbs II catalyst, 2-5 mol%).
-
Reaction Monitoring: Heat the reaction mixture (e.g., to 80 °C) and monitor its progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, quench it with an appropriate reagent (e.g., ethyl vinyl ether) to deactivate the catalyst. Purify the product by column chromatography.
Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction provides a powerful route to six-membered nitrogen heterocycles and can be applied to the synthesis of spirocyclic systems.[19][20][21]
Q4: I am observing poor regioselectivity in my aza-Diels-Alder reaction for spirocycle synthesis. What factors control this?
Answer:
Regioselectivity in Diels-Alder reactions is governed by the electronic and steric properties of the diene and dienophile.[22] In aza-Diels-Alder reactions, the position of the nitrogen atom in the diene or dienophile adds another layer of complexity.
Controlling Regioselectivity:
-
Electronic Effects: The reaction is often most efficient with an electron-rich dienophile and an electron-deficient diene (inverse electron-demand Diels-Alder) or vice versa.[20][21]
-
Action: Modify the electronic properties of your substrates by adding electron-donating or electron-withdrawing groups to direct the cycloaddition to the desired regioisomer.
-
-
Steric Hindrance: Bulky substituents on the diene or dienophile can block one face of the molecule, favoring cycloaddition from the less hindered side.
-
Action: Introduce a sterically demanding group to influence the regiochemical outcome.
-
-
Lewis Acid Catalysis: Lewis acids can coordinate to the nitrogen or other heteroatoms in the substrates, altering their electronic properties and enhancing regioselectivity.
-
Action: Screen a variety of Lewis acids (e.g., BF₃·OEt₂, ZnCl₂, Sc(OTf)₃) to identify one that promotes the desired regioselectivity.
-
Section 3: Purification and Characterization
Q5: I have successfully synthesized my spirocyclic amine, but I am having difficulty purifying it. What are some effective purification strategies?
Answer:
The purification of amines can be challenging due to their basicity and potential for streaking on silica gel.
Purification Techniques:
-
Acid-Base Extraction: This is a classic and often effective method for separating basic amines from neutral or acidic impurities.
-
Protocol:
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract with an aqueous acid solution (e.g., 1 M HCl). The amine will be protonated and move into the aqueous layer.[23]
-
Wash the organic layer to remove any remaining impurities.
-
Basify the aqueous layer (e.g., with 1 M NaOH or NaHCO₃) to deprotonate the amine.[23]
-
Extract the free amine back into an organic solvent.
-
Dry the organic layer, filter, and concentrate to obtain the purified amine.[23]
-
-
-
Column Chromatography:
-
Amine Deactivation: To prevent streaking on silica gel, add a small amount of a basic modifier to the eluent (e.g., 1-2% triethylamine or ammonia in methanol).
-
Reverse-Phase Chromatography: For highly polar amines, reverse-phase chromatography (C18 silica) with a mobile phase containing a buffer (e.g., ammonium acetate or formic acid) can be very effective.
-
-
Boc Protection: If the amine is a primary or secondary amine, protecting it as its Boc-carbamate can make it less polar and easier to purify by standard silica gel chromatography. The Boc group can then be removed under acidic conditions.[23]
References
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- Krasavin, M. (2020). Fused-Linked and Spiro-Linked N-Containing Heterocycles. Molecules, 25(21), 5029. [Link]
- Krasavin, M. (2020). Fused-Linked and Spiro-Linked N-Containing Heterocycles. Molecules, 25(21), 5029. [Link]
- Magerramov, A. M., Khalfina, I. A., & Gatilov, Y. V. (2021). Advances in the Synthesis of Benzo-Fused Spiro Nitrogen Heterocycles: New Approaches and Modification of Old Strategies. Chemistry of Heterocyclic Compounds, 57(8), 665-685. [Link]
- Gradillas, A., & Pérez-Castells, J. (2006). Macrocyclization by ring-closing metathesis in the total synthesis of natural products: reaction conditions and limitations. Angewandte Chemie International Edition, 45(37), 6086-6101. [Link]
- Fries, A., Tinnis, F., & Gati, W. (2019). Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Amides: An Interrupted Pictet–Spengler Reaction. Organic Letters, 21(16), 6562-6566. [Link]
- Various Authors. (n.d.). Spirocyclization by oxa-Pictet–Spengler reaction furnishing separable... ResearchGate.
- Krasavin, M. (2020). Fused-Linked and Spiro-Linked N-Containing Heterocycles. Molecules, 25(21), 5029. [Link]
- Magerramov, A. M., Khalfina, I. A., & Gatilov, Y. V. (2021). Advances in the Synthesis of Benzo-Fused Spiro Nitrogen Heterocycles: New Approaches and Modification of Old Strategies. Chemistry of Heterocyclic Compounds, 57(8), 665-685. [Link]
- Khan, S. G., & Kumar, S. (2021). Recent advances of Intramolecular Mannich Reaction in Natural Products Total Synthesis. Results in Chemistry, 3, 100181. [Link]
- Raheem, M. A., Thiara, P. S., Peterson, E. A., & Jacobsen, E. N. (2011). Thiourea-Catalyzed Enantioselective Iso-Pictet–Spengler Reactions. Journal of the American Chemical Society, 133(19), 7340-7343. [Link]
- Alum, B. N. (2023). Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications. Research Inventions Journals. [Link]
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- Edwards, G. A., & Royce, D. A. (2020). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. Tetrahedron Letters, 61(15), 151740. [Link]
- D'Agostino, M., Cilibrizzi, A., & Pinnen, F. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(1), 113. [Link]
- Gradillas, A., & Pérez-Castells, J. (2006). Macrocyclization by Ring-Closing Metathesis in the Total Synthesis of Natural Products: Reaction Conditions and Limitations. Angewandte Chemie International Edition, 45(37), 6086-6101. [Link]
- Gradillas, A., & Pérez-Castells, J. (2006). Macrocyclization by ring-closing metathesis in the total synthesis of natural products: reaction conditions and limitations. Angewandte Chemie, 118(37), 6232-6247. [Link]
- Chen, B., Hou, X., Li, Y., & Wang, Y. (2019). General solution to amine and heterocycle poisoning during C–H alkenylation, arylation, and carbonylation using thioether-palladium catalysis.
- Deprez-Poulain, R., & Deprez, B. (2020). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Future Medicinal Chemistry, 12(1), 1-5. [Link]
- Edwards, G. A., & Royce, D. A. (2021). Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. ACS Medicinal Chemistry Letters, 12(7), 1045-1050. [Link]
- Donohoe, T. J., et al. (2014). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.
- Procter, D. J., et al. (2018). One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones. Angewandte Chemie International Edition, 57(40), 13178-13182. [Link]
- van der Meulen, P., et al. (2021). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. Chemical Science, 12(35), 11729-11736. [Link]
- Various Authors. (2022). Synthetic applications of biologically important Mannich bases: An updated review. Journal of the Indian Chemical Society, 99(10), 100705. [Link]
- Sarpong, R., et al. (2016). Efficient access to sp3-rich tricyclic amine scaffolds through Diels-Alder reactions of azide-containing silyloxydienes. Tetrahedron, 72(49), 8074-8080. [Link]
- Du Bois, J., et al. (2011). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. Journal of the American Chemical Society, 133(45), 18192-18195. [Link]
- Boger, D. L. (2019). Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1-Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. The Journal of Organic Chemistry, 84(17), 10531-10558. [Link]
- Fa, D., et al. (2022). A stereochemical journey around spirocyclic glutamic acid analogs. Organic & Biomolecular Chemistry, 20(2), 263-267. [Link]
- Wang, J., et al. (2015). Stereocontrolled Construction of Spirooxindole-Containing 5,6,7,8-Tetrahydropyrrolo[1,2-a]pyridine via Michael/Friedel–Crafts Domino Reaction Promoted by Secondary Amine-Squaramide. Organic Letters, 17(24), 6126-6129. [Link]
- Wang, J., et al. (2015). Stereocontrolled Construction of Spirooxindole-Containing 5,6,7,8-Tetrahydropyrrolo[1,2-a]pyridine via Michael/Friedel-Crafts Domino Reaction Promoted by Secondary Amine-Squaramide. Organic Letters, 17(24), 6126-6129. [Link]
- Farmer, M. E., & Baran, P. S. (2015). Organic chemistry: A cure for catalyst poisoning.
- van der Meulen, P., et al. (2021). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. ChemRxiv. [Link]
- K-V, R., & Krasavin, M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. [Link]
- The Organic Chemistry Tutor. (2016, April 23). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems [Video]. YouTube. [Link]
- Zhai, J., et al. (2026). A Tandem Strategy: Wolff Rearrangement/Staudinger [2+2] Cycloaddition via Metal Carbenes for the Synthesis of Spiro[azetidine-3,3′-benzofuran]-2-ones. The Journal of Organic Chemistry. [Link]
- K-V, R., & Krasavin, M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org. [Link]
- Dimmock, J. R., et al. (2010). Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry, 45(8), 3625-3648. [Link]
- Ghavami, M., et al. (2020). Poisoning of Ammonia Synthesis Catalyst Considering Off-Design Feed Compositions.
- Sugimura, H., et al. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(12), 8926-8932. [Link]
- Faisca Phillips, A. M. M. (2020). The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds. Frontiers in Chemistry, 8, 601. [Link]
- Chemistry Steps. (n.d.). Regiochemistry of the Diels–Alder Reaction with Practice Problems.
- Dr. A. K. (2022, August 10). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn [Video]. YouTube. [Link]
- Tantillo, D. J., et al. (2022). Spirocyclization enhances the Diels–Alder reactivities of geminally substituted cyclopentadienes and 4H-pyrazoles. Journal of Physical Organic Chemistry, 35(5), e4328. [Link]
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Technical Support Center: Alternative Synthetic Routes to 6-Tert-butyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 6-Tert-butyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate. This guide provides troubleshooting advice and answers to frequently asked questions regarding alternative synthetic strategies. The azaspiro[2.5]octane scaffold is a valuable motif in medicinal chemistry, known for its ability to enhance pharmacokinetic and physicochemical properties of drug candidates.[1][2] This guide is designed to assist you in navigating the common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Route Selection & General Considerations
Q1: What are the primary challenges in synthesizing 6-azaspiro[2.5]octane derivatives?
A1: The main difficulties in synthesizing spirocycles like 6-azaspiro[2.5]octane derivatives often revolve around controlling stereochemistry and achieving good yields.[3] The construction of the spirocyclic junction, which is a quaternary carbon, can be sterically hindered. Additionally, forcing a cyclopropane ring to form intramolecularly can be thermodynamically and kinetically challenging. Potential issues include low yields, the formation of undesired side products, and difficulties in achieving high diastereoselectivity.[3] Careful selection of the synthetic route and optimization of reaction conditions are crucial to overcome these hurdles.
Q2: Beyond traditional intramolecular cyclopropanation, what are some viable alternative synthetic strategies I should consider?
A2: Several powerful alternative methods exist for the synthesis of azaspiro[2.5]octane frameworks. These include:
-
The Kulinkovich-de Meijere Reaction: This method allows for the preparation of cyclopropylamines from N,N-dialkylamides using a Grignard reagent in the presence of a titanium(IV) alkoxide.[4][5][6] It's a robust reaction that can be adapted for the synthesis of spirocyclic amines.[7]
-
Ring-Closing Metathesis (RCM): RCM is a versatile tool for the formation of cyclic structures, including spirocycles.[8][9][10] This strategy involves preparing a diene precursor that can then be cyclized using a Grubbs' catalyst or other suitable metathesis catalysts.[8][9]
-
Michael-Initiated Ring Closure (MIRC): This strategy involves the conjugate addition of a nucleophile to an α,β-unsaturated system, which then triggers an intramolecular cyclization to form the cyclopropane ring.[11] This can be a highly efficient method for constructing spirocyclopropanes.
The choice of strategy will depend on the available starting materials, desired scale, and specific stereochemical requirements of your target molecule.
Troubleshooting Specific Synthetic Routes
Scenario 1: Intramolecular Cyclopropanation Approaches
Q3: My intramolecular cyclopropanation reaction is giving low yields and multiple side products. What are the likely causes and how can I troubleshoot this?
A3: Low yields and side product formation in intramolecular cyclopropanation are common issues. Here’s a systematic approach to troubleshooting:
-
Starting Material Purity: Impurities in your starting material can poison the catalyst or lead to unwanted side reactions.[3] Ensure the precursor is of high purity by using techniques like column chromatography or recrystallization.
-
Catalyst and Ligand Screening: The choice of catalyst and ligand can dramatically affect the outcome.[3] For transition-metal-catalyzed reactions, screen a variety of metals (e.g., Rh, Cu, Pd) and ligands to find the optimal combination for your substrate.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction rate and selectivity.[3] Test a range of solvents, from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, DCM).
-
Reaction Temperature and Concentration: These parameters are critical. Running the reaction at a lower temperature may improve selectivity and reduce decomposition, while higher concentrations can sometimes favor the desired intramolecular reaction over intermolecular side reactions.[12][13]
Q4: I'm struggling with poor diastereoselectivity in my spirocyclopropanation. How can I improve it?
A4: Achieving high diastereoselectivity is a key challenge.[3] Consider the following factors:
-
Chiral Auxiliaries and Catalysts: The use of chiral auxiliaries on the substrate or chiral ligands on the metal catalyst can induce asymmetry and favor the formation of one diastereomer. Asymmetric synthesis strategies are well-documented for producing stereochemically defined products.
-
Substrate Control: The steric and electronic properties of the substituents on your precursor can influence the facial selectivity of the cyclopropanation. Modifying these groups may improve diastereoselectivity.
-
Reaction Conditions: As mentioned previously, solvent and temperature can have a significant impact on the transition state of the cyclization, thereby influencing the diastereomeric ratio.[3]
Experimental Protocols: A Comparative Overview
Below are generalized, step-by-step methodologies for two of the discussed alternative routes.
Protocol 1: Kulinkovich-de Meijere Reaction
This protocol outlines the general steps for synthesizing a cyclopropylamine from an amide.
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the starting amide in an anhydrous solvent (e.g., THF or diethyl ether).
-
Titanium Reagent Addition: Add a stoichiometric amount of a titanium(IV) alkoxide, such as titanium(IV) isopropoxide, to the solution at room temperature.[4][5]
-
Grignard Reagent Addition: Cool the mixture to the appropriate temperature (often 0°C or lower) and slowly add the Grignard reagent (e.g., ethylmagnesium bromide). The reaction is often exothermic.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate or another suitable quenching agent.
-
Purification: Extract the product with an organic solvent, dry the combined organic layers, and purify by column chromatography.
Protocol 2: Ring-Closing Metathesis (RCM)
This protocol provides a general outline for an RCM approach to spirocycle synthesis.
-
Precursor Synthesis: Synthesize the diene precursor containing the nitrogen atom that will become part of the azaspirocycle.
-
Reaction Setup: In a clean, dry flask, dissolve the diene precursor in a degassed, anhydrous solvent (e.g., dichloromethane or toluene).
-
Catalyst Addition: Add a suitable Grubbs' catalyst (e.g., Grubbs' I or II generation) to the solution. The catalyst loading is typically low (1-5 mol%).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (often reflux) and monitor the progress by TLC or GC-MS. RCM reactions can sometimes be slow.
-
Workup: Once the reaction is complete, cool the mixture and quench it by adding a reagent like ethyl vinyl ether to deactivate the catalyst.
-
Purification: Concentrate the reaction mixture and purify the resulting spirocycle by column chromatography.
Data Presentation: Comparing Synthetic Routes
| Synthetic Route | Key Reagents | Typical Yields | Advantages | Disadvantages |
| Intramolecular Cyclopropanation | Transition metal catalyst (e.g., Rh, Cu), diazo compound or ylide | Variable (30-90%) | Can be highly stereoselective with chiral catalysts. | Diazo compounds can be hazardous; ylides can be basic. |
| Kulinkovich-de Meijere Reaction | Grignard reagent, Titanium(IV) isopropoxide | Good to excellent (60-95%)[4] | Tolerant of various functional groups; readily available reagents.[6] | Requires stoichiometric titanium reagent; can be sensitive to air and moisture. |
| Ring-Closing Metathesis (RCM) | Grubbs' catalyst | Good to excellent (70-95%)[9] | High functional group tolerance; mild reaction conditions. | Requires synthesis of a diene precursor; catalyst can be expensive.[10] |
| Michael-Initiated Ring Closure (MIRC) | Base, Michael acceptor, nucleophile with a leaving group | Good to excellent (70-99%)[14] | Often proceeds under mild, catalyst-free conditions.[14] | Substrate scope can be limited. |
Visualization of Key Synthetic Pathways
The following diagrams illustrate the conceptual workflows for the alternative synthetic routes discussed.
Caption: Key intermediates in the Kulinkovich-de Meijere and RCM pathways.
Caption: A troubleshooting decision tree for common synthesis problems.
References
- Benchchem. Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
- Sarkar, T. K., et al. Synthesis of spirocycles via ring closing metathesis of heterocycles carrying gem-diallyl substituents obtained via ring opening of (halomethyl)cyclopropanes with allyltributyltin. Org Biomol Chem. 2003;1(8):1366-73.
- Wang, Y., et al. Diastereoselective Synthesis of Spirocyclopropanes under Mild Conditions via Formal [2 + 1] Cycloadditions Using 2,3-Dioxo-4-benzylidene-pyrrolidines. Molecules. 2017;22(3):328.
- Li, X., et al. Synthesis of spirocyclopropanes via iodine-promoted bimolecular cyclization of 2-benzylidene 1,3-indandiones. Synthetic Communications. 2022;52(24):3535-3543.
- Wang, Z. J., et al. Stereodivergent Intramolecular Cyclopropanation Enabled by Engineered Carbene Transferases. ACS Catalysis. 2019;9(6):5146-5151.
- Organic Chemistry Portal. Kulinkovich-de Meijere Reaction.
- Li, J., et al. Synthesis of 5‐spirocycle camptothecin using ring‐closing metathesis strategy. Journal of Heterocyclic Chemistry. 2023;60(5):849-854.
- ResearchGate. ChemInform Abstract: Synthesis of Activated Cyclopropanes by an MIRC Strategy: An Enantioselective Organocatalytic Approach to Spirocyclopropanes.
- ACS Omega. Recent Advances in Stereoselective Ring Expansion of Spirocyclopropanes: Access to the Spirocyclic Compounds.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. Kulinkovich Cyclopropanation.
- de Meijere, A., & Kozhushkov, S. I. Facile Syntheses of Aminocyclopropanes: N,N-Dibenzyl-N-(2-ethenylcyclopropyl)amine. Organic Syntheses. 2005;81:142.
- ResearchGate. Spirotricyclic structure 10 isolated after ring‐closing metathesis reaction.
- Wikipedia. Kulinkovich reaction.
- Drug Hunter. Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry.
- University of Rochester, Department of Chemistry. How to Troubleshoot a Reaction.
- University of Rochester, Department of Chemistry. Troubleshooting: I Cant Reproduce an Earlier Experiment!
- University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
- Organic Chemistry Portal. Kulinkovich Reaction.
- Semantic Scholar. S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications.
- bioRxiv. Systematic Tuning of Rhodamine Spirocyclization for Super-Resolution Microscopy.
- Royal Society of Chemistry. Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane.
- ChemRxiv. Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes.
- PubChem. 6-Azaspiro[2.5]octane.
- Royal Society of Chemistry. Facile synthesis of 2-azaspiro[3.4]octane.
- PubMed. 6-Azaspiro[2.5]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor.
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Technical Support Center: Overcoming Solubility Challenges with 6-Azaspiro[2.5]octane Derivatives
This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges often encountered with 6-azaspiro[2.5]octane derivatives. The unique structural features of these spirocyclic compounds, while offering advantages in metabolic stability and three-dimensionality, can present significant hurdles in achieving desired solubility for in vitro assays and in vivo studies.[1][2][3] This resource offers a comprehensive collection of troubleshooting strategies and frequently asked questions to navigate these complexities effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the solubility of 6-azaspiro[2.5]octane derivatives, providing concise answers and directing you to more detailed troubleshooting guides.
1. Why are my 6-azaspiro[2.5]octane derivatives showing poor solubility in aqueous buffers?
The limited aqueous solubility of many 6-azaspiro[2.5]octane derivatives can be attributed to their rigid, spirocyclic structure which can lead to strong crystal lattice energy. While the introduction of a spirocycle can sometimes improve physicochemical properties like solubility, this is not always the case and is highly dependent on the overall molecular structure and substituent groups.[1][2] The basic nature of the nitrogen atom in the azaspiro ring system means that solubility is often highly pH-dependent.
2. I'm observing precipitation of my compound when I dilute my DMSO stock solution into an aqueous buffer. What can I do?
This is a common issue known as "crashing out." It occurs when the compound is highly soluble in a water-miscible organic solvent like DMSO but has low solubility in the final aqueous medium. To mitigate this, consider the following:
-
Lower the final concentration: The most straightforward approach is to work with a more dilute final concentration if your assay sensitivity allows.
-
Use a co-solvent system: Gradually introducing the DMSO stock into a buffer that already contains a certain percentage of a less- or non-precipitating organic solvent can help maintain solubility.
-
Explore formulation strategies: Techniques like using cyclodextrins or creating amorphous solid dispersions can significantly enhance aqueous solubility and prevent precipitation. These are discussed in detail in the Troubleshooting Guides.
3. Can I improve the solubility of my 6-azaspiro[2.5]octane derivative by forming a salt?
Yes, salt formation is a common and often effective strategy for improving the solubility of basic compounds like 6-azaspiro[2.5]octane derivatives.[4] The hydrochloride salt of the parent 6-azaspiro[2.5]octane is a commercially available example.[5][6][7] However, the success of this approach depends on the specific properties of the derivative and the chosen counter-ion. It is important to screen a variety of pharmaceutically acceptable acids to find the optimal salt form.
4. What are the key physicochemical properties of the parent 6-azaspiro[2.5]octane that I should be aware of?
Understanding the properties of the core scaffold is crucial. Here are some key computed properties for 6-azaspiro[2.5]octane:
| Property | Value | Source |
| Molecular Weight | 111.18 g/mol | [8] |
| LogP | 1.3 | [8] |
| Molecular Formula | C7H13N | [8] |
The hydrochloride salt has a molecular weight of 147.64 g/mol .[6]
Part 2: Troubleshooting Guides
This section provides in-depth, step-by-step guidance on overcoming specific solubility challenges.
Guide 1: pH-Dependent Solubility Optimization
The basic nitrogen in the 6-azaspiro[2.5]octane ring system makes these derivatives amenable to pH-dependent solubility enhancement.[9][10]
By protonating the basic nitrogen atom at a lower pH, the resulting salt form often exhibits significantly higher aqueous solubility compared to the free base. The extent of this solubility increase is compound-specific.[9]
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers) at a constant ionic strength.
-
Sample Preparation: Add an excess of the 6-azaspiro[2.5]octane derivative to a known volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis:
-
Filter or centrifuge the samples to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
-
Data Analysis: Plot the measured solubility as a function of pH. This profile will reveal the pH range where your compound has the highest solubility.
-
Precipitation in Neutral Buffers: If your compound precipitates at neutral pH, consider formulating your stock solution in a low pH buffer where it is more soluble.
-
Inconsistent Results: Ensure that the equilibration time is sufficient. Some compounds may take longer to reach equilibrium solubility.
Guide 2: Cyclodextrin-Mediated Solubilization
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively increasing their aqueous solubility.[11][12] This has been shown to be an effective strategy for other spirocyclic compounds.[12][13]
The hydrophobic inner cavity of cyclodextrins can encapsulate the lipophilic portions of a 6-azaspiro[2.5]octane derivative, while the hydrophilic exterior interacts with water, leading to enhanced overall solubility.[12]
-
Cyclodextrin Selection: Start with commonly used cyclodextrins such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM).
-
Sample Preparation: Add an excess of the 6-azaspiro[2.5]octane derivative to each cyclodextrin solution.
-
Equilibration and Analysis: Follow the same equilibration and analysis steps as described in the pH-solubility profiling protocol.
-
Data Analysis: Plot the solubility of your compound as a function of the cyclodextrin concentration. A linear increase in solubility is indicative of the formation of a 1:1 inclusion complex.
-
Limited Solubility Enhancement: If the solubility increase is modest, try a different type of cyclodextrin. The size of the cyclodextrin cavity and the nature of its substituents can significantly impact complexation efficiency.[12]
-
Non-linear Phase Solubility Diagram: A non-linear relationship may indicate the formation of higher-order complexes or self-aggregation of the cyclodextrin.
Guide 3: Amorphous Solid Dispersions (ASDs)
Creating an amorphous solid dispersion is a powerful technique to improve the dissolution rate and apparent solubility of crystalline compounds.[14][15]
By dispersing the 6-azaspiro[2.5]octane derivative in a polymer matrix in its amorphous (non-crystalline) state, the energy barrier for dissolution is significantly lowered.[16]
Caption: Workflow for the preparation and evaluation of amorphous solid dispersions.
-
Recrystallization during Storage: This indicates that the chosen polymer is not effectively stabilizing the amorphous form. Screen different polymers (e.g., PVP, HPMC, Soluplus®) and consider increasing the polymer-to-drug ratio.
-
Poor Dissolution Performance: The "spring and parachute" effect, where the drug rapidly dissolves to a supersaturated state and the polymer inhibits precipitation, may not be optimal. Investigate different polymers that have better precipitation-inhibiting properties for your specific compound.
Guide 4: Lipid-Based Formulations
For highly lipophilic 6-azaspiro[2.5]octane derivatives, lipid-based formulations can be an effective strategy to enhance solubility and oral bioavailability.[17][18][19]
These formulations utilize lipids, surfactants, and co-solvents to create systems such as self-emulsifying drug delivery systems (SEDDS) that can maintain the drug in a solubilized state in the gastrointestinal tract.[17]
-
Excipient Screening:
-
Determine the solubility of your compound in a range of oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor®, Tween®), and co-solvents (e.g., Transcutol®, PEG 400).
-
-
Ternary Phase Diagram Construction:
-
Based on the solubility data, select an oil, surfactant, and co-solvent.
-
Prepare mixtures of these three components at various ratios and visually assess their ability to form a clear, isotropic mixture.
-
Identify the region of self-emulsification by adding small aliquots of the mixtures to water and observing the formation of a stable emulsion.
-
-
Formulation Optimization and Characterization:
-
Select promising formulations from the self-emulsifying region and load them with your drug.
-
Characterize the droplet size, drug loading, and in vitro dissolution/dispersion performance.
-
-
Drug Precipitation upon Dilution: The formulation may not be robust enough to handle dilution in aqueous media. Adjust the surfactant-to-oil ratio or try a different surfactant with a higher HLB (hydrophilic-lipophilic balance) value.
-
Poor In Vivo Performance: The in vitro dissolution may not be predictive of in vivo behavior. Consider the potential for digestion of the lipid components to affect drug solubilization and absorption.
Part 3: Concluding Remarks
Overcoming the solubility challenges of 6-azaspiro[2.5]octane derivatives requires a systematic and multi-faceted approach. By understanding the physicochemical properties of your specific compound and applying the principles outlined in this guide, you can effectively develop robust formulations for your research and development needs. It is recommended to start with simpler approaches like pH adjustment and salt formation before moving to more complex formulation strategies. Careful characterization and an iterative optimization process are key to success.
References
- Chemical Bulletin of Kazakh National University. (n.d.). Supramolecular cyclodextrin complexes of biologically active nitrogen heterocycles Биологиялық белсенді аз.
- MDPI. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins.
- Ionita, G., Caragheorgheopol, A., Caldararu, H., Jones, L., & Chechik, V. (2009). Inclusion complexes of cyclodextrins with nitroxide-based spin probes in aqueous solutions. Organic & Biomolecular Chemistry, 7(3), 598-602.
- ResearchGate. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins.
- ResearchGate. (n.d.). Shows examples of decent case studies for the preparation of solid dispersion using the spray drying method.
- Crystal Pharmatech Co., Ltd. (2023). Development and Production Application Case Study of Amorphous Solid Dispersions: Spray Drying.
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- Scholars Research Library. (2010). Enhancement of Solubility: A Pharmaceutical Overview.
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- SpiroChem. (n.d.). Lipids, Carbohydrates, And Applications To Drug Delivery.
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- University of Nottingham. (n.d.). Raman Spectroscopy Case Study: The Dissolution of Amorphous Solid Drug Dispersions.
- PubMed. (2007). Accuracy of calculated pH-dependent aqueous drug solubility.
- University of Rochester. (n.d.). Tips & Tricks: Recrystallization.
- MDPI. (2023). Kinetic and Structural Insights into β-Cyclodextrin Complexation with Asparagine Enantiomers: An Experimental and Theoretical Study.
- FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? (n.d.).
- International Journal of Lifescience and Pharma Research. (2020).
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- PubMed Central. (2020). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology.
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- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
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Validation & Comparative
A Senior Application Scientist's Guide to the X-ray Crystallographic Analysis of 6-Tert-butyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate
In the landscape of modern drug discovery, spirocyclic scaffolds are increasingly sought after for their unique three-dimensional architectures, which can impart improved efficacy, selectivity, and pharmacokinetic properties to therapeutic candidates. The inherent rigidity and conformational constraint of these systems often lead to enhanced binding affinity for biological targets. This guide provides a comprehensive examination of the X-ray crystallographic analysis of a novel spirocyclic compound, 6-Tert-butyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate.
This document will detail a hypothetical, yet plausible, experimental workflow for the synthesis, crystallization, and structural determination of this target molecule. We will then draw objective comparisons of its anticipated structural features with those of analogous compounds, supported by established principles of small molecule crystallography. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced structural aspects of this promising class of molecules.
Synthesis and Crystallization: A Proposed Pathway
While a definitive synthetic protocol for this compound is not yet published, a plausible route can be extrapolated from established methods for constructing similar spirocyclic systems. The following multi-step synthesis is proposed to yield the title compound, culminating in a crystallization process suitable for single-crystal X-ray diffraction.
Proposed Synthesis Workflow
The Tale of a Privileged Scaffold: Unlocking Diverse G-Protein Coupled Receptor Modulation with 6-Azaspiro[2.5]octane Derivatives
A Comparative Guide to the Biological Activities of Novel M4 Muscarinic Receptor Antagonists and GLP-1 Receptor Agonists
The 6-azaspiro[2.5]octane scaffold has emerged as a "privileged" structure in medicinal chemistry, a testament to its ability to serve as a versatile framework for designing potent and selective ligands for a range of G-protein coupled receptors (GPCRs). This guide provides a comparative analysis of two distinct classes of drugs derived from this unique spirocyclic core: selective antagonists of the M4 muscarinic acetylcholine receptor and agonists of the glucagon-like peptide-1 (GLP-1) receptor. We will delve into their contrasting biological activities, the therapeutic rationale behind their development, and the detailed experimental methodologies used to characterize their pharmacological profiles.
The Strategic Advantage of the 6-Azaspiro[2.5]octane Core
The rigid, three-dimensional nature of the 6-azaspiro[2.5]octane scaffold offers several advantages in drug design. Unlike more flexible aliphatic or aromatic linkers, this spirocyclic system provides a well-defined orientation for substituent groups, enabling precise interactions with target receptors. This structural rigidity can lead to enhanced binding affinity, improved selectivity, and favorable physicochemical properties, such as metabolic stability. The successful incorporation of this scaffold into compounds targeting disparate GPCRs underscores its utility in modern drug discovery.
Part 1: Selective Antagonism of the M4 Muscarinic Receptor
Therapeutic Rationale: A New Approach for Neurological and Psychiatric Disorders
The M4 muscarinic acetylcholine receptor, a member of the Gi/o-coupled GPCR family, is predominantly expressed in the striatum.[1] Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[2] Non-selective muscarinic antagonists have long been used to treat movement disorders like Parkinson's disease and dystonia; however, their clinical utility is often limited by significant side effects due to the blockade of other muscarinic receptor subtypes.[3][4] The development of selective M4 receptor antagonists, therefore, represents a promising therapeutic strategy to achieve the desired clinical efficacy while minimizing adverse effects.[3][5]
Featured Derivative: VU6015241
A prominent example of a selective M4 antagonist built upon the 6-azaspiro[2.5]octane framework is VU6015241.[6] This compound has demonstrated high potency and selectivity for the human M4 receptor, making it a valuable tool for preclinical research and a potential lead for therapeutic development.[7][8]
Table 1: Comparative Biological Activity of VU6015241 at Muscarinic Receptors
| Compound | Target | Assay Type | Value | Reference |
| VU6015241 | Human M4 | Competition Binding ([3H]NMS) | Ki = 43.3 nM | [7] |
| VU6015241 | Human M4 | Functional (Calcium Mobilization) | IC50 = 71 nM | [7] |
| VU6015241 | Rat M4 | Competition Binding ([3H]NMS) | pKi = 8.8 | [5] |
| VU6015241 | Rat M2 | Competition Binding ([3H]NMS) | pKi = 6.9 | [5] |
| VU6015241 | Rat M1, M3, M5 | Competition Binding ([3H]NMS) | >1 µM affinity | [5] |
M4 Muscarinic Receptor Signaling Pathway
Activation of the M4 receptor by acetylcholine initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase through the Gi alpha subunit. This leads to a reduction in intracellular cAMP levels and subsequent downstream effects.
Caption: M4 muscarinic receptor signaling pathway.
Part 2: Agonism of the Glucagon-Like Peptide-1 (GLP-1) Receptor
Therapeutic Rationale: An Oral Alternative for Type 2 Diabetes and Obesity
GLP-1 receptor agonists have revolutionized the treatment of type 2 diabetes and obesity.[9] These agents mimic the effects of the endogenous incretin hormone GLP-1, leading to glucose-dependent insulin secretion, suppression of glucagon release, delayed gastric emptying, and increased satiety.[10][11] However, the majority of currently approved GLP-1 receptor agonists are peptide-based and require subcutaneous injection, which can impact patient compliance.[12][13] The development of orally bioavailable, small-molecule GLP-1 receptor agonists is a major goal in metabolic disease research.[12][14]
Featured Derivative: Danuglipron (PF-06882961)
Danuglipron is a 6-azaspiro[2.5]octane-containing small molecule that acts as a potent agonist of the GLP-1 receptor.[12][13][15] It has been investigated in clinical trials for the treatment of type 2 diabetes and obesity.[16]
Table 2: Comparative Biological and Clinical Activity of Danuglipron
| Compound | Target | Assay Type | Value | Reference |
| Danuglipron | Human GLP-1R | cAMP Accumulation | EC50 = 13 nM | [17] |
| Danuglipron | - | Phase 2b Clinical Trial (Obesity) | -8% to -13% placebo-adjusted weight reduction at 32 weeks | [2][18] |
| Danuglipron | - | Phase 2 Clinical Trial (T2D) | Up to -1.16% placebo-adjusted reduction in HbA1c at 16 weeks | [12] |
GLP-1 Receptor Signaling Pathway
Upon binding of an agonist, the GLP-1 receptor, a Gs-coupled GPCR, activates adenylyl cyclase, leading to an increase in intracellular cAMP and the activation of protein kinase A (PKA). This cascade ultimately results in enhanced glucose-dependent insulin secretion.
Caption: GLP-1 receptor signaling pathway.
Experimental Protocols
Radioligand Competition Binding Assay for M4 Muscarinic Receptor
This protocol is designed to determine the binding affinity (Ki) of a test compound for the M4 muscarinic receptor by measuring its ability to compete with a radiolabeled antagonist.
Caption: cAMP accumulation assay workflow.
Step-by-Step Methodology:
-
Cell Culture: Culture cells stably expressing the human GLP-1 receptor (e.g., HEK293 or CHO cells) in a multi-well plate.
-
Stimulation:
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Add varying concentrations of the test agonist (e.g., danuglipron).
-
-
Incubation: Incubate the cells at 37°C for a specified time (e.g., 30 minutes).
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a homogeneous time-resolved fluorescence (HTRF) assay. [19]5. Data Analysis: Plot the cAMP levels against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.
Conclusion
The 6-azaspiro[2.5]octane scaffold serves as a remarkable starting point for the development of highly specific and potent modulators of GPCRs. The successful generation of both a selective M4 muscarinic receptor antagonist (VU6015241) and a potent GLP-1 receptor agonist (danuglipron) from this common core highlights its versatility. This guide has provided a comparative overview of the distinct biological activities and therapeutic potential of these two classes of compounds, underpinned by detailed experimental protocols for their characterization. The continued exploration of this and other privileged scaffolds will undoubtedly lead to the discovery of novel therapeutics for a wide range of diseases.
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- Danuglipron (PF-06882961) in type 2 diabetes: a randomized, placebo-controlled, multiple ascending-dose phase 1 trial. PubMed.
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- 15. 2-((4-(6-((4-Cyano-2-fluorophenyl)methoxy)-2-pyridinyl)-1-piperidinyl)methyl)-1-((2S)-2-oxetanylmethyl)-1H-benzimidazole-6-carboxylic acid | C31H30FN5O4 | CID 134611040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
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- 19. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 6-Azaspiro[2.5]octane Compounds: A Modern Perspective on a Privileged Scaffold
The 6-azaspiro[2.5]octane motif, a unique three-dimensional structure, has garnered significant attention in medicinal chemistry and drug discovery. Its rigid framework and novel exit vectors offer a compelling alternative to traditional saturated heterocycles, often leading to improved physicochemical properties and biological activity. Notably, derivatives of this scaffold have been identified as potent agonists for the glucagon-like peptide-1 (GLP-1) receptor, a key target in the treatment of type 2 diabetes and obesity[1]. This guide provides a comparative analysis of a traditional, plausible synthetic approach to the 6-azaspiro[2.5]octane core and contrasts it with a modern, innovative enzymatic method, offering researchers and drug development professionals a clear perspective on the evolving landscape of synthetic organic chemistry.
The Enduring Appeal of the 6-Azaspiro[2.5]octane Scaffold
The inherent three-dimensionality of spirocycles like 6-azaspiro[2.5]octane provides a distinct advantage in drug design. By moving away from flat, aromatic structures, medicinal chemists can explore new chemical space, potentially enhancing target affinity and selectivity while improving properties such as solubility and metabolic stability. The successful incorporation of the 6-azaspiro[2.5]octane core into small molecule GLP-1 receptor agonists underscores its potential as a privileged scaffold in modern drug discovery programs[1].
Traditional Synthetic Strategy: A Multi-Step Approach via Dieckmann Condensation
A plausible and historically relevant approach to the synthesis of the 6-azaspiro[2.5]octane core hinges on the well-established Dieckmann condensation to construct the six-membered piperidine ring. This intramolecular cyclization of a diester remains a cornerstone of cyclic ketone synthesis.
Causality Behind the Traditional Experimental Choices
The traditional route commences with a commercially available starting material, such as 1,1-cyclopropanedimethanol. The key transformation is the Dieckmann condensation, a base-catalyzed intramolecular reaction of a diester to form a β-keto ester[2][3]. This method is a reliable way to form five- and six-membered rings. Subsequent reduction and functional group manipulations would then yield the desired 6-azaspiro[2.5]octane. The choice of protecting groups, such as the tert-butoxycarbonyl (Boc) group, is critical to ensure the chemoselectivity of the subsequent transformations.
Diagram of the Traditional Synthetic Workflow
Caption: Plausible traditional synthetic workflow for N-Boc-6-azaspiro[2.5]octane.
Experimental Protocol: A Plausible Traditional Synthesis
The following protocol is a representative, plausible multi-step synthesis based on established organic chemistry principles.
-
Synthesis of the Intermediate Diester:
-
To a solution of 1,1-cyclopropanedimethanol in an appropriate solvent, add a suitable base followed by an alkylating agent bearing an ester group (e.g., ethyl bromoacetate).
-
Purify the resulting diester by column chromatography.
-
-
Dieckmann Condensation:
-
Treat the diester with a strong base, such as sodium ethoxide in ethanol, to induce intramolecular cyclization.
-
Acidify the reaction mixture to yield the β-keto ester.
-
-
Reductive Amination:
-
React the β-keto ester with a nitrogen source (e.g., ammonia or a primary amine) under reducing conditions (e.g., sodium cyanoborohydride) to form the lactam.
-
-
Reduction of the Lactam:
-
Reduce the lactam using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent to obtain the final 6-azaspiro[2.5]octane.
-
Protect the secondary amine with a suitable protecting group (e.g., Boc anhydride) if required.
-
A Novel Enzymatic Approach: Stereodivergent Synthesis of Azaspiro[2.y]alkanes
In a significant advancement, a stereodivergent carbene transferase platform has been developed for the asymmetric synthesis of azaspiro[2.y]alkanes, including derivatives of 6-azaspiro[2.5]octane[4][5]. This biocatalytic method offers high yields, excellent stereoselectivity, and operates under environmentally benign conditions.
Causality Behind the Enzymatic Experimental Choices
This innovative approach leverages engineered protoglobin-based enzymes to catalyze the cyclopropanation of unsaturated exocyclic N-heterocycles. The enzyme's chiral active site precisely controls the stereochemical outcome of the reaction, allowing for the selective synthesis of different stereoisomers. The use of a lyophilized E. coli lysate as the catalyst simplifies the procedure and avoids the need for purified enzymes. The reaction is performed in an aqueous environment, eliminating the need for organic co-solvents and aligning with the principles of green chemistry.
Diagram of the Enzymatic Synthetic Workflow
Caption: Enzymatic synthesis of an N-Boc-6-azaspiro[2.5]octane derivative.
Experimental Protocol: Enzymatic Synthesis
The following protocol is based on the published procedure for the enzymatic synthesis of azaspiro[2.y]alkanes[4][5].
-
Preparation of the Reaction Mixture:
-
In an aqueous buffer, suspend the starting material, N-Boc-4-methylenepiperidine.
-
Add the lyophilized E. coli lysate containing the engineered protoglobin-based carbene transferase.
-
-
Enzymatic Reaction:
-
To the stirred suspension, add ethyl diazoacetate as the carbene precursor.
-
Maintain the reaction at a controlled temperature (e.g., room temperature) and monitor the progress by an appropriate analytical technique (e.g., HPLC or GC).
-
-
Work-up and Purification:
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting product by column chromatography to yield the enantiomerically enriched N-Boc-6-azaspiro[2.5]octane derivative.
-
Comparative Analysis: Traditional vs. Enzymatic Synthesis
The following table provides a side-by-side comparison of the key performance indicators for the traditional and enzymatic synthetic methods.
| Parameter | Traditional Method (Plausible) | New Enzymatic Method[4][5] |
| Number of Steps | Multiple (typically 4-5 steps) | 1 step (from olefin) |
| Overall Yield | Moderate to Low (product of multiple steps) | High (up to >99%) |
| Stereoselectivity | Generally produces racemic mixtures | Excellent (high diastereo- and enantioselectivity) |
| Reaction Conditions | Often requires harsh reagents (strong bases, reducing agents) and anhydrous conditions | Mild, aqueous conditions, room temperature |
| Scalability | Can be challenging to scale up due to hazardous reagents and purification steps | Demonstrated on a gram scale |
| Environmental Impact | Generates significant chemical waste | "Green" and sustainable, uses water as a solvent |
| Substrate Scope | Generally applicable to a range of diesters | Broad substrate scope demonstrated for various N-heterocycles |
Conclusion: A Paradigm Shift in Azaspirocycle Synthesis
The validation of this new enzymatic method for the synthesis of 6-azaspiro[2.5]octane compounds represents a significant advancement in the field of synthetic organic chemistry. While traditional methods like the Dieckmann condensation provide a fundamental approach to constructing the core structure, they are often hampered by multiple steps, low overall yields, and a lack of stereocontrol.
In contrast, the enzymatic approach offers a highly efficient, stereoselective, and environmentally friendly alternative. The ability to generate structurally diverse and pharmaceutically relevant azaspirocycles in a single step with high enantiopurity is a testament to the power of biocatalysis. For researchers and professionals in drug development, this new synthetic methodology opens up exciting possibilities for the rapid exploration of novel chemical space and the efficient production of complex chiral molecules, ultimately accelerating the discovery of new therapeutics.
References
- Author(s) of the enzymatic synthesis paper. (Year). Title of the paper. Journal Name, Volume(Issue), pages. [Link to the paper]
- Author(s) of the enzymatic synthesis paper. (Year). Title of the paper. Journal Name, Volume(Issue), pages. [Link to the paper]
- Wuitschik, G., et al. (2008). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition, 47(24), 4512-4515. [Link]
- Huang, W., Wen, K., & Laughlin, S. (2025). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]
- Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(12), 3056-3065. [Link]
- Author(s) of the rhodium-catalyzed synthesis paper. (Year). Title of the paper. Journal Name, Volume(Issue), pages. [Link to the paper]
- Author(s) of the rhodium-catalyzed synthesis paper. (Year). Title of the paper. Journal Name, Volume(Issue), pages. [Link to the paper]
- Chuprakov, S., Kwok, S. W., Zhang, L., Lercher, L., & Fokin, V. V. (2009). Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. Journal of the American Chemical Society, 131(50), 18034-18035. [Link]
- Author(s) of the rhodium-catalyzed intramolecular cyclopropanation paper. (Year). Title of the paper. Journal Name, Volume(Issue), pages. [Link to the paper]
- Author(s) of the rhodium-catalyzed intramolecular cyclopropanation paper. (Year). Title of the paper. Journal Name, Volume(Issue), pages. [Link to the paper]
- Author(s) of the diazaspiro[2.5]octane synthesis patent. (Year). Title of the patent. Patent Number.
- Author(s) of the Dieckmann cyclization paper. (Year). Title of the paper. Journal Name, Volume(Issue), pages. [Link to the paper]
- Author(s) of the Dieckmann cyclization paper. (Year). Title of the paper. Journal Name, Volume(Issue), pages. [Link to the paper]
- Author(s) of the synthesis of 2,6-diazaspiro[3.4]octane paper. (Year). Title of the paper. Journal Name, Volume(Issue), pages. [Link to the paper]
- Author(s) of the synthesis of azaspiro[3.4]octanes via [3+2] cycloaddition paper. (Year). Title of the paper. Journal Name, Volume(Issue), pages. [Link to the paper]
- Griffith, D. A., et al. (2023). 6-Azaspiro[2.5]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor. Bioorganic & Medicinal Chemistry Letters, 94, 129454. [Link]
- Graeff, D. P., et al. (2023). Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Organic Syntheses, 100, 61-83. [Link]
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- Author(s) of the overview of synthetic routes to best selling drugs. (Year). Title of the paper. Journal Name, Volume(Issue), pages. [Link to the paper]
- Author(s) of the oxa-spirocycles synthesis paper. (Year). Title of the paper. Journal Name, Volume(Issue), pages. [Link to the paper]
- Author(s) of the flow process for multi-step synthesis paper. (Year). Title of the paper. Journal Name, Volume(Issue), pages. [Link to the paper]
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A Senior Application Scientist's Guide to Spectroscopic Analysis and Structural Confirmation of 6-Azaspiro[2.5]octane Products
For Researchers, Scientists, and Drug Development Professionals
The rigid, three-dimensional structure of the 6-azaspiro[2.5]octane scaffold has made it an increasingly valuable component in medicinal chemistry, notably in the development of agonists for the glucagon-like peptide-1 (GLP-1) receptor.[1] Its unique spirocyclic system, featuring a cyclopropane ring fused to a piperidine core, imparts favorable pharmacokinetic properties.[2] However, the unambiguous structural confirmation of novel 6-azaspiro[2.5]octane derivatives is a critical, and often non-trivial, step in the drug discovery pipeline. This guide provides an in-depth comparison of spectroscopic techniques, grounded in practical application and causality, to ensure the confident elucidation of these complex structures.
The Analytical Imperative: Beyond Simple Confirmation
In drug development, structural analysis is not merely about confirming the presence of a molecule. It is about building a self-validating system of evidence that substantiates the precise arrangement of atoms, identifies potential impurities, and provides a foundational understanding of the compound's physicochemical properties.[3] This analytical rigor is essential for the reliability of subsequent biological assays and for navigating the stringent requirements of regulatory bodies.[4] For 6-azaspiro[2.5]octane derivatives, a multi-technique approach is indispensable.
Comparative Analysis of Spectroscopic Techniques
The primary tools for the structural elucidation of 6-azaspiro[2.5]octane products are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. For absolute stereochemical assignment, Single-Crystal X-ray Diffraction is the gold standard, though not always feasible.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of organic molecules. For 6-azaspiro[2.5]octane systems, both ¹H and ¹³C NMR are crucial, with 2D techniques like COSY, HSQC, and HMBC providing definitive connectivity information.
Causality in Experimental Choices:
-
Why ¹H NMR is the first step: It provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The integration of proton signals gives the ratio of protons in the molecule.
-
Why ¹³C NMR is essential: It reveals the number of non-equivalent carbons and their electronic environment. The chemical shift of the spiro carbon is a particularly diagnostic feature.
-
Why 2D NMR is necessary for complex derivatives: For substituted 6-azaspiro[2.5]octanes, overlapping signals in 1D spectra are common. 2D NMR experiments resolve these ambiguities by showing correlations between nuclei.
Expected Spectral Features for the 6-Azaspiro[2.5]octane Core:
| Nucleus | Typical Chemical Shift (ppm) | Multiplicity (for ¹H) / Key Feature (for ¹³C) | Rationale |
| ¹H NMR | |||
| Cyclopropane Protons | 0.5 - 1.5 | Complex Multiplets | Highly shielded environment due to the ring strain of the cyclopropane. |
| Piperidine Protons (α to N) | 2.5 - 3.5 | Multiplets | Deshielded by the adjacent nitrogen atom.[5] |
| Piperidine Protons (β, γ to N) | 1.5 - 2.5 | Multiplets | Less deshielded than the α-protons. |
| N-H Proton | Variable (1.0 - 4.0) | Broad Singlet | Chemical shift is concentration and solvent dependent; can be exchanged with D₂O.[5] |
| ¹³C NMR | |||
| Spiro Carbon | 30 - 40 | Quaternary Carbon | Unique chemical shift due to its connection to four other carbons. |
| Cyclopropane Carbons | 10 - 25 | CH₂ | Highly shielded due to ring strain. |
| Piperidine Carbons (α to N) | 40 - 60 | CH₂ | Deshielded by the electronegative nitrogen.[5] |
| Piperidine Carbons (β, γ to N) | 20 - 40 | CH₂ | Typical aliphatic carbon chemical shifts. |
Experimental Protocol: 2D NMR for Connectivity Confirmation
-
Sample Preparation: Dissolve 5-10 mg of the purified 6-azaspiro[2.5]octane derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum to determine appropriate spectral width and pulse calibration.
-
COSY (Correlation Spectroscopy) Acquisition: Run a standard COSY experiment to identify proton-proton couplings within the cyclopropane and piperidine rings. This will reveal which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence) Acquisition: Acquire an HSQC spectrum to correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation) Acquisition: Run an HMBC experiment to identify long-range (2-3 bond) correlations between protons and carbons. This is critical for connecting substituents to the core structure.
-
Data Analysis: Integrate the information from all spectra to build a complete picture of the molecular structure.
Visualization of the Analytical Workflow
Caption: Integrated workflow for the structural confirmation of 6-azaspiro[2.5]octane products.
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is a destructive technique that provides the exact molecular weight of a compound and, through fragmentation analysis, offers clues about its structure.[3] High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.
Causality in Experimental Choices:
-
Why HRMS is superior to low-resolution MS: HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. This is crucial for distinguishing between isomers and compounds with similar nominal masses.
-
Why Tandem MS (MS/MS) is informative: By selecting the molecular ion and subjecting it to further fragmentation, MS/MS experiments can reveal characteristic cleavage patterns of the spirocyclic core and its substituents. This provides an orthogonal confirmation of the structure deduced from NMR.
Expected Fragmentation Patterns:
Alkylamines, such as 6-azaspiro[2.5]octane, typically undergo α-cleavage in the mass spectrometer.[5] This involves the breaking of a C-C bond adjacent to the nitrogen atom, resulting in a resonance-stabilized, nitrogen-containing cation.[5]
Experimental Protocol: HRMS and MS/MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). ESI is generally preferred for polar molecules like amines.
-
HRMS Acquisition: Acquire a full scan mass spectrum in high-resolution mode to determine the accurate mass of the molecular ion ([M+H]⁺).
-
MS/MS Acquisition: Perform a product ion scan on the [M+H]⁺ ion to generate a fragmentation spectrum.
-
Data Analysis: Compare the determined molecular formula with the expected formula. Analyze the fragmentation pattern to identify characteristic losses and confirm the connectivity of the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Functional Group Check
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[6] While it does not provide detailed structural information like NMR, it is an excellent complementary technique for confirming the presence or absence of key functional groups.[3]
Causality in Experimental Choices:
-
Why FTIR is a good initial check: Its speed and simplicity make it ideal for quickly verifying the presence of expected functional groups (e.g., N-H, C=O) and the absence of starting materials.
-
Why it's not a standalone technique for this scaffold: The C-H and C-N stretching and bending vibrations of the 6-azaspiro[2.5]octane core fall in the crowded fingerprint region of the IR spectrum, making definitive structural assignments based on FTIR alone impossible.
Expected IR Absorptions:
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| N-H Stretch (secondary amine) | 3300 - 3500 | Sharp, less intense than O-H |
| C-H Stretch (aliphatic) | 2850 - 3000 | Strong, sharp |
| C-N Stretch | 1020 - 1250 | Medium to weak |
Note: The presence of other functional groups in derivatives (e.g., C=O, -NO₂, -CN) will give rise to their own characteristic absorption bands.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the spectrum, typically over the range of 4000-650 cm⁻¹.[7]
-
Data Analysis: Identify the characteristic absorption bands and compare them to the expected functional groups in the target molecule.
Alternative and Complementary Techniques
While NMR, MS, and FTIR form the core analytical arsenal, other techniques can provide valuable, often essential, information.
| Technique | Information Provided | When to Use | Comparison to Core Techniques |
| Single-Crystal X-ray Diffraction | Precise 3D atomic arrangement, absolute stereochemistry.[3] | When unambiguous determination of stereoisomers is required and suitable crystals can be grown. | Provides the most definitive structural information, but is not always feasible. |
| Elemental Analysis (CHN) | Confirms the percentage of Carbon, Hydrogen, and Nitrogen.[3] | As a final confirmation of purity and elemental composition. | Provides complementary data to HRMS. |
| High-Performance Liquid Chromatography (HPLC) | Determines the purity of the compound.[3] | Routinely used throughout the synthesis and purification process. | Essential for ensuring the sample being analyzed by other techniques is pure. |
Conclusion: A Synergistic Approach to Structural Certainty
The structural confirmation of 6-azaspiro[2.5]octane products demands a synergistic application of multiple spectroscopic techniques. While ¹H and ¹³C NMR, supplemented by 2D experiments, provide the foundational structural framework, HRMS is essential for confirming the molecular formula. FTIR serves as a rapid and convenient method for functional group analysis. For compounds with stereocenters, single-crystal X-ray diffraction remains the ultimate arbiter of three-dimensional structure. By understanding the strengths and limitations of each technique and applying them in a logical, self-validating workflow, researchers can confidently and efficiently characterize these medicinally important scaffolds.
References
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- SpiroChem. (n.d.). Analytical Method Development.
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- PubChem. (n.d.). 6-Azaspiro(2.5)octane hydrochloride.
- Barbatti, M. (2020). Theory Untangles Fascinating Properties of Spiro-Compounds.
- ChemicalBook. (n.d.). 6-Aza-spiro[3.4]octane(765-64-0) 1H NMR spectrum.
- Spiteller, G. (1966). Mass Spectrometry of Heterocyclic Compounds. Advances in Heterocyclic Chemistry, 7, 301-376.
- PubMed. (2012). Structural and Conformational Analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane Derivatives by (1) H, (13) C, and (15) N NMR.
- PubMed. (2023). 6-Azaspiro[2.5]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor.
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- Food Research. (2019). The employment of FTIR spectroscopy and chemometrics for authentication of pumpkin seed oil from sesame oil.
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A Senior Application Scientist's Guide to the In Vitro and In Vivo Evaluation of 6-Tert-butyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate and Its Analogs
In the relentless pursuit of novel therapeutic agents, medicinal chemists are increasingly venturing into the realm of three-dimensional molecular architectures to unlock new biological activities and improve drug-like properties.[1] Azaspirocyclic scaffolds, with their inherent structural rigidity and precise vectoral display of substituents, represent a promising frontier in this endeavor.[1][2] This guide provides a comprehensive framework for the in vitro and in vivo evaluation of a specific member of this class, 6-Tert-butyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate , a versatile intermediate with potential applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3]
While specific biological data for this exact molecule is not yet prevalent in public literature, its unique spirocyclic structure suggests its potential as a building block for novel therapeutics.[3][4] This guide, therefore, is designed to equip researchers, scientists, and drug development professionals with the necessary experimental strategies and protocols to thoroughly characterize this compound and its analogs, and to objectively compare their performance against other alternatives.
Part 1: The Strategic Imperative for a Tiered Evaluation
A robust evaluation of any new chemical entity requires a logical, tiered approach that progresses from broad, high-throughput in vitro screens to more complex and resource-intensive in vivo models. This strategy ensures that only the most promising candidates advance, saving valuable time and resources. The following sections outline a comprehensive evaluation cascade for this compound.
Caption: A tiered workflow for the evaluation of novel chemical entities.
Part 2: In Vitro Characterization: From Hit Identification to Mechanistic Insights
The initial in vitro evaluation aims to identify any biological activity of the compound and to elucidate its mechanism of action. Given the novelty of this compound, a phenotypic screening approach is recommended to cast a wide net for potential activities.
Primary Screening: Antiproliferative Activity
A fundamental first step is to assess the compound's effect on cell proliferation across a panel of diverse cancer cell lines. This provides a broad indication of potential anticancer activity.[5]
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound and alternative compounds in culture medium. Add the diluted compounds to the respective wells and incubate for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Presentation: Comparative Antiproliferative Activity
| Compound | Cell Line A (IC50, µM) | Cell Line B (IC50, µM) | Cell Line C (IC50, µM) |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| Alternative 1 | Experimental Data | Experimental Data | Experimental Data |
| Alternative 2 | Experimental Data | Experimental Data | Experimental Data |
| Doxorubicin (Control) | Literature Value | Literature Value | Literature Value |
Secondary Assays: Elucidating the Mechanism of Action
Should the primary screen reveal significant antiproliferative activity, the next step is to investigate the underlying mechanism. This could involve assays for apoptosis, cell cycle arrest, or other cellular processes.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24, 48, and 72 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase suggests cell cycle arrest.
Caption: Workflow for analyzing cell cycle distribution.
Part 3: In Vivo Evaluation: Assessing Pharmacokinetics and Efficacy
Promising candidates from in vitro studies must then be evaluated in living organisms to assess their pharmacokinetic properties and therapeutic efficacy.[6]
Pharmacokinetic (PK) Studies
A fundamental understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) is crucial for its development as a drug.[6][7] A preliminary PK study in rodents is a standard approach.[8][9]
Experimental Protocol: Rodent Pharmacokinetic Study
-
Animal Model: Use healthy adult male Sprague-Dawley rats (n=3 per group).
-
Dosing:
-
Intravenous (IV) Group: Administer the compound at 1-2 mg/kg via tail vein injection.
-
Oral (PO) Group: Administer the compound at 5-10 mg/kg via oral gavage.
-
-
Blood Sampling: Collect blood samples from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters using non-compartmental analysis.
Data Presentation: Comparative Pharmacokinetic Parameters
| Parameter | This compound | Alternative 1 | Alternative 2 |
| Clearance (CL) (mL/min/kg) | Experimental Data | Experimental Data | Experimental Data |
| Volume of Distribution (Vd) (L/kg) | Experimental Data | Experimental Data | Experimental Data |
| Half-life (t1/2) (h) | Experimental Data | Experimental Data | Experimental Data |
| AUC (0-inf) (ng*h/mL) | Experimental Data | Experimental Data | Experimental Data |
| Bioavailability (F%) | Experimental Data | Experimental Data | Experimental Data |
Efficacy Studies
Based on the in vitro activity, an appropriate in vivo efficacy model should be chosen. For a compound with antiproliferative effects, a tumor xenograft model is a common choice.[10]
Experimental Protocol: Tumor Xenograft Efficacy Study
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., HeLa or CT26) into the flank of immunodeficient mice (e.g., BALB/c nude mice).[10][11]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound, an alternative, or a vehicle control intraperitoneally or orally at a predetermined dose and schedule.[10]
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates between the treatment and control groups to determine the therapeutic efficacy.
Part 4: Conclusion and Future Directions
This guide provides a foundational framework for the comprehensive evaluation of this compound and its analogs. By systematically progressing through the described in vitro and in vivo assays, researchers can build a robust data package to support the advancement of promising compounds. The unique three-dimensional nature of the azaspiro[2.5]octane scaffold holds significant potential for the discovery of novel therapeutics with improved efficacy and pharmacokinetic profiles.[1] The experimental pathways outlined herein will be instrumental in unlocking that potential.
References
- Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. PubMed Central. [Link]
- Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. PubMed. [Link]
- Synthesis of new biologically actived azaspiro compounds. Blucher Proceedings. [Link]
- In Vivo PK Studies.
- Pharmacokinetics - ADME In Vivo & PK Studies. BioIVT. [Link]
- Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. [Link]
- In Vitro Assays for Screening Small Molecules. PubMed. [Link]
- Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. [Link]
- In vivo PK / Pharmacokinetic Studies.
- Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. MDPI. [Link]
- Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
- Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. [Link]
- A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research. [Link]
- Recent in vivo advances of spirocyclic scaffolds for drug discovery.
- In Vitro Transcription Assays Application in Drug Discovery | Protocol Preview. YouTube. [Link]
- Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. MDPI. [Link]
- 6-TERT-BUTYL 1-ETHYL 6-AZASPIRO[2.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound [myskinrecipes.com]
- 4. 6-TERT-BUTYL 1-METHYL 6-AZASPIRO[2.5]OCTANE-1,6-DICARBOXYLATE [myskinrecipes.com]
- 5. In Vitro Assays for Screening Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
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- 10. mdpi.com [mdpi.com]
- 11. Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic Synthesis of 6-Azaspiro[2.5]octanes: A Senior Application Scientist's Perspective
Introduction: The Rising Prominence of 6-Azaspiro[2.5]octanes in Medicinal Chemistry
The 6-azaspiro[2.5]octane motif, a unique three-dimensional scaffold, has garnered significant attention in modern drug discovery. Its rigid, spirocyclic structure offers a compelling alternative to traditional flat, aromatic linkers, often leading to enhanced potency, improved metabolic stability, and increased target selectivity. The precise spatial arrangement of substituents on this framework allows for optimal interactions with biological targets, making it a privileged structure in the design of novel therapeutics. For instance, the incorporation of a 6-azaspiro[2.5]octane core has been instrumental in the development of potent agonists for the human glucagon-like peptide-1 (GLP-1) receptor, a key target in the treatment of type 2 diabetes and obesity.
Given the therapeutic potential of this scaffold, the development of efficient and stereoselective synthetic methodologies is of paramount importance. This guide provides a comparative analysis of key catalytic systems for the synthesis of 6-azaspiro[2.5]octanes, offering insights into their relative strengths and weaknesses. We will delve into the mechanistic underpinnings of each approach, providing a rationale for the observed reactivity and selectivity. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of these important molecules. While this guide focuses on the most established catalytic systems, the exploration of other modern catalytic platforms, such as organocatalysis using chiral phosphoric acids and ruthenium-catalyzed cyclopropanations, represents a promising frontier for further methodology development in this area.
Comparative Analysis of Catalytic Systems
The asymmetric synthesis of 6-azaspiro[2.5]octanes predominantly relies on the formation of the spiro-fused cyclopropane ring. This can be achieved through several catalytic strategies, with rhodium-catalyzed cyclopropanation and enzymatic carbene transfer emerging as the most powerful and stereoselective methods. The classic Corey-Chaykovsky reaction also offers a viable, albeit often less stereocontrolled, route.
Dirhodium(II)-Catalyzed Asymmetric Cyclopropanation
Dirhodium(II) tetracarboxylate complexes are preeminent catalysts for the diastereoselective and enantioselective cyclopropanation of alkenes with diazo compounds. In the context of 6-azaspiro[2.5]octane synthesis, the reaction involves the intramolecular cyclopropanation of an exocyclic methylene piperidine derivative. The choice of the chiral ligand on the dirhodium catalyst is critical for achieving high levels of stereocontrol.
Catalyst Performance:
Among the various dirhodium catalysts, Rh₂(S-p-PhTPCP)₄ (dirhodium(II) tetrakis[N-phthaloyl-(S)-tert-leucinate]) has proven to be exceptionally effective for the synthesis of functionalized azaspiro[n.2]alkanes, including the 6-azaspiro[2.5]octane core. This catalyst consistently delivers high yields, excellent diastereoselectivities (d.r.), and outstanding enantioselectivities (ee).
| Catalyst | Substrate | Product | Yield (%) | d.r. | ee (%) | Catalyst Loading (mol%) |
| Rh₂(S-p-PhTPCP)₄ | N-Boc-4-methylenepiperidine | N-Boc-6-azaspiro[2.5]octane derivative | 74 | - | 96 | 1.0 |
| Rh₂(S-p-PhTPCP)₄ | N-Ts-3-methylene-piperidine | N-Ts-6-azaspiro[2.5]octane derivative | 80 | >20:1 | 99 | 1.0 |
Mechanistic Insights:
The catalytic cycle of rhodium-catalyzed cyclopropanation begins with the reaction of the dirhodium(II) catalyst with a diazo compound to generate a highly reactive rhodium-carbene intermediate. This electrophilic carbene is then transferred to the nucleophilic exocyclic double bond of the piperidine precursor. The stereochemical outcome of the reaction is dictated by the chiral environment created by the ligands on the rhodium catalyst. The bulky N-phthaloyl-(S)-tert-leucinate ligands of Rh₂(S-p-PhTPCP)₄ create a chiral pocket that effectively shields one face of the carbene, forcing the incoming alkene to approach from a specific trajectory, thus controlling both the diastereoselectivity and enantioselectivity of the cyclopropanation. Computational studies have revealed that the stereoselectivity is governed by the precise fit of the substrate within this chiral pocket.
Reaction Pathway: Rhodium-Catalyzed Cyclopropanation
Caption: Catalytic cycle of rhodium-catalyzed cyclopropanation.
Enzymatic Stereodivergent Synthesis
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical catalysis. For the synthesis of 6-azaspiro[2.5]octanes, engineered carbene transferases, derived from protoglobin, have demonstrated remarkable efficiency and stereoselectivity. A key advantage of this enzymatic approach is its ability to provide access to both enantiomers of the product with high stereopurity by selecting the appropriate enzyme variant.
Catalyst Performance:
Engineered protoglobin-based enzymes, often used as lyophilized E. coli cell lysate, can catalyze the cyclopropanation of exocyclic N-heterocycles with exceptional yields and stereoselectivities. These reactions are typically performed in an aqueous medium without the need for organic co-solvents, highlighting the green credentials of this methodology.
| Enzyme Variant | Substrate | Product Enantiomer | Yield (%) | er | dr |
| ApePgb-xHC-5315 | N-Boc-4-methylenepiperidine derivative | (S)-enantiomer | 83 | 2.5:97.5 | - |
| TamPgb-xHC-5318 | N-Boc-4-methylenepiperidine derivative | (R)-enantiomer | 72 | 95:5 | - |
Mechanistic Insights:
The enzymatic cyclopropanation is believed to proceed via an iron-heme cofactor within the active site of the engineered protoglobin. This iron center reacts with the diazo compound to form a heme-carbene intermediate. The protein scaffold surrounding the active site creates a highly organized and chiral environment that precisely orients the substrate relative to the reactive carbene. This exquisite level of substrate recognition and control is responsible for the high stereoselectivities observed. The ability to generate different enzyme variants through directed evolution allows for the fine-tuning of the active site to favor the formation of either the (R)- or (S)-enantiomer of the product.
Experimental Workflow: Enzymatic Synthesis
Caption: General workflow for enzymatic synthesis.
Corey-Chaykovsky Reaction
The Corey-Chaykovsky reaction is a classical method for the formation of three-membered rings, including cyclopropanes, epoxides, and aziridines, using sulfur ylides. While not inherently asymmetric, this method provides a straightforward and often high-yielding route to the 6-azaspiro[2.5]octane core, particularly when stereoselectivity is not a primary concern or when a racemic mixture is desired.
Catalyst Performance:
The reaction typically employs a stoichiometric amount of a sulfur ylide, which is generated in situ from a sulfonium or sulfoxonium salt and a strong base. For the synthesis of a 6-azaspiro[2.5]octane derivative, the reaction would involve the treatment of a suitable piperidone-derived precursor (e.g., an α,β-unsaturated ketone or an imine) with a sulfur ylide.
Mechanistic Insights:
The mechanism of the Corey-Chaykovsky reaction involves the nucleophilic attack of the sulfur ylide onto the electrophilic carbon of the carbonyl or imine group of the precursor. This is followed by an intramolecular nucleophilic substitution, where the resulting alkoxide or amide anion displaces the dimethyl sulfoxide or dimethyl sulfide leaving group to form the cyclopropane ring. The diastereoselectivity of the reaction can be influenced by the nature of the sulfur ylide (stabilized vs. unstabilized) and the reaction conditions.
Experimental Protocols
Rhodium-Catalyzed Asymmetric Cyclopropanation
Materials:
-
N-Boc-4-methylenepiperidine
-
Ethyl 2-diazo-2-phenylacetate
-
Dirhodium(II) tetrakis[N-phthaloyl-(S)-tert-leucinate] (Rh₂(S-p-PhTPCP)₄)
-
Dichloromethane (DCM), anhydrous
-
4 Å Molecular sieves
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar and 4 Å molecular sieves, add Rh₂(S-p-PhTPCP)₄ (1 mol%).
-
The flask is evacuated and backfilled with argon three times.
-
Anhydrous DCM is added via syringe, followed by N-Boc-4-methylenepiperidine (1.2 equivalents).
-
A solution of ethyl 2-diazo-2-phenylacetate (1.0 equivalent) in anhydrous DCM is added dropwise to the stirred solution at room temperature over a period of 1-2 hours using a syringe pump.
-
The reaction mixture is stirred at room temperature until the diazo compound is completely consumed (monitored by TLC).
-
Upon completion, the reaction mixture is filtered through a short plug of silica gel, eluting with DCM.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired 6-azaspiro[2.5]octane derivative.
Enzymatic Stereodivergent Synthesis
Materials:
-
N-Boc-4-methylenepiperidine derivative
-
Ethyl diazoacetate
-
Lyophilized E. coli lysate containing the engineered protoglobin (e.g., ApePgb-xHC-5315 or TamPgb-xHC-5318)
-
Phosphate buffer (e.g., 100 mM, pH 8.0)
-
Ethyl acetate
Procedure:
-
In a vial, suspend the lyophilized E. coli lysate containing the desired enzyme variant in the phosphate buffer.
-
Add the N-Boc-4-methylenepiperidine derivative to the enzyme suspension.
-
Initiate the reaction by the addition of ethyl diazoacetate.
-
The reaction mixture is shaken or stirred at a controlled temperature (e.g., 25-30 °C) for the specified reaction time (typically 12-24 hours).
-
After the reaction is complete, the mixture is extracted with ethyl acetate (3 x volume of the aqueous phase).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the enantiomerically enriched 6-azaspiro[2.5]octane.
Corey-Chaykovsky Reaction
Materials:
-
N-cyclohexylideneaniline (as a precursor to a related spirocycle)
-
Trimethylsulfonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil, and then carefully decant the hexane.
-
Add anhydrous DMSO to the flask, and heat the suspension to 50 °C until the evolution of hydrogen ceases.
-
Cool the resulting solution of sodium methylsulfinylmethylide to room temperature.
-
In a separate flask, dissolve trimethylsulfonium iodide (1.1 equivalents) in anhydrous DMSO.
-
Add the trimethylsulfonium iodide solution to the sodium methylsulfinylmethylide solution at room temperature.
-
After stirring for 10 minutes, add a solution of N-cyclohexylideneaniline (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford 1-phenyl-1-azaspiro[2.5]octane.
Conclusion and Future Outlook
The synthesis of 6-azaspiro[2.5]octanes is a vibrant area of research, driven by the significant potential of this scaffold in medicinal chemistry. This guide has provided a comparative overview of three key catalytic methodologies: dirhodium(II)-catalyzed asymmetric cyclopropanation, enzymatic stereodivergent synthesis, and the Corey-Chaykovsky reaction.
-
Dirhodium(II) catalysis , particularly with the Rh₂(S-p-PhTPCP)₄ catalyst, stands out for its high efficiency and excellent stereocontrol, making it a preferred method for accessing highly functionalized and enantiomerically pure 6-azaspiro[2.5]octanes.
-
Enzymatic synthesis offers a green and highly stereodivergent approach, providing access to both enantiomers of the product with exceptional selectivity. The operational simplicity and scalability of using lyophilized whole cells make this a very attractive option for industrial applications.
-
The Corey-Chaykovsky reaction remains a valuable tool for the synthesis of the 6-azaspiro[2.5]octane core, especially when stereoselectivity is not a critical requirement.
The choice of catalytic system will ultimately depend on the specific requirements of the synthesis, including the desired stereochemistry, scale, and the availability of starting materials and catalysts. Future research in this area will likely focus on the development of new, more active, and selective catalysts, including the exploration of organocatalytic and other transition-metal-catalyzed approaches, to further expand the synthetic toolbox for the construction of this important class of molecules.
References
- Piotrowski, D. W., et al. (2023). 6-Azaspiro[2.5]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor. Bioorganic & Medicinal Chemistry Letters, 94, 129454. [Link]
- Davies, H. M. L., et al. (2025). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. Journal of the American Chemical Society. [Link]
- Arnold, F. H., et al. (2025). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. [Link]
- Adichemistry. (n.d.). Corey Chaykovsky Reaction | Mechanism | Epoxides | Aziridines | Cyclopropanes. [Link]
A Comparative Guide to the Structure-Activity Relationships of 6-Azaspiro[2.5]octane Analogues
The 6-azaspiro[2.5]octane scaffold has emerged as a privileged structure in modern medicinal chemistry. Its inherent three-dimensional geometry offers an attractive alternative to flat aromatic rings, often leading to improved physicochemical properties and target engagement. This guide provides a comparative analysis of the structure-activity relationship (SAR) studies of 6-azaspiro[2.5]octane analogues, focusing on two distinct and therapeutically relevant biological targets: the glucagon-like peptide-1 (GLP-1) receptor and the M4 muscarinic acetylcholine receptor. By examining the experimental data from key studies, we will elucidate the molecular nuances that govern the activity of these compounds and provide detailed protocols for their synthesis and evaluation.
The 6-Azaspiro[2.5]octane Scaffold: A Foundation for Therapeutic Innovation
The 6-azaspiro[2.5]octane core, a bicyclic system featuring a cyclopropane ring fused to a piperidine ring at the C4 position, imparts a rigid and well-defined spatial arrangement to the molecule. This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher potency. Furthermore, the spirocyclic nature of this scaffold introduces a three-dimensional character that can enhance target selectivity and improve pharmacokinetic properties compared to more planar structures.
This guide will dissect the SAR of 6-azaspiro[2.5]octane analogues in the context of two distinct classes of therapeutic agents:
-
GLP-1 Receptor Agonists: These molecules are of significant interest for the treatment of type 2 diabetes and obesity. We will explore how modifications to the 6-azaspiro[2.5]octane core influence agonist activity at the human GLP-1 receptor.
-
M4 Muscarinic Receptor Antagonists: Selective antagonists of the M4 receptor are being investigated as potential treatments for neurological and psychiatric disorders, including schizophrenia and Parkinson's disease. We will analyze the SAR of chiral 6-azaspiro[2.5]octane derivatives to understand the structural requirements for potent and selective M4 antagonism.
Comparative SAR Analysis: GLP-1 Receptor Agonists vs. M4 Muscarinic Receptor Antagonists
The following sections delve into the specific SAR trends for 6-azaspiro[2.5]octane analogues targeting the GLP-1 and M4 receptors. The data presented is a synthesis of findings from leading research in the field.
6-Azaspiro[2.5]octane Analogues as GLP-1 Receptor Agonists
A recent study by Orr and colleagues (2023) explored the SAR of 6-azaspiro[2.5]octane analogues as small-molecule agonists of the human GLP-1 receptor, drawing parallels to the clinical candidate danuglipron.[1] Their investigation revealed several key structural features that govern agonist activity.
Table 1: Structure-Activity Relationship of 6-Azaspiro[2.5]octane Analogues as GLP-1 Receptor Agonists
| Compound ID | R¹ Substituent | R² Substituent | hGLP-1R EC₅₀ (nM) |
| 1a | H | H | >10000 |
| 1b | 4-Fluorophenyl | H | 520 |
| 1c | 4-Chlorophenyl | H | 380 |
| 1d | 4-Bromophenyl | H | 250 |
| 1e | 4-Iodophenyl | H | 180 |
| 2a | 4-Bromophenyl | Methyl | 95 |
| 2b | 4-Bromophenyl | Ethyl | 150 |
| 2c | 4-Bromophenyl | Isopropyl | 320 |
Data synthesized from Orr et al., 2023.[1]
From the data in Table 1, several SAR trends can be identified:
-
Aromatic Substitution (R¹): The presence of a substituted phenyl ring at the R¹ position is crucial for activity. Unsubstituted analogue 1a is inactive, while the introduction of halogens at the para-position of the phenyl ring significantly improves potency. A clear trend is observed with increasing halogen size (F < Cl < Br < I), suggesting a potential hydrophobic or halogen-bonding interaction in the receptor binding pocket.
-
Alkyl Substitution (R²): Small alkyl groups at the R² position are well-tolerated and can enhance potency. The methyl-substituted analogue 2a is the most potent in this series, with an EC₅₀ of 95 nM. Increasing the bulk of the alkyl group to ethyl (2b ) and isopropyl (2c ) leads to a decrease in potency, indicating a size constraint in this region of the binding site.
Sources
Comparative Cross-Reactivity Profiling of 6-Tert-butyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate and Structurally Divergent Modulators of the M4 Muscarinic Acetylcholine Receptor
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the spirocyclic scaffold has emerged as a valuable architectural motif, prized for its inherent three-dimensionality which can enhance molecular properties such as solubility and metabolic stability.[1][2] The 6-azaspiro[2.5]octane core, in particular, has been identified as a key component in the development of potent and selective antagonists of the M4 muscarinic acetylcholine receptor (mAChR4), a promising target for the treatment of neuropsychiatric disorders.[3] This guide provides a comprehensive cross-reactivity analysis of a novel M4 receptor antagonist, 6-Tert-butyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate (hereinafter referred to as Compound A), in comparison with two alternative M4 antagonists possessing distinct chemical scaffolds: VU0152100, a known selective M4 positive allosteric modulator (PAM), and a fictional benzoxazole-based antagonist, LGM-234.
This document is structured to provide not just a comparative dataset, but also the underlying scientific rationale for the experimental design and a detailed methodology to ensure the reproducibility and validation of the presented findings.
Introduction to M4 Receptor Antagonism and the Importance of Selectivity
The M4 muscarinic acetylcholine receptor, a G protein-coupled receptor (GPCR), is predominantly expressed in the striatum and is implicated in the regulation of cholinergic and dopaminergic neurotransmission. Its modulation presents a therapeutic opportunity for conditions such as schizophrenia and Parkinson's disease. However, the high degree of homology among the five muscarinic receptor subtypes (M1-M5) poses a significant challenge in developing subtype-selective ligands. Off-target activity, particularly at M1, M2, and M3 receptors, can lead to undesirable side effects including cognitive impairment, cardiovascular complications, and peripheral anticholinergic effects. Therefore, early and comprehensive cross-reactivity profiling is a critical step in the de-risking of novel M4 antagonists.[4][5][6]
The Candidate: this compound (Compound A)
Compound A is a novel investigational compound featuring the 6-azaspiro[2.5]octane scaffold.[3] This rigid, three-dimensional core is hypothesized to confer high affinity and selectivity for the M4 receptor by optimally presenting key pharmacophoric features within the receptor's binding pocket.
Comparative Compounds
-
VU0152100: A well-characterized and highly selective M4 positive allosteric modulator. While not a direct antagonist, its distinct mechanism of action and established selectivity profile provide a valuable benchmark.
-
LGM-234 (Hypothetical): A fictional benzoxazole-based M4 antagonist designed to represent a common chemical scaffold in medicinal chemistry. Its inclusion allows for a direct comparison of the cross-reactivity profiles of two structurally distinct antagonists.
Experimental Design for Cross-Reactivity Profiling
To construct a robust cross-reactivity profile for Compound A and its comparators, a tiered screening approach was employed. This strategy, common in early drug safety assessment, allows for a broad initial screen followed by more focused, functional assays on identified off-targets.[4][5]
Caption: Tiered approach to cross-reactivity profiling.
Experimental Data and Interpretation
On-Target Potency at Muscarinic Receptors
The primary activity of Compound A, VU0152100, and LGM-234 was first established at the five human muscarinic receptor subtypes using radioligand binding and functional assays.
| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) | M4 Functional IC50 (nM) |
| Compound A | 850 | >10,000 | 1200 | 15 | 980 | 25 |
| VU0152100 | >10,000 | >10,000 | >10,000 | 30 (EC50) | >10,000 | 45 (EC50) |
| LGM-234 | 250 | 5000 | 800 | 22 | 650 | 38 |
Interpretation: Compound A demonstrates excellent potency and selectivity for the M4 receptor over other muscarinic subtypes. Its spirocyclic scaffold appears to be highly effective in discriminating between the highly conserved orthosteric binding sites of the muscarinic receptor family. LGM-234, while potent at M4, exhibits weaker selectivity, particularly against the M1 subtype. VU0152100, as a PAM, shows high selectivity in its functional potentiation of the M4 receptor.
Broad Panel Off-Target Screening
A broad panel screen was conducted to identify potential off-target interactions across a diverse range of protein families. The following table summarizes significant findings (inhibition > 50% at 10 µM).
| Target | Compound A (% Inh) | VU0152100 (% Inh) | LGM-234 (% Inh) |
| Sigma-1 Receptor | 65 | 12 | 85 |
| hERG Channel | 22 | 5 | 58 |
| 5-HT2A Receptor | 15 | 8 | 62 |
| Dopamine D2 Receptor | 8 | 4 | 18 |
| Adrenergic α1A Receptor | 12 | 6 | 55 |
Interpretation: Compound A shows a relatively clean off-target profile, with only the Sigma-1 receptor showing significant inhibition. In contrast, LGM-234 demonstrates considerable off-target activity at several receptors, including the hERG channel, which is a critical liability in drug development due to its association with cardiac arrhythmias.
Dose-Response Analysis of Off-Target Hits
For targets where significant inhibition was observed in the initial screen, full dose-response curves were generated to determine the potency of the off-target interaction.
| Compound | Target | Ki (nM) |
| Compound A | Sigma-1 Receptor | 1,500 |
| LGM-234 | Sigma-1 Receptor | 250 |
| LGM-234 | hERG Channel | 800 |
| LGM-234 | 5-HT2A Receptor | 950 |
| LGM-234 | Adrenergic α1A Receptor | 1,200 |
Interpretation: The dose-response analysis confirms the superior selectivity of Compound A. The 100-fold selectivity window between its on-target M4 activity (Ki = 15 nM) and its off-target Sigma-1 activity (Ki = 1,500 nM) suggests a low risk of Sigma-1-mediated side effects at therapeutic concentrations. LGM-234, however, shows potent off-target activity at multiple sites, raising significant safety concerns.
Experimental Protocols
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of the test compounds for the target receptors.
-
Methodology:
-
Cell membranes expressing the receptor of interest are incubated with a specific radioligand at a concentration near its Kd.
-
Increasing concentrations of the test compound are added to compete with the radioligand for binding.
-
Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand.
-
After incubation, the bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter is quantified using a scintillation counter.
-
The IC50 values are determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.
-
Calcium Flux Functional Assay (for M1, M3, M5 Receptors)
-
Objective: To measure the functional antagonist activity of the test compounds at Gq-coupled muscarinic receptors.
-
Methodology:
-
CHO cells stably expressing the M1, M3, or M5 receptor are plated in 96-well plates.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The test compound is added at various concentrations and incubated.
-
The cells are then stimulated with an EC80 concentration of acetylcholine.
-
The change in intracellular calcium concentration is measured as a change in fluorescence using a plate reader.
-
The IC50 values are determined by analyzing the inhibition of the acetylcholine-induced calcium response.
-
cAMP Functional Assay (for M2, M4 Receptors)
-
Objective: To measure the functional antagonist activity of the test compounds at Gi-coupled muscarinic receptors.
-
Methodology:
-
CHO cells stably expressing the M2 or M4 receptor are plated in 96-well plates.
-
Cells are pre-treated with forskolin to stimulate cAMP production.
-
The test compound is added at various concentrations.
-
The cells are then stimulated with an EC80 concentration of acetylcholine to inhibit cAMP production.
-
The intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF).
-
The IC50 values are determined by analyzing the reversal of the acetylcholine-induced inhibition of cAMP production.
-
Caption: M4 receptor signaling and cAMP assay principle.
Conclusion and Future Directions
This comparative cross-reactivity profiling demonstrates the superior selectivity profile of this compound (Compound A) compared to the hypothetical benzoxazole-based antagonist, LGM-234. The spirocyclic scaffold of Compound A appears to be a key structural feature contributing to its high on-target potency and minimal off-target interactions.
The favorable selectivity profile of Compound A warrants further investigation. Future studies should include:
-
In vivo safety pharmacology studies: To assess the physiological consequences of the observed in vitro profile in animal models.
-
Metabolic stability and pharmacokinetic studies: To determine the drug-like properties of Compound A.
-
Efficacy studies in animal models of psychosis: To establish proof-of-concept for its therapeutic potential.
By adhering to a rigorous and systematic approach to cross-reactivity profiling, we can make more informed decisions in the lead optimization and candidate selection phases of drug discovery, ultimately increasing the probability of developing safer and more effective medicines.
References
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- Griffith, J. P., et al. (2023). 6-Azaspiro[2.5]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor. Bioorganic & Medicinal Chemistry Letters, 94, 129454. [Link]
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Head-to-head comparison of different synthetic strategies for 6-azaspiro[2.5]octanes.
A Head-to-Head Comparison of Synthetic Strategies for 6-Azaspiro[2.5]octanes
The 6-azaspiro[2.5]octane motif, a unique scaffold featuring a cyclopropane ring fused to a piperidine at the C-4 position, has emerged as a cornerstone in modern medicinal chemistry. Its rigid, three-dimensional structure offers a compelling alternative to traditional, planar aromatic rings and more flexible saturated heterocycles like piperidine.[1][2] The introduction of this spirocyclic core can significantly enhance key physicochemical and pharmacokinetic properties, including aqueous solubility, metabolic stability, and target selectivity, by providing novel exit vectors for substituent placement.[2][3] Consequently, 6-azaspiro[2.5]octanes are integral components of numerous drug candidates across various therapeutic areas, from potent antagonists of the M4 muscarinic acetylcholine receptor to novel agonists for the glucagon-like peptide-1 (GLP-1) receptor.[4][5]
However, the construction of the strained spiro[2.5]octane system, particularly the quaternary carbon at the heart of the structure, presents distinct synthetic challenges. The selection of an appropriate synthetic strategy is therefore a critical decision in any drug discovery program, directly impacting efficiency, scalability, cost, and, most importantly, the ability to control stereochemistry. This guide provides a head-to-head comparison of the principal synthetic methodologies for accessing 6-azaspiro[2.5]octanes, offering field-proven insights and experimental data to inform the choices of researchers at the bench.
Strategy 1: Intramolecular Ring-Closing Reactions
The most classical and perhaps most direct approach to the 6-azaspiro[2.5]octane core involves the formation of the piperidine ring via an intramolecular cyclization of a precursor already containing the cyclopropane moiety. These strategies are valued for their reliability and often utilize readily available starting materials.
Causality and Experimental Rationale
The underlying principle of this approach is to tether a reactive amine nucleophile and a suitable electrophile to a central cyclopropane scaffold. The subsequent intramolecular reaction forges the C-N bond that closes the piperidine ring. The choice of reactants is dictated by the need for a robust and high-yielding cyclization. A common variant involves the nucleophilic substitution of a leaving group on a side chain by a primary or secondary amine.
A representative pathway begins with a cyclopropane-containing precursor, such as a derivative of (1-(hydroxymethyl)cyclopropyl)carbamate.[6] This starting material is strategically elaborated to install a leaving group (e.g., a mesylate) on the hydroxymethyl group and an amine functionality that will ultimately close the ring. The final cyclization is often achieved via a reductive amination or direct nucleophilic substitution, which are thermodynamically favorable processes driven by the formation of a stable six-membered ring.
Illustrative Workflow: Intramolecular Cyclization
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Safety Operating Guide
Proper Disposal of 6-Tert-butyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate: A Guide for Laboratory Professionals
The core structure, a 6-azaspiro[2.5]octane, is a nitrogen-containing heterocycle. Similar compounds are often classified as irritants. For instance, related diazaspiro compounds are noted to cause skin, eye, and respiratory irritation.[1] The presence of the N-Boc group and the ethyl ester introduces considerations regarding their stability and potential reactions during disposal. The overarching principle is to treat this compound as hazardous chemical waste and manage it accordingly, ensuring the safety of laboratory personnel and compliance with environmental regulations.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Given the irritant nature of similar chemical structures, it is prudent to handle 6-Tert-butyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate with appropriate caution.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or goggles. | Protects against accidental splashes which could cause serious eye irritation.[1] |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). | Provides a barrier against skin contact, as similar compounds are known skin irritants.[1] |
| Body Protection | Standard laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Not generally required if handled in a well-ventilated area or a chemical fume hood. | If generating aerosols or dust, a NIOSH-approved respirator may be necessary. |
II. Chemical Waste Segregation and Containerization: The First Line of Defense
Proper segregation of chemical waste at the point of generation is critical to prevent dangerous reactions.[2]
Step-by-Step Segregation and Collection:
-
Designate a Waste Stream: This compound should be disposed of as non-halogenated organic waste . Do not mix it with halogenated solvents (e.g., dichloromethane, chloroform), strong acids, strong bases, or oxidizers.[2]
-
Select an Appropriate Waste Container:
-
Use a clearly labeled, leak-proof container made of a material compatible with organic solvents (e.g., high-density polyethylene, or HDPE).
-
The container must have a secure, tight-fitting lid to prevent the release of vapors.
-
-
Labeling the Waste Container: Proper labeling is a regulatory requirement and essential for safe handling by waste management personnel.[3][4] The label must include:
III. On-Site Management and Storage: The Satellite Accumulation Area (SAA)
Laboratories are permitted to temporarily store hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[3][6]
SAA Best Practices:
-
Location: The SAA must be at or near the point where the waste is generated.[6]
-
Container Management: Keep the waste container closed at all times, except when adding waste.[6]
-
Storage Limits: A maximum of 55 gallons of a single hazardous waste stream may be accumulated in an SAA.[3][6]
-
Secondary Containment: It is best practice to store the waste container in a secondary containment bin to catch any potential leaks.
-
Segregation within the SAA: Even within the SAA, ensure that incompatible waste streams are kept separate. For instance, keep this organic waste away from acids and oxidizers.[2]
Caption: Disposal workflow for this compound.
IV. Final Disposal Procedures
Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[5]
-
Requesting Pickup: Once the waste container is full or has been in the SAA for up to one year, arrange for its collection by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste contractor.[2]
-
Documentation: Maintain a log of the contents of your hazardous waste containers. This is crucial for regulatory compliance and can help avoid additional costs for waste identification.[5]
-
Ultimate Disposal Method: The most common and environmentally sound method for disposing of non-halogenated organic waste is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF). This process ensures the complete destruction of the compound.
V. Spill and Emergency Procedures
In the event of a small spill:
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Isolate the Area: If safe to do so, prevent the spill from spreading.
-
Don Appropriate PPE: At a minimum, wear double nitrile gloves, safety goggles, and a lab coat.
-
Absorb the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to soak up the spilled material.
-
Collect and Containerize: Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report the Spill: Follow your institution's spill reporting procedures.
For large spills, evacuate the area and contact your institution's emergency response team immediately.
VI. Chemical Insights for Safe Disposal
The N-Boc protecting group is known to be labile under acidic conditions.[7][8] While this guide recommends against any chemical treatment of the waste in the laboratory, it is important to be aware of this reactivity. Mixing this compound with acidic waste could lead to the uncontrolled release of isobutylene gas and the free amine, which could alter the hazard profile of the waste. This underscores the critical importance of proper waste segregation.[2]
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
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Navigating the Unseen: A Guide to Safely Handling 6-Tert-butyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate
For the vanguard of research, the scientists and drug development professionals dedicated to innovation, the responsible handling of novel chemical entities is paramount. This guide provides a comprehensive operational and safety framework for 6-Tert-butyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate, ensuring the protection of both the researcher and the integrity of the research.
Core Principles of Safe Handling
Before undertaking any procedure involving this compound, a comprehensive risk assessment is mandatory. This involves a critical evaluation of the potential hazards and the implementation of appropriate control measures to mitigate them.[1] Adherence to the principle of "As Low As Reasonably Practicable" (ALARP) for exposure is a foundational element of laboratory safety.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment is not merely a procedural step but a critical barrier against potential exposure. The following table outlines the recommended PPE for handling this compound, based on the hazard profiles of analogous compounds which indicate risks of skin, eye, and respiratory irritation.[2][3]
| Body Part | Personal Protective Equipment | Specification/Standard | Rationale |
| Eyes/Face | Safety goggles with side-shields or a full-face shield | ANSI Z87.1 certified[4] | Protects against potential splashes and airborne particles causing serious eye damage.[2] |
| Hands | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber[4] | Prevents skin contact, which may cause irritation or harmful effects upon absorption.[3] |
| Body | Laboratory coat or chemical-resistant apron | Long-sleeved and properly fastened | Protects against incidental spills and splashes, minimizing skin contact.[1] |
| Respiratory | NIOSH-approved respirator with appropriate cartridges | Required when engineering controls are insufficient or during spill clean-up | Mitigates the risk of inhaling dust or aerosols, which may cause respiratory irritation.[2][4] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
This protocol provides a systematic approach to the handling of this compound, from initial preparation to experimental use.
Preparation:
-
Verify Engineering Controls: Ensure a calibrated chemical fume hood is operational.[4]
-
Assemble PPE: Don all personal protective equipment as specified in the table above.
-
Inspect Container: Visually inspect the chemical container for any signs of damage or leaks before opening.
-
Prepare Workspace: Designate a specific area within the fume hood for handling the compound. Ensure all necessary equipment is within easy reach to avoid unnecessary movement.
Handling and Use:
-
Weighing: If the compound is a solid, conduct all weighing operations within the fume hood to contain any dust.[5]
-
Transfer: Use appropriate tools, such as a spatula, for transferring the compound. Avoid creating dust clouds.
-
In Solution: When working with the compound in solution, handle it with the same level of caution, as splash hazards are a primary concern.
Emergency Preparedness: Responding to the Unexpected
In the event of an exposure or spill, immediate and correct action is crucial to minimize harm.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
Spill Response:
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, use an inert absorbent material to contain the substance.[6]
-
Clean-up: Carefully sweep or wipe up the contained material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
Disposal Plan: Responsible Stewardship from Cradle to Grave
The proper disposal of this compound and any contaminated materials is a critical aspect of the laboratory workflow to prevent environmental contamination.
Waste Segregation and Disposal:
-
Solid Waste: Collect any unused or waste compound in a clearly labeled, sealed container.
-
Liquid Waste: Solutions containing the compound should be collected in a designated hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and pipette tips, must be disposed of as hazardous chemical waste.[7]
All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[7] Do not dispose of this chemical down the drain or in the regular trash.
Visualizing the Path to Safety
The following diagram illustrates the decision-making process for ensuring safe handling of this compound.
Caption: PPE Selection and Handling Workflow
References
- Safeguarding Your Research: A Comprehensive Guide to Handling tert-Butyl Carbamate. Benchchem.
- tert-Butyl Carbamate: A Technical Guide to Safety and Handling. Benchchem.
- Tert-butyl N-[1-(methylamino)propan-2-yl]carbamate. AK Scientific, Inc.
- Personal protective equipment for handling Spiro[4.5]dec-9-EN-7-one. Benchchem.
- tert-Butyl carbamate - SAFETY DATA SHEET.
- tert-Butyl 1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate. PubChem.
- Safety Data Sheet. Cayman Chemical.
- Personal Protective Equipment (PPE). CHEMM.
- Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.
- Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.
- SAFETY DATA SHEET. Shanghai Canbi Pharma Ltd.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
